6-tert-Butylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-tert-butylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAWWJQGHKGXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9071187 | |
| Record name | 6-tert-Butylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9071187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68141-13-9 | |
| Record name | 6-tert-Butylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68141-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 6-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068141139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 6-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-tert-Butylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9071187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-tert-butylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-tert-Butylquinoline: A Technical Guide for Advanced Chemical Research
This guide provides an in-depth exploration of 6-tert-Butylquinoline (CAS No. 68141-13-9), a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, logical synthesis strategies, characteristic reactivity, and its emerging role as a valuable scaffold in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile heterocyclic compound.
Core Compound Identification and Properties
This compound is an aromatic heterocyclic compound where a quinoline core is substituted with a tert-butyl group at the 6-position. This substitution significantly influences its physical properties, particularly its lipophilicity, and modulates the electronic characteristics of the quinoline ring system.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical and Identification Data
The key identifying and physical properties of this compound are summarized below for quick reference. These values are critical for experimental design, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 68141-13-9 | |
| Molecular Formula | C₁₃H₁₅N | |
| Molecular Weight | 185.27 g/mol | |
| Appearance | Colorless to light orange/yellow clear liquid | |
| Boiling Point | 285-287 °C (at 760 mmHg, est.) | |
| Density | 1.01 g/cm³ | |
| Flash Point | ~116 °C (est.) | |
| Refractive Index | n20/D 1.58 | |
| Solubility | Soluble in alcohol; sparingly soluble in water (~17.97 mg/L at 25°C, est.) | |
| LogP (o/w) | ~3.9 (est.) | |
| Synonyms | 6-(1,1-Dimethylethyl)quinoline, 6-(tert-butyl)quinoline |
Strategic Synthesis: The Skraup Reaction
The most direct and established method for synthesizing 6-substituted quinolines is the Skraup synthesis . This powerful reaction constructs the quinoline ring system in a one-pot process from an aniline derivative, glycerol, an oxidizing agent, and sulfuric acid.
The causality for selecting this pathway is its efficiency and convergence. By starting with the readily available 4-tert-butylaniline , the tert-butyl group is pre-installed at the correct position on the carbocyclic ring, ensuring the regioselective formation of the desired 6-substituted product. The glycerol, dehydrated by sulfuric acid in situ to acrolein, undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the aromatic quinoline core.
Reaction Workflow: Skraup Synthesis
Caption: Generalized workflow for the Skraup synthesis of this compound.
Representative Experimental Protocol
This protocol is adapted from a modern, safety-conscious modification of the Skraup synthesis, which utilizes sealed pressure vessels to contain volatile intermediates and ensure controlled reaction conditions.
Disclaimer: This protocol involves highly exothermic reactions and corrosive materials. It must be performed only by trained chemists with appropriate personal protective equipment (PPE) in a certified fume hood.
-
Vessel Charging: In a pressure-rated reaction vessel (e.g., a Q-tube) equipped with a magnetic stir bar, sequentially add 4-tert-butylaniline (1.0 eq), glycerol (3.0-4.0 eq), and an appropriate oxidizing agent (e.g., 4-nitrobenzenesulfonic acid or arsenic acid as a milder alternative to nitrobenzene).
-
Acid Addition: Cool the vessel in an ice bath. Slowly and carefully, add concentrated sulfuric acid (2.0-3.0 eq) to the stirred mixture, ensuring the internal temperature does not rise excessively.
-
Reaction: Securely seal the pressure vessel. Place the vessel in a pre-heated oil bath or heating mantle behind a blast shield. Heat the reaction mixture to 150-200°C for 1-2 hours. The autogenous pressure will increase; ensure the vessel is rated for the expected conditions.
-
Workup & Neutralization: Allow the vessel to cool completely to room temperature. Carefully unseal the vessel in a fume hood. Pour the viscous reaction mixture slowly over a large volume of crushed ice.
-
Basification: With vigorous stirring, slowly neutralize the acidic mixture by adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >10. This step is highly exothermic and should be performed with external cooling.
-
Extraction: Transfer the neutralized slurry to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent in vacuo. The resulting crude oil is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay between its two fused rings: the electron-rich carbocyclic (benzene) ring and the electron-deficient heterocyclic (pyridine) ring.
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring deactivates the entire system towards electrophilic attack. However, the carbocyclic ring is significantly more reactive than the pyridine ring. The bulky, electron-donating tert-butyl group at the 6-position reinforces the inherent preference for substitution at the 5- and 8-positions . The nitrogen atom acts as a meta-directing group for the carbocyclic ring, which is why positions 6 and 7 are less favored.
-
Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nitrogen atom makes the pyridine ring susceptible to attack by strong nucleophiles, particularly at the 2- and 4-positions . The presence of the 6-tert-butyl group has a minor electronic effect on this reactivity but does not change the preferred sites of attack.
-
N-Atom Reactivity: The lone pair of electrons on the nitrogen atom allows it to act as a base, forming salts with acids, or as a nucleophile, reacting with alkyl halides to form quaternary quinolinium salts.
This predictable reactivity makes this compound a versatile building block, allowing for selective functionalization at multiple positions to generate diverse chemical libraries.
Applications in Drug Development & Medicinal Chemistry
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its rigid bicyclic framework is ideal for orienting substituents into specific binding pockets of biological targets. The 6-tert-butyl derivative is of particular interest for several reasons rooted in the principles of drug design.
Role as a Scaffold in Kinase Inhibitors
A primary application area for quinoline derivatives is in the development of kinase inhibitors for oncology. Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The quinoline core can act as a bioisostere for the adenine ring of ATP, enabling compounds to bind competitively to the ATP-binding site of kinases.
-
Modulation of Physicochemical Properties: The tert-butyl group is a classic substituent used by medicinal chemists to increase lipophilicity . This can enhance membrane permeability and improve oral bioavailability. Its steric bulk can also be exploited to achieve selective binding to a target kinase over closely related off-target kinases, thereby reducing side effects.
-
Targeting Key Cancer Pathways: Substituted quinolines have been successfully developed into inhibitors for critical cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGF-RTK). While specific drugs containing the this compound moiety are not yet on the market, its synthesis and evaluation are active areas of research for developing next-generation inhibitors with improved pharmacological profiles.
Other Therapeutic Areas
Beyond oncology, the quinoline scaffold is explored for a wide range of biological activities, including antimalarial, antibacterial, and anti-inflammatory effects. The introduction of the 6-tert-butyl group serves as a key diversification point for generating novel analogs with potentially enhanced activity or improved drug-like properties in these fields.
Safety and Handling
Based on aggregated GHS data, this compound is classified as a hazardous substance requiring careful handling.
-
Hazard Identification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Use only in a well-ventilated area or under a fume hood.
-
Store in a tightly closed container in a dry, well-ventilated place.
-
An In-depth Technical Guide to the Synthesis and Discovery of 6-tert-Butylquinoline
Introduction: The Quinoline Scaffold and the Influence of the tert-Butyl Moiety
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1] First isolated from coal tar in 1834, its derivatives are found in numerous natural products, most notably the anti-malarial alkaloid quinine.[1] The synthetic versatility of the quinoline core has led to its incorporation into a vast array of compounds with diverse biological activities.[2][3]
The introduction of a tert-butyl group onto a molecular scaffold can significantly modulate its physicochemical properties. This bulky, lipophilic substituent can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation, improve membrane permeability, and provide a steric anchor for specific binding interactions with biological targets.[4] In the context of the quinoline framework, the placement of a tert-butyl group at the 6-position, as in 6-tert-butylquinoline, is of particular interest for its potential to influence the electronic and steric characteristics of the molecule, thereby impacting its utility as a versatile building block in organic synthesis and as a candidate for drug discovery programs.[5]
This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, focusing on established and reliable methodologies. It delves into the mechanistic underpinnings of these reactions, offers detailed experimental protocols, and discusses the challenges associated with its synthesis and purification.
Synthetic Methodologies: A Comparative Analysis
The synthesis of substituted quinolines is a well-established field, with several named reactions providing reliable routes to this heterocyclic system. The most logical and widely applicable approach to this compound involves the construction of the quinoline ring system from a pre-functionalized aniline precursor, namely 4-tert-butylaniline.
The Skraup Synthesis: A Classic and Robust Approach
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a powerful method for the synthesis of quinolines.[6] The reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[7] For the synthesis of this compound, 4-tert-butylaniline serves as the starting material.
Causality Behind Experimental Choices:
-
Starting Material: 4-tert-butylaniline is the logical precursor as the tert-butyl group is already in the desired position on the benzene ring, directing the cyclization to form the 6-substituted quinoline.[8]
-
Glycerol and Sulfuric Acid: Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent, converting glycerol into acrolein in situ.[9]
-
Oxidizing Agent: An oxidizing agent, traditionally nitrobenzene, is required to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline.[7] The choice of nitrobenzene corresponding to the starting aniline (in this case, nitrobenzene itself or 4-tert-butylnitrobenzene) can be used. Arsenic acid is a less violent alternative.[6]
-
Moderator: The Skraup reaction is notoriously exothermic. The inclusion of a moderator like ferrous sulfate helps to control the reaction rate and prevent polymerization or charring, thus improving safety and yield.[6]
Reaction Mechanism:
The mechanism of the Skraup synthesis proceeds in several distinct steps:
-
Dehydration of Glycerol: Sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of 4-tert-butylaniline undergoes a conjugate (Michael) addition to acrolein.
-
Cyclization: The resulting β-anilinopropionaldehyde intermediate is protonated under the strongly acidic conditions, facilitating an intramolecular electrophilic aromatic substitution to close the ring.
-
Dehydration: The cyclic alcohol intermediate readily dehydrates to form 1,2-dihydro-6-tert-butylquinoline.
-
Oxidation: The oxidizing agent removes hydrogen from the dihydroquinoline intermediate to yield the final aromatic product, this compound.[10]
Diagram of the Skraup Synthesis Workflow
Caption: Experimental workflow for the Skraup synthesis of this compound.
Detailed Experimental Protocol (Skraup Synthesis):
-
Reaction Setup: In a 1-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine 4-tert-butylaniline (0.5 mol), glycerol (1.25 mol), and nitrobenzene (0.6 mol).
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (1.25 mol) to the mixture. The addition should be done cautiously to control the initial exotherm.
-
Moderator Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.05 mol) to the reaction mixture.
-
Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Isolation: Perform a steam distillation to isolate the crude this compound. The product will co-distill with any unreacted nitrobenzene and other byproducts.
-
Purification: Separate the quinoline layer from the aqueous layer in the distillate. The crude product can be further purified by vacuum distillation.
The Doebner-von Miller Reaction: A Versatile Alternative
The Doebner-von Miller reaction is a related and often more versatile method for quinoline synthesis.[11] It involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones.[12] This method can be considered a variation of the Skraup synthesis where the acrolein component is generated in situ from the aldol condensation of aldehydes or ketones.[11]
Mechanism Insight:
The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[13] However, a generally accepted pathway involves the initial formation of an α,β-unsaturated carbonyl compound, followed by a Michael addition of the aniline, cyclization, dehydration, and oxidation, similar to the Skraup synthesis.[13]
Diagram of the Doebner-von Miller Reaction Mechanism
Caption: Simplified mechanism of the Doebner-von Miller reaction.
The Challenge of Direct Friedel-Crafts Alkylation
A seemingly straightforward approach to this compound would be the direct Friedel-Crafts alkylation of quinoline using a tert-butylating agent like tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃). However, this method is generally ineffective for quinoline and other nitrogen-containing heterocycles.[14]
Explanation of Infeasibility:
The nitrogen atom in the quinoline ring is a Lewis base. It readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a complex.[14] This acid-base reaction deactivates the catalyst and places a positive charge on the nitrogen atom, which strongly deactivates the entire ring system towards electrophilic aromatic substitution.[15] Consequently, the Friedel-Crafts reaction either fails to proceed or gives very low yields of the desired product.[16]
Physicochemical and Spectroscopic Data
Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity. The following tables summarize its key physical and spectroscopic properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N | [17] |
| Molecular Weight | 185.27 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 285-287 °C at 760 mmHg (est.) | [18] |
| Density | 1.01 g/cm³ | [4] |
| logP (o/w) | 3.948 (est.) | [18] |
| Refractive Index (n20/D) | 1.58 | [4] |
Table 1: Physical Properties of this compound.
| Spectroscopy | Data Interpretation |
| ¹H NMR | The spectrum is expected to show a sharp singlet around 1.3 ppm integrating to 9 protons (the tert-butyl group). The aromatic region (7.0-9.0 ppm) will display a characteristic pattern for a 6-substituted quinoline, including a doublet for the H8 proton, a doublet of doublets for the H7 proton, and a doublet for the H5 proton. The pyridine ring protons (H2, H3, H4) will also appear in this region. |
| ¹³C NMR | The spectrum will feature a quaternary carbon signal around 35 ppm and a signal for the methyl carbons of the tert-butyl group around 31 ppm. The aromatic region will show 9 distinct signals for the carbons of the quinoline ring system, with chemical shifts influenced by the electron-donating nature of the alkyl substituent.[19] |
| Mass Spectrometry (MS) | The electron impact (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 185. A significant fragment ion at m/z = 170, corresponding to the loss of a methyl group ([M-15]⁺), is also expected, which is characteristic of a tert-butyl group. |
Table 2: Predicted Spectroscopic Data for this compound.[20][21]
Applications and Future Directions
While the discovery of this compound itself is not marked by a singular breakthrough publication, its value lies in its role as a versatile chemical intermediate. Its applications are primarily in research and development settings:
-
Organic Synthesis: It serves as a building block for more complex molecules, where the tert-butyl group can act as a steric director or a lipophilic handle.[4]
-
Pharmaceutical Development: As a quinoline derivative, it is a scaffold of interest in drug discovery. The tert-butyl group can enhance pharmacokinetic properties, making it a valuable starting point for the synthesis of new therapeutic agents.[5]
-
Materials Science: The quinoline core is used in the development of fluorescent probes, chemical sensors, and advanced polymers. The substitution pattern of this compound can be exploited to fine-tune the electronic and physical properties of these materials.[4]
Conclusion
The synthesis of this compound is most reliably achieved through classic heterocyclic chemistry, with the Skraup and Doebner-von Miller reactions representing the most logical and field-proven methodologies starting from 4-tert-butylaniline. Direct functionalization of the quinoline core via Friedel-Crafts alkylation is mechanistically disfavored. This guide provides the foundational knowledge, from mechanistic principles to actionable protocols, for researchers and drug development professionals to synthesize and characterize this valuable chemical intermediate. The strategic placement of the tert-butyl group on the quinoline scaffold ensures its continued relevance as a building block for the next generation of pharmaceuticals and advanced materials.
References
- 1. iipseries.org [iipseries.org]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. wiche.edu [wiche.edu]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-tert-Butylaniline | 769-92-6 [chemicalbook.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. youtube.com [youtube.com]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. This compound | C13H15N | CID 109638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 6-tert-butyl quinoline, 68141-13-9 [thegoodscentscompany.com]
- 19. rsc.org [rsc.org]
- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to 6-tert-Butylquinoline: Molecular Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of 6-tert-Butylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its core molecular structure, physicochemical properties, and established synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis and characterization. The guide includes a detailed, step-by-step protocol for a classic synthesis route, supported by analytical data, to ensure scientific integrity and reproducibility.
Introduction: The Quinoline Scaffold and the Significance of the tert-Butyl Moiety
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic profiles.
The introduction of a tert-butyl group at the 6-position imparts unique characteristics to the parent quinoline molecule. This bulky, lipophilic group can significantly enhance a compound's metabolic stability by sterically hindering sites prone to enzymatic degradation. Furthermore, its hydrophobic nature can improve membrane permeability and influence ligand-receptor binding interactions, making this compound a valuable building block in the design of novel therapeutic agents and functional materials.[1]
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic heterocycle. The defining feature is the quinoline bicyclic system with a tert-butyl group, (C(CH₃)₃), attached to the C6 position of the benzene ring portion of the scaffold.
Molecular Formula and Weight
The chemical identity of this compound is defined by its constituent atoms and their arrangement.
Physicochemical Data
The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, reaction conditions, and formulation. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 6-(2,2-dimethylethyl)quinoline | [2] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 285-287 °C (estimated) | [4] |
| Flash Point | 116.3 °C (estimated) | [4] |
| logP (o/w) | 3.9 (estimated) | [2] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [4] |
Synthesis of this compound: The Skraup-Doebner-von Miller Reaction
The synthesis of quinolines from anilines is a classic and versatile transformation in organic chemistry. The Skraup-Doebner-von Miller reaction provides a reliable pathway to substituted quinolines.[5][6] This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis. For the synthesis of this compound, the logical and most direct precursor is p-tert-butylaniline.
The causality behind this choice is the preservation of the substitution pattern. The reaction proceeds via a Michael addition of the aniline to the α,β-unsaturated aldehyde (formed in situ from glycerol), followed by acid-catalyzed cyclization onto the electron-rich aromatic ring and subsequent oxidation to furnish the aromatic quinoline system.
Reaction Workflow Diagram
The following diagram illustrates the logical flow of the Skraup synthesis for preparing this compound.
References
- 1. This compound | C13H15N | CID 109638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. CN114773206B - Synthesis method of o-tert-butylaniline - Google Patents [patents.google.com]
- 6. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 6-tert-Butylquinoline: An In-depth Technical Guide
Introduction
6-tert-Butylquinoline is a heterocyclic aromatic compound with a quinoline core substituted with a tert-butyl group at the 6-position. This molecule serves as a valuable building block in medicinal chemistry and materials science, finding applications in the development of novel pharmaceuticals and functional materials.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations.
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of readily available, publicly accessible experimental spectra for this compound, this guide will leverage data from closely related analogs, predictive models, and established spectroscopic principles for the quinoline and tert-butyl functional groups to provide a robust analytical framework.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound are key to interpreting its spectroscopic data. The molecule consists of a planar quinoline ring system and a bulky, non-planar tert-butyl group. The quinoline moiety contains both a benzene and a pyridine ring, each with distinct electronic environments.
Figure 1: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring NMR spectra of a compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Figure 2: General workflow for NMR spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals in two main regions: the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the quinoline ring, and the aliphatic region (δ 1.0-2.0 ppm) for the tert-butyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~8.8 | Doublet of doublets | 1H |
| H-3 | ~7.3 | Doublet of doublets | 1H |
| H-4 | ~8.1 | Doublet of doublets | 1H |
| H-5 | ~7.8 | Doublet | 1H |
| H-7 | ~7.7 | Doublet of doublets | 1H |
| H-8 | ~8.0 | Doublet | 1H |
| -C(CH₃)₃ | ~1.3 | Singlet | 9H |
Table 1: Predicted ¹H NMR data for this compound in CDCl₃.
Interpretation:
-
Aromatic Protons (H-2 to H-8): The protons on the quinoline ring will appear as a series of doublets and doublet of doublets due to spin-spin coupling with neighboring protons. The exact chemical shifts and coupling constants are influenced by the electron-withdrawing nitrogen atom and the electron-donating tert-butyl group.
-
tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a single, sharp signal (singlet) with a high integration value.[2] The typical chemical shift for a tert-butyl group attached to an aromatic ring is in the range of 1.3-1.5 ppm.[2]
¹³C NMR Spectroscopy
Similar to the ¹H NMR, a definitive experimental ¹³C NMR spectrum for this compound is not widely published. However, based on the known spectral data of quinoline and the characteristic chemical shifts of a tert-butyl group, a predicted spectrum can be constructed. PubChem indicates the availability of a ¹³C NMR spectrum for this compound, suggesting experimental data exists.[3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~121 |
| C-4 | ~136 |
| C-4a | ~128 |
| C-5 | ~126 |
| C-6 | ~149 |
| C-7 | ~129 |
| C-8 | ~129 |
| C-8a | ~148 |
| -C (CH₃)₃ | ~35 |
| -C(C H₃)₃ | ~31 |
Table 2: Predicted ¹³C NMR data for this compound.
Interpretation:
-
Quinoline Carbons: The nine carbon atoms of the quinoline ring will resonate in the aromatic region of the spectrum (δ 120-150 ppm). The carbon atom attached to the nitrogen (C-2 and C-8a) will be shifted downfield.
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected to appear around δ 35 ppm, while the three equivalent methyl carbons will resonate at approximately δ 31 ppm.[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a liquid sample like this compound is using Attenuated Total Reflectance (ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Figure 3: General workflow for ATR-IR spectroscopy.
Characteristic IR Absorptions
The IR spectrum of this compound is expected to be dominated by absorptions arising from the quinoline ring and the tert-butyl group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium-Weak |
| 2960-2850 | C-H stretch (aliphatic, tert-butyl) | Strong |
| 1600-1450 | C=C and C=N stretching (aromatic ring) | Medium-Strong |
| 1470-1450 | C-H bend (aliphatic, CH₃) | Medium |
| 1390-1365 | C-H bend (aliphatic, tert-butyl umbrella mode) | Strong |
| 900-675 | C-H out-of-plane bend (aromatic) | Strong |
Table 3: Predicted characteristic IR absorption bands for this compound.
Interpretation:
-
Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the quinoline ring.[4]
-
Aliphatic C-H Stretch: Strong absorptions below 3000 cm⁻¹ will be present due to the C-H stretching of the methyl groups in the tert-butyl moiety.
-
Aromatic Ring Stretching: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the quinoline core.[4]
-
tert-Butyl Bending: A characteristic strong absorption for the tert-butyl group is the "umbrella" deformation mode, which typically appears as a strong band around 1365 cm⁻¹.
-
C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings will give rise to strong bands in the fingerprint region (below 900 cm⁻¹) due to C-H out-of-plane bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol for Mass Spectrometry
A typical procedure for analyzing a liquid sample by electron ionization mass spectrometry (EI-MS) is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum.
Figure 4: General workflow for electron ionization mass spectrometry.
Expected Mass Spectrum
The molecular formula of this compound is C₁₃H₁₅N, which corresponds to a monoisotopic mass of 185.1204 Da.[3]
| m/z | Proposed Fragment | Description |
| 185 | [M]⁺˙ | Molecular Ion |
| 170 | [M - CH₃]⁺ | Loss of a methyl radical |
| 158 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from the quinoline ring |
| 142 | [M - C₃H₇]⁺ | Loss of a propyl radical |
Table 4: Predicted major fragment ions for this compound in EI-MS.
Interpretation:
-
Molecular Ion (M⁺˙): The molecular ion peak is expected to be prominent at m/z 185, indicative of the stability of the aromatic quinoline ring system.
-
Loss of a Methyl Group ([M - 15]⁺): A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (CH₃•) to form a stable tertiary carbocation. This would result in a significant peak at m/z 170.
-
Loss of HCN ([M - 27]⁺˙): A characteristic fragmentation of the quinoline ring is the elimination of a neutral molecule of hydrogen cyanide (HCN), which would lead to a peak at m/z 158.[5]
-
Other Fragments: Further fragmentation of the quinoline ring and the tert-butyl group can lead to other smaller fragment ions.
Conclusion
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 5. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-tert-Butylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing profound insights into the electronic and steric environment of each nucleus. Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, making the precise characterization of their structures paramount. This in-depth guide focuses on the ¹H and ¹³C NMR spectral features of 6-tert-butylquinoline. While direct, publicly available experimental spectra for this specific compound are scarce, this guide synthesizes foundational principles of NMR on substituted quinolines, draws comparisons with structurally similar analogs, and provides a robust framework for predicting, interpreting, and experimentally acquiring its NMR data. We will delve into the causal effects of the tert-butyl substituent on the chemical shifts of the quinoline core, present predicted spectral data, and outline a comprehensive experimental protocol for its acquisition and analysis.
Introduction: The Spectroscopic Significance of Substituted Quinolines
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals, including antimalarial agents like quinine and chloroquine.[1] The biological activity of these compounds is exquisitely sensitive to the substitution pattern on the bicyclic ring system.[1] Therefore, unambiguous structural confirmation is a critical step in the synthesis and development of novel quinoline-based agents.
¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular structure. Key information derived from these analyses includes:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-donating groups (EDGs) increase electron density, "shielding" the nucleus and shifting its resonance upfield (lower ppm), while electron-withdrawing groups (EWGs) "deshield" nuclei, shifting them downfield (higher ppm).[2]
-
Spin-Spin Coupling (J): Reveals the connectivity of atoms, providing information about adjacent nuclei through covalent bonds.
-
Integration: Determines the relative number of protons giving rise to a particular signal.
The tert-butyl group at the C6 position of the quinoline ring is an electron-donating group through induction and hyperconjugation. Its presence is expected to cause predictable upfield shifts for protons and carbons on the carbocyclic (benzene) ring, particularly at the ortho and para positions relative to the substituent.
Predicted NMR Spectral Data for this compound
Due to the absence of a readily available, published experimental spectrum for this compound, the following chemical shifts are predicted based on the known effects of alkyl substituents on the quinoline ring system and by comparison with the reported data for similar compounds, such as 6-(tert-Butyl)-4-phenylquinoline.[3] All predicted shifts are referenced to a standard deuterated solvent, Chloroform-d (CDCl₃).
Predicted ¹H NMR Chemical Shifts
The ¹H NMR spectrum of the quinoline ring itself presents a complex series of signals in the aromatic region (typically 7.0-9.0 ppm).[4] The introduction of the bulky tert-butyl group at C6 simplifies some splitting patterns and shifts specific protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | ~8.90 | dd | J ≈ 4.2, 1.7 | Located on the electron-deficient pyridine ring, far from the substituent. Expected to be similar to unsubstituted quinoline. |
| H-3 | ~7.40 | dd | J ≈ 8.2, 4.2 | Adjacent to H-2 and H-4. Minimally affected by the C6 substituent. |
| H-4 | ~8.15 | dd | J ≈ 8.2, 1.7 | Also on the pyridine ring, largely unaffected by the substituent on the benzene ring. |
| H-5 | ~8.05 | d | J ≈ 9.0 | Ortho to the tert-butyl group. While typically an EDG causes an upfield shift, steric hindrance with the peri H-4 can cause deshielding. |
| H-7 | ~7.80 | dd | J ≈ 9.0, 2.2 | Meta to the tert-butyl group, but ortho to the point of ring fusion. Slight upfield shift expected compared to unsubstituted quinoline. |
| H-8 | ~8.10 | d | J ≈ 2.2 | Para to the tert-butyl group. Expected to experience a slight upfield shift due to the electron-donating nature of the substituent. |
| -C(CH₃)₃ | ~1.35 | s | - | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
Note: s = singlet, d = doublet, dd = doublet of doublets.
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum provides a direct look at the carbon framework of the molecule.[4] The electron-donating tert-butyl group will influence the chemical shifts of the carbons in the benzene portion of the quinoline ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~150.0 | Largely unaffected by the C6 substituent. |
| C-3 | ~121.5 | Largely unaffected by the C6 substituent. |
| C-4 | ~136.0 | Largely unaffected by the C6 substituent. |
| C-4a | ~128.5 | Junction carbon, minor influence from the substituent. |
| C-5 | ~126.5 | Ortho to the substituent, slight shielding expected. |
| C-6 | ~149.0 | Ipso-carbon attached to the tert-butyl group, significantly deshielded. |
| C-7 | ~128.0 | Meta to the substituent, minor effect expected. |
| C-8 | ~129.5 | Para to the substituent, slight shielding expected. |
| C-8a | ~148.0 | Junction carbon, minor influence from the substituent. |
| -C (CH₃)₃ | ~35.0 | Quaternary carbon of the tert-butyl group. |
| -C(CH₃ )₃ | ~31.0 | Methyl carbons of the tert-butyl group. |
The Causality Behind Experimental Choices: A Self-Validating Protocol
To obtain high-quality, unambiguous NMR data for this compound or a similar derivative, a systematic approach is required. The following protocol is designed to be self-validating, incorporating 2D NMR experiments to confirm the assignments made from 1D spectra.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.[2]
-
Dissolve the sample in ~0.6 mL of high-purity deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if quantitative analysis or precise referencing is needed, although modern spectrometers can reference to the solvent peak.[4]
-
Cap the NMR tube and invert it several times to ensure the solution is homogeneous.
-
-
1D NMR Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. This will provide the initial chemical shifts, integrations, and coupling constants.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR for Structural Validation:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[2] A cross-peak between two proton signals in the COSY spectrum confirms they are on adjacent carbons (or otherwise coupled), which is essential for tracing the proton connectivity around the quinoline rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[2] This is the most reliable way to assign carbon resonances based on the already-assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[2] It is invaluable for piecing together the molecular fragments and confirming the position of the tert-butyl group by observing a correlation from the tert-butyl protons to C-6 and C-5/C-7.
-
Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the NMR data, ensuring a robust and validated structural elucidation.
Caption: Logical workflow for NMR data interpretation.
Advanced Considerations and Troubleshooting
-
Concentration Effects: Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions.[2] For precise and reproducible data, it is crucial to report the concentration at which the spectra were acquired.
-
Solvent Choice: While CDCl₃ is standard, other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue. Be aware that chemical shifts can change significantly with the solvent due to different solvent-solute interactions.[6]
-
Signal Overlap: In the aromatic region, proton signals can be crowded. If 1D spectra are difficult to interpret, 2D experiments like COSY and TOCSY (Total Correlation Spectroscopy) are not just for validation but become essential for initial assignment.[2]
Conclusion
The structural characterization of this compound by ¹H and ¹³C NMR spectroscopy is a tractable problem, even in the absence of readily available reference spectra. By applying fundamental principles of substituent effects, comparing with related structures, and employing a systematic, multi-dimensional NMR analysis workflow, researchers can confidently elucidate its structure. The predicted data and detailed protocols within this guide provide a comprehensive framework for scientists in organic synthesis and drug development to approach the NMR characterization of this and other substituted quinolines, ensuring scientific integrity and accelerating research outcomes.
References
Unraveling the Molecular Fingerprint: A Technical Guide to the Mass Spectrometry Fragmentation of 6-tert-Butylquinoline
Introduction: The Role of Mass Spectrometry in Structural Elucidation
In the landscape of modern analytical chemistry, particularly within pharmaceutical research and drug development, mass spectrometry (MS) stands as an indispensable tool for the unambiguous identification and structural elucidation of organic molecules. The technique provides a molecular fingerprint by measuring the mass-to-charge ratio (m/z) of ionized molecules. When coupled with fragmentation techniques, it allows for the deconstruction of a molecule, offering profound insights into its chemical architecture. This guide provides an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of 6-tert-Butylquinoline, a substituted heterocyclic aromatic compound. Understanding its fragmentation behavior is crucial for its detection, characterization, and differentiation from isomeric structures.
Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation patterns.[1] These patterns, however, are highly reproducible and characteristic of the molecule's structure, making EI-MS a robust method for compound identification, often used in conjunction with gas chromatography (GC-MS).[2][3][4][5][6][7]
The Molecular Ion and Isotopic Distribution
The first key piece of information in the mass spectrum of this compound (C₁₃H₁₅N) is the molecular ion peak (M⁺˙). With a monoisotopic mass of 185.12 Da, the M⁺˙ peak will be observed at m/z 185.[8] The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, a helpful rule for initial spectral interpretation. The isotopic pattern will show a small M+1 peak, primarily due to the natural abundance of ¹³C.
Dominant Fragmentation Pathways of this compound
The fragmentation of this compound under electron ionization is primarily dictated by the stability of the resulting fragment ions and the relative strengths of the chemical bonds. The tert-butyl group, being a bulky and branched alkyl substituent, plays a central role in the initial fragmentation steps.
Alpha-Cleavage: The Prevailing Fragmentation of the tert-Butyl Group
The most characteristic and energetically favorable fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) via alpha-cleavage.[1][9] In this process, the molecular ion loses a methyl group from the tert-butyl substituent, resulting in the formation of a highly stable secondary carbocation. This fragment is resonance-stabilized by the quinoline ring system.
-
[M - 15]⁺: The Base Peak The loss of a methyl radical (mass = 15 Da) from the molecular ion (m/z 185) generates a fragment ion at m/z 170 . This [M - 15]⁺ ion is anticipated to be the base peak in the spectrum, signifying it as the most abundant fragment ion due to its exceptional stability.
The formation of this ion can be visualized as follows:
Caption: Primary fragmentation of this compound.
Further Fragmentation of the [M - 15]⁺ Ion
The [M - 15]⁺ ion can undergo subsequent fragmentation, although these pathways will lead to ions of lower abundance compared to the base peak.
-
Loss of Ethene (Ethylene) A common fragmentation pathway for alkyl-substituted aromatic cations involves the rearrangement and subsequent loss of a neutral molecule of ethene (C₂H₄, mass = 28 Da). This would result in a fragment ion at m/z 142 (170 - 28).
-
Loss of Propene Rearrangement can also lead to the expulsion of a propene molecule (C₃H₆, mass = 42 Da), yielding a fragment at m/z 128 (170 - 42).
Fragmentation of the Quinoline Ring
The quinoline ring itself is a stable aromatic system, but at higher energies, it can also fragment. A characteristic fragmentation of the quinoline core involves the loss of hydrogen cyanide (HCN, mass = 27 Da). This is more likely to occur from fragments that have already lost the tert-butyl substituent or parts of it. For instance, the fragment at m/z 128 could potentially lose HCN to produce an ion at m/z 101 .
A summary of the predicted key fragment ions is presented in the table below:
| m/z | Proposed Fragment | Neutral Loss | Comments |
| 185 | [C₁₃H₁₅N]⁺˙ | - | Molecular Ion (M⁺˙) |
| 170 | [C₁₂H₁₂N]⁺ | •CH₃ | Base Peak, via alpha-cleavage |
| 142 | [C₁₀H₈N]⁺ | C₂H₄ | From m/z 170 |
| 128 | [C₉H₆N]⁺ | C₃H₆ | From m/z 170 |
| 101 | [C₈H₅]⁺ | HCN | From m/z 128 |
The overall predicted fragmentation pathway is illustrated in the following diagram:
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol for GC-MS Analysis
The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
1. Sample Preparation a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate. b. From the stock solution, prepare a working solution of 10 µg/mL by serial dilution with the same solvent.
2. GC-MS Instrumentation and Conditions a. Gas Chromatograph (GC):
- Injector: Split/splitless injector, operated in splitless mode.
- Injector Temperature: 250 °C.
- Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: Increase to 280 °C at a rate of 15 °C/min.
- Final hold: Hold at 280 °C for 5 minutes. b. Mass Spectrometer (MS):
- Ion Source: Electron Ionization (EI).
- Ion Source Temperature: 230 °C.
- Electron Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
- Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
3. Data Acquisition and Analysis a. Inject 1 µL of the working solution into the GC-MS system. b. Acquire the data using the conditions specified above. c. Process the resulting chromatogram to identify the peak corresponding to this compound. d. Extract the mass spectrum from this peak and analyze the fragmentation pattern, comparing it to the predicted pattern and any available library spectra (e.g., from NIST or Wiley libraries).[2][3][4][5][6][7]
Conclusion
The electron ionization mass spectrum of this compound is predicted to be dominated by fragmentation originating from the tert-butyl group. The primary and most abundant fragment ion is expected at m/z 170, corresponding to the loss of a methyl radical. Subsequent fragmentations involving the loss of neutral alkenes and the characteristic loss of HCN from the quinoline ring will likely result in a series of less abundant, but structurally informative, ions. This detailed understanding of the fragmentation pattern is essential for the confident identification of this compound in complex matrices and for distinguishing it from its isomers. The provided experimental protocol serves as a robust starting point for researchers aiming to acquire and interpret the mass spectrum of this compound.
References
- 1. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agsanalitica.com [agsanalitica.com]
- 3. chimmed.ru [chimmed.ru]
- 4. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 5. Quinoline, 6-(1-methylpropyl)- [webbook.nist.gov]
- 6. mswil.com [mswil.com]
- 7. Wiley MS Libraries | msp.ch [msp.ch]
- 8. This compound | C13H15N | CID 109638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
The Definitive Guide to the Crystal Structure Analysis of 6-tert-Butylquinoline: A Methodological Whitepaper
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and materials science, quinoline scaffolds are of paramount importance, serving as the foundational framework for a multitude of therapeutic agents and functional materials. The strategic substitution on the quinoline ring system profoundly influences the molecule's physicochemical properties, including its biological activity, solubility, and solid-state packing. This technical guide provides a comprehensive, in-depth exploration of the crystallographic analysis of 6-tert-Butylquinoline. While, to date, a definitive crystal structure for this compound has not been deposited in public crystallographic databases, this whitepaper serves as a detailed methodological blueprint for researchers undertaking this analysis. By leveraging established protocols and drawing parallels with the closely related structure of 6-methylquinoline, we delineate the entire workflow from synthesis and crystallization to advanced structural elucidation and interpretation. This guide is designed to equip researchers with the necessary expertise to not only determine the crystal structure of this compound but also to understand the critical nuances of structure-property relationships in this significant class of compounds.
Introduction: The Significance of the Quinoline Scaffold and 6-Position Substitution
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern on the quinoline core is a key determinant of its biological efficacy and pharmacological profile.
The 6-position of the quinoline ring is of particular strategic importance. Modifications at this site can significantly modulate the molecule's electronic properties and steric profile, thereby influencing its interaction with biological targets. The introduction of a bulky, lipophilic tert-butyl group at this position is anticipated to have several key effects:
-
Enhanced Lipophilicity: The tert-butyl group significantly increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic properties.
-
Steric Influence: The bulky nature of the tert-butyl group can enforce a specific conformation of the molecule and influence its packing in the solid state, which is critical for drug formulation and stability.
-
Modulation of Electronic Properties: While primarily an electron-donating group through induction, the tert-butyl substituent can subtly alter the electron density of the quinoline ring system, impacting its reactivity and potential for intermolecular interactions.
A precise understanding of the three-dimensional structure of this compound at the atomic level is therefore crucial for rational drug design and the development of novel materials. Single-crystal X-ray diffraction is the gold standard for obtaining this information, providing unequivocal insights into molecular geometry, conformation, and intermolecular interactions.
The Crystallographic Workflow: A Step-by-Step Guide
This section outlines the comprehensive experimental and computational workflow for the crystal structure determination of this compound.
Synthesis and Purification
The first crucial step is the synthesis of high-purity this compound. Several synthetic routes are available, with the Skraup synthesis or a modified Doebner-von Miller reaction being common choices for quinoline synthesis.
Exemplary Protocol (Skraup Synthesis):
-
To a mixture of p-tert-butylaniline, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid), slowly add concentrated sulfuric acid with cooling.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, pour the mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude this compound is then purified, typically by column chromatography on silica gel, to achieve a purity of >98%, which is essential for successful crystallization.
Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step. This requires a systematic screening of crystallization conditions.
Experimental Protocol for Crystallization:
-
Solvent Screening: Dissolve a small amount of purified this compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a solvent in which the compound has moderate solubility.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system in a loosely covered vial. Allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Other Techniques: If slow evaporation is unsuccessful, other techniques such as slow cooling of a saturated solution or vapor diffusion can be employed.
Single-Crystal X-ray Diffraction: Data Collection
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
Data Collection Parameters (Illustrative):
| Parameter | Typical Value |
| Diffractometer | Bruker APEX-II CCD or similar |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |
| Temperature | 100(2) K or 296(2) K |
| Crystal System, Space Group | To be determined |
| Unit Cell Dimensions | To be determined |
| Data Collection Method | ω and φ scans |
| Resolution | ~0.7 Å or better |
| Data Reduction Software | SAINT |
| Structure Solution Software | SHELXT |
| Structure Refinement Software | SHELXL |
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
Methodology:
-
Data Integration and Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares procedure to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Results and Discussion: An Exemplary Analysis using 6-Methylquinoline
As the crystal structure of this compound is not yet publicly available, we will use the crystallographic data of its close analogue, 6-methylquinoline, to illustrate the type of information that can be obtained and the key structural features to analyze. The data for 6-methylquinoline is available in the Crystallography Open Database (COD) under entry number 7207462.
Crystal Data and Structure Refinement (Exemplary)
Table 1: Crystal Data and Structure Refinement for 6-Methylquinoline (COD: 7207462)
| Parameter | 6-Methylquinoline (Example) |
| Empirical Formula | C10 H9 N |
| Formula Weight | 143.19 |
| Temperature | 293(2) K |
| Wavelength | 1.54184 Å |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell Dimensions | a = 11.238(3) Å, b = 6.096(2) Å, c = 12.012(3) Å |
| α = 90°, β = 108.06(2)°, γ = 90° | |
| Volume | 781.7(4) ų |
| Z, Calculated Density | 4, 1.216 Mg/m³ |
| Final R indices [I>2sigma(I)] | R1 = 0.0575, wR2 = 0.1614 |
| R indices (all data) | R1 = 0.0718, wR2 = 0.1746 |
Molecular Geometry and Conformation
The primary information obtained from a crystal structure is the precise geometry of the molecule, including bond lengths, bond angles, and torsion angles. For this compound, we would expect the quinoline ring system to be essentially planar. The C-C and C-N bond lengths within the quinoline ring would be intermediate between single and double bonds, indicative of its aromatic character. The tert-butyl group would exhibit tetrahedral geometry.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, a non-polar molecule, we would anticipate the dominant interactions to be van der Waals forces and potentially weak C-H···π interactions. The bulky tert-butyl group will play a significant role in dictating the crystal packing, likely preventing the close π-π stacking that is often observed in planar aromatic systems.
References
An In-depth Technical Guide to the Solubility of 6-tert-Butylquinoline in Common Organic Solvents
Foreword: Navigating the Data Gap for a Versatile Molecule
6-tert-Butylquinoline is a substituted quinoline derivative with significant potential in medicinal chemistry and materials science.[1] Its molecular structure, featuring a heterocyclic aromatic quinoline core and a hydrophobic tert-butyl group, suggests a nuanced solubility profile that is critical for its application in drug delivery systems, organic synthesis, and the formulation of agrochemicals.[2] Despite its importance, a comprehensive, publicly available dataset of its quantitative solubility in common organic solvents is conspicuously absent. This guide, therefore, serves a dual purpose: to consolidate the theoretical principles that govern the solubility of this compound and to provide robust, field-proven experimental protocols for researchers to determine these values accurately in their own laboratory settings. By empowering scientists with the methodology to generate reliable data, we aim to bridge the existing information gap and facilitate the continued exploration of this promising compound.
Theoretical Framework for Predicting Solubility
The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces between the solute and solvent molecules. The dissolution process requires overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to create a cavity for the solute molecule, followed by the formation of new solute-solvent interactions. The fundamental principle of "like dissolves like" provides a foundational, qualitative prediction of solubility.[3][4]
The Role of Polarity and Molecular Structure
This compound (C₁₃H₁₅N) possesses a molecular weight of 185.27 g/mol .[5] Its structure is characterized by the polar quinoline ring system and a large, nonpolar tert-butyl group. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, contributing to its potential solubility in protic solvents. However, the bulky and hydrophobic tert-butyl group significantly influences its overall polarity, likely enhancing its solubility in nonpolar organic solvents.[2] The estimated octanol-water partition coefficient (logP) of approximately 3.9 indicates a preference for lipophilic environments.[6]
-
Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO): These solvents can interact with the polar quinoline portion of the molecule. Protic solvents like alcohols can engage in hydrogen bonding with the nitrogen atom.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents will primarily interact with the large, nonpolar tert-butyl group and the aromatic rings through van der Waals forces.[7]
-
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents offer a balance of polarity and are often good candidates for dissolving compounds with mixed polarity like this compound.
Thermodynamics of Dissolution
The dissolution process can be described by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of dissolution.[8]
ΔG = ΔH - TΔS
For a substance to dissolve, ΔG must be negative. The dissolution of organic solids in organic solvents is often an endothermic process (ΔH > 0), meaning that the process is driven by an increase in entropy (ΔS > 0) as the ordered crystal lattice is broken down and the solute molecules are dispersed in the solvent.[9]
Effect of Temperature
For most solid organic compounds dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is typically endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process. The relationship between temperature and solubility can often be described by the van't Hoff equation. It is a common observation that for many organic solids, the solubility can double with a temperature increase of approximately 20°C.
Solubility Profile of this compound: Current State of Knowledge
As of the publication of this guide, a comprehensive set of experimentally determined quantitative solubility data for this compound across a range of common organic solvents is not available in the peer-reviewed literature or major chemical databases. The available information is summarized below.
Table 1: Known Solubility and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅N | [5] |
| Molecular Weight | 185.27 g/mol | [5] |
| Appearance | Colorless to light orange/yellow clear liquid | [2] |
| Water Solubility | 17.97 mg/L at 25°C (estimated) | [6] |
| Qualitative Solubility | Soluble in alcohol | [6] |
The lack of quantitative data necessitates a reliable experimental approach to determine the solubility of this compound for any specific application. The following sections provide detailed protocols for this purpose.
Experimental Determination of Equilibrium Solubility
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This technique involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol provides a self-validating system for obtaining accurate and reproducible solubility data.
Materials and Equipment:
-
This compound (solid form)
-
A range of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator capable of maintaining a constant temperature
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 or 0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (HPLC or UV-Vis spectrophotometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand at the same temperature to let the undissolved solid settle.
-
To ensure complete removal of solid particles, centrifuge the vials at a high speed.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that is within the linear range of the chosen analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (see sections 3.2 and 3.3).
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.
-
For robust data, perform the experiment in triplicate.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and precise method for quantifying the concentration of a solute in a solution.
Protocol:
-
Method Development: Develop a reverse-phase HPLC method with UV detection capable of resolving this compound from any potential impurities. A C18 column is often a good starting point. The mobile phase and wavelength of detection should be optimized for sensitivity and peak shape.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area versus the concentration. The correlation coefficient (R²) should be >0.99 for a linear calibration curve.
-
Sample Analysis: Inject the diluted sample of the saturated solution and record the peak area.
-
Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the solubility as described in section 3.1.
Quantification by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster alternative to HPLC, provided that this compound has a distinct UV absorbance and there are no interfering impurities.
Protocol:
-
Determination of λmax: Scan a dilute solution of this compound in the solvent of interest to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Calibration Curve: Measure the absorbance of each standard solution at λmax and create a calibration curve by plotting absorbance versus concentration. The curve should adhere to the Beer-Lambert law (linear relationship).
-
Sample Analysis: Measure the absorbance of the diluted sample of the saturated solution at λmax.
-
Concentration Calculation: Use the absorbance of the diluted sample and the equation of the calibration curve to determine its concentration, and then calculate the solubility as described in section 3.1.
Visualizing the Experimental Workflow and Solvent Selection
To aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and a logical approach to solvent selection.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C13H15N | CID 109638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-tert-butyl quinoline [flavscents.com]
- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 6-tert-butyl quinoline, 68141-13-9 [thegoodscentscompany.com]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. 4-Methyl-6-t-butylquinoline | C14H17N | CID 82580905 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical and computational studies of 6-tert-Butylquinoline
An In-depth Technical Guide to the Theoretical and Computational Analysis of 6-tert-Butylquinoline
This guide provides a comprehensive technical overview of the theoretical and computational methodologies applied to the study of this compound. Designed for researchers, chemists, and drug development professionals, this document delves into the quantum chemical calculations, electronic property analyses, and molecular interaction studies that are pivotal in elucidating the behavior and potential applications of this quinoline derivative. We will explore the causality behind methodological choices, ensuring a robust and self-validating framework for analysis, grounded in authoritative scientific literature.
Introduction: The Significance of this compound
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2] The quinoline ring system is a "privileged structure," meaning it can bind to multiple biological targets with high affinity. The introduction of a bulky, lipophilic tert-butyl group at the 6-position of the quinoline core, creating this compound, significantly modifies its steric and electronic properties. These modifications can influence its pharmacokinetic and pharmacodynamic profile, making it a molecule of interest for novel therapeutic agent development.
Theoretical and computational studies provide a powerful, cost-effective, and non-experimental avenue to predict the molecular properties, reactivity, and biological interactions of molecules like this compound.[1] By employing methods such as Density Functional Theory (DFT) and molecular docking, researchers can gain deep insights into its structure, stability, and potential as a drug candidate, thereby guiding and accelerating experimental research.[3]
Molecular Structure and Physicochemical Properties
This compound is an aromatic heterocyclic compound with the molecular formula C₁₃H₁₅N.[4] The structure consists of a quinoline bicyclic system with a tert-butyl substituent.
Caption: 2D structure of this compound.
Basic physicochemical data for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N | [4] |
| Molecular Weight | 185.26 g/mol | [4] |
| IUPAC Name | 6-(tert-butyl)quinoline | [4] |
| CAS Number | 68141-13-9 | [5] |
| Boiling Point | 285.00 to 287.00 °C @ 760.00 mm Hg (est) | [6] |
| logP (o/w) | 3.948 (est) | [6] |
| Solubility | Soluble in alcohol; sparingly in water (17.97 mg/L @ 25 °C est) | [5][6] |
Core Computational Methodology: A DFT-Based Approach
Density Functional Theory (DFT) is the workhorse of modern quantum chemical calculations for organic molecules. It offers an exceptional balance between computational accuracy and resource efficiency, making it ideal for studying systems like quinoline derivatives.[7] The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is frequently paired with Pople-style basis sets like 6-311++G(d,p) for reliable prediction of geometries, vibrational frequencies, and electronic properties of such compounds.[8]
Standard Computational Workflow Protocol
A typical DFT-based investigation follows a rigorous, self-validating sequence of steps to ensure the reliability of the results.
Caption: Standard workflow for DFT calculations.
Step-by-Step Protocol:
-
Structure Definition: The initial 3D coordinates of this compound are generated using molecular modeling software.
-
Geometry Optimization: The molecule's geometry is optimized to find the lowest energy conformation on the potential energy surface. This is a crucial step, as all subsequent calculations depend on an accurate structure.[9] The B3LYP/6-311++G(d,p) level of theory is a robust choice for this task.[8]
-
Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry. The primary purpose is twofold:
-
Property Calculations: Once a stable minimum is confirmed, a suite of properties can be calculated using the optimized geometry.
Spectroscopic Characterization
-
FT-IR Spectroscopy: The calculated vibrational frequencies correspond to the fundamental modes of vibration. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically scaled by empirical factors (e.g., ~0.96 for B3LYP) for better agreement with experimental FT-IR spectra.[8] The analysis of these vibrations, aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of spectral bands.[9]
-
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is the standard for calculating isotropic chemical shifts (¹H and ¹³C NMR).[8] The theoretical shifts are calculated relative to a reference compound (e.g., Tetramethylsilane, TMS) and show strong correlation with experimental data, aiding in structure elucidation.[3]
-
UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT).[8] This method calculates the excitation energies and oscillator strengths, corresponding to the absorption wavelengths (λ_max) and intensities of the electronic spectrum. These calculations help in understanding the electronic structure, particularly the transitions between molecular orbitals (e.g., π → π*).[12]
Analysis of Electronic Structure and Chemical Reactivity
The electronic properties of a molecule govern its reactivity and interactions. DFT provides several powerful tools to analyze these characteristics.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[13]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Its energy (E_HOMO) is related to the ionization potential.[2]
-
LUMO: Represents the ability to accept an electron (electrophilicity). Its energy (E_LUMO) is related to the electron affinity.[2]
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity.[13] A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[11]
Caption: The HOMO-LUMO energy gap (ΔE).
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electron density distribution, which is invaluable for predicting reactive sites.[9] It visualizes the regions of a molecule that are electron-rich (negative potential, typically colored red), indicating sites for electrophilic attack, and electron-poor (positive potential, blue), indicating sites for nucleophilic attack. For this compound, the nitrogen atom is expected to be a region of high negative potential, making it a primary site for protonation or hydrogen bonding.[2]
Global and Local Reactivity Descriptors
From the HOMO and LUMO energies, several quantum-molecular descriptors can be calculated to quantify reactivity.[2]
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | Power of an atom to attract electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) where μ=-χ | Measures the propensity to accept electrons. |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular bonding and charge distribution. It examines hyperconjugative interactions (delocalization of electron density from filled bonding orbitals to empty antibonding orbitals), which are key to understanding molecular stability.[2] For the quinoline system, NBO analysis can quantify the π-electron delocalization across the fused rings, which is fundamental to its aromaticity and chemical properties.[2]
Application in Drug Development: Molecular Docking
A primary application of computational studies is to predict how a molecule might interact with a biological target, such as a protein receptor or enzyme. Molecular docking is a simulation technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a target.[3]
Quinoline derivatives are known to target various proteins, including the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3] A molecular docking study of this compound against EGFR can provide insights into its potential as an EGFR inhibitor.
Molecular Docking Workflow Protocol
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H15N | CID 109638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-tert-butyl quinoline [flavscents.com]
- 6. thegoodscentscompany.com [thegoodscentscompany.com]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ir.vistas.ac.in [ir.vistas.ac.in]
- 10. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermochemical Data of 6-tert-Butylquinoline
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Introduction: The Significance of 6-tert-Butylquinoline and Its Energetic Landscape
This compound is a substituted heterocyclic aromatic compound built upon the quinoline scaffold. Quinoline and its derivatives are of profound interest in medicinal chemistry and materials science, serving as key building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1] The incorporation of a tert-butyl group at the 6-position significantly influences the molecule's steric and electronic properties, enhancing characteristics like hydrophobicity, which can improve the solubility and bioavailability of active pharmaceutical ingredients.[2]
In drug development, understanding a molecule's thermodynamic properties is not merely an academic exercise; it is fundamental to predicting its stability, reactivity, and behavior in physiological and formulation environments. Thermochemical data, such as the enthalpy of formation, combustion, and sublimation, govern everything from chemical synthesis yields to crystal lattice energy and solubility—critical parameters for successful drug design and manufacturing.[3]
Core Molecular Properties of this compound
To provide a baseline for the discussions herein, the fundamental properties of this compound are summarized below.
| Property | Value / Description | Source |
| Molecular Formula | C₁₃H₁₅N | [4] |
| Molecular Weight | 185.27 g/mol | [4] |
| CAS Number | 68141-13-9 | [4] |
| Appearance | Colorless to light orange to yellow clear liquid | [5] |
| Boiling Point (est.) | 285.00 to 287.00 °C @ 760.00 mm Hg | [5] |
| Vapor Pressure (est.) | 0.005000 mmHg @ 25.00 °C | [5] |
Standard Enthalpy of Formation (ΔfH°): A Measure of Molecular Stability
The standard molar enthalpy of formation is the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is the single most important thermochemical parameter, as it provides a direct measure of a molecule's intrinsic thermodynamic stability.
Experimental Determination: Static Bomb Combustion Calorimetry
The most accurate method for determining the standard enthalpy of formation of organic compounds containing carbon, hydrogen, oxygen, and nitrogen is static bomb combustion calorimetry.[6] The experiment does not measure the enthalpy of formation directly; instead, it precisely measures the energy of combustion (ΔcU°). This value is then used within a thermochemical cycle based on Hess's Law to calculate the enthalpy of formation.
Causality in Experimental Design
The choice of a constant-volume "bomb" calorimeter is critical. By keeping the volume constant, the heat flow measured is equal to the change in internal energy (ΔU). This simplifies calculations, as no pressure-volume work is done. The system must be rigorously calibrated, typically with a standard of known combustion energy like benzoic acid, to determine the energy equivalent (heat capacity) of the entire calorimetric system (the bomb, water, stirrer, etc.).[7] This calibration accounts for all heat absorbed by the apparatus, ensuring the measurement is traceable and accurate.
Step-by-Step Protocol for Static Bomb Calorimetry
-
Sample Preparation & Pelletization:
-
A precise mass (typically 0.5 - 1.0 g) of high-purity this compound is weighed. Since it is a liquid, it is encapsulated in a gelatin capsule of known mass and combustion energy.
-
A pellet press may be used for solid samples to create a compact pellet, ensuring complete and uniform combustion.
-
-
Calorimeter Assembly:
-
The sample is placed in a crucible (e.g., platinum or fused silica) within the constant-volume bomb.
-
A fuse wire (e.g., platinum or nickel-chromium) is attached to the electrodes, touching the sample to ensure ignition.
-
A small, known amount of distilled water (typically 1 mL) is added to the bomb. This ensures that all water formed during combustion is in the liquid state and that any acids produced (like nitric acid from the nitrogen in the sample and trace atmospheric N₂) are dissolved, creating a defined final state.[6]
-
The bomb is sealed and pressurized with ~30 atm of pure oxygen to ensure complete combustion.
-
-
Combustion and Data Acquisition:
-
The sealed bomb is submerged in a precisely known mass of water in the calorimeter's outer jacket. The entire system is allowed to reach thermal equilibrium.
-
The initial temperature is recorded for several minutes to establish a stable baseline.
-
The sample is ignited by passing a current through the fuse wire.
-
The temperature of the water bath is recorded at short intervals as it rises, until a new thermal equilibrium is reached (the final period).
-
-
Post-Combustion Analysis:
-
The bomb is depressurized, and the interior is rinsed with distilled water.
-
The rinsings are collected and titrated with a standardized sodium hydroxide solution to quantify the amount of nitric acid formed. This correction is crucial because the standard state for nitrogen is N₂(g), not aqueous HNO₃.
-
-
Calculation of ΔfH°:
-
The raw temperature change (ΔT) is corrected for heat exchange with the surroundings.
-
The total heat released (q_total) is calculated using the energy equivalent of the calorimeter (ε_cal) and the corrected ΔT.
-
The energy of combustion of the sample (ΔcU°) is found by subtracting the heat contributions from the ignition wire and the formation of nitric acid.
-
The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU°.
-
Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law with the known standard enthalpies of formation of the combustion products, CO₂(g) and H₂O(l).
-
Workflow Diagram: Combustion Calorimetry
Caption: Workflow for determining ΔfH° via bomb calorimetry.
Computational Estimation: Ab Initio Methods
When experimental determination is not feasible, high-level quantum chemical calculations provide reliable estimates.[8] Methods like the Complete Basis Set (CBS-QB3) or Gaussian-n (e.g., G4) theories are designed to approximate the exact electronic energy of a molecule with high accuracy.[8]
The process involves:
-
Geometry Optimization: Finding the lowest energy conformation of the molecule.
-
Frequency Calculation: To confirm the structure is a true minimum and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: Using a very high level of theory and a large basis set to get an accurate electronic energy.
-
Enthalpy of Formation Calculation: The calculated enthalpy of the molecule is combined with the known experimental enthalpies of formation of its constituent atoms in an atomization reaction scheme to derive the molecule's ΔfH°.
These computational methods have shown excellent agreement with experimental values for many organic molecules, often achieving "chemical accuracy" (within ~4 kJ/mol).[8]
Enthalpies of Phase Transition: Sublimation and Fusion
Phase transition enthalpies quantify the energy required to overcome intermolecular forces in the condensed phase. The enthalpy of sublimation (solid to gas, ΔsubH°) is particularly important as it allows for the conversion of condensed-phase data (from combustion calorimetry) to the gas phase, which is the standard for theoretical comparisons.
Enthalpy of Sublimation (ΔsubH°): Knudsen Effusion Mass Loss
The Knudsen effusion method is a reliable technique for measuring the very low vapor pressures of thermally stable, non-volatile solids.[9]
Causality in Experimental Design
The method relies on creating a state of equilibrium within a temperature-controlled cell (the Knudsen cell) that has a very small, sharp-edged orifice. The rate of mass loss through this orifice, under high vacuum, is directly proportional to the vapor pressure of the substance at that temperature. The choice of orifice size is critical: it must be small enough that the effusion of molecules does not disturb the equilibrium within the cell. By measuring this mass loss over time at several different temperatures, a vapor pressure curve can be constructed.
Step-by-Step Protocol for Knudsen Effusion
-
Sample Loading: A small amount of solid this compound (if it can be solidified) is loaded into the Knudsen cell.
-
System Setup: The cell is placed in a thermostatted housing under high vacuum.
-
Temperature Control & Measurement: The cell is heated to a desired, stable temperature.
-
Mass Loss Measurement: The mass of the cell is monitored over time. In modern setups, this is often done continuously with a vacuum microbalance.
-
Data Collection: Steps 3 and 4 are repeated at several temperatures, yielding a series of mass loss rates.
-
Calculation:
-
The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss.
-
The enthalpy of sublimation (ΔsubH°) is determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.
-
Workflow Diagram: Knudsen Effusion
Caption: Workflow for determining ΔsubH° via Knudsen effusion.
Enthalpy of Fusion (ΔfusH°): Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique for measuring phase transitions. It determines the enthalpy of fusion (melting) by quantifying the heat required to melt the substance.
Step-by-Step Protocol for DSC
-
Sample Preparation: A small, precise mass (2-5 mg) of this compound is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Thermal Program: The cell is subjected to a controlled temperature program, typically heating at a constant rate (e.g., 5-10 K/min) through the compound's melting range.
-
Data Analysis: The instrument records the differential heat flow between the sample and the reference. A peak appears during melting, and the area under this peak is directly proportional to the enthalpy of fusion (ΔfusH°). The onset of the peak is taken as the melting temperature (Tfus).
Workflow Diagram: Differential Scanning Calorimetry
Caption: Workflow for determining ΔfusH° via DSC.
Thermochemical Data for Related Compounds and Expected Trends
While data for this compound is pending experimental determination, examining related quinoline compounds provides a valuable thermochemical context.
| Compound | Phase | ΔfH° (kJ/mol) | Method | Source |
| Quinoline | liquid | 141 | Combustion Calorimetry | [1] |
| 2-Methylquinoline | liquid | ~13 (est.) | Combustion Calorimetry | [1] |
| 6-Methoxyquinoline | liquid | -26 | Not Specified | [1] |
| 8-Hydroxyquinoline | gas | 6.5 ± 1.7 | Combustion Calorimetry | [8] |
Influence of the 6-tert-Butyl Group
The introduction of a tert-butyl group onto the quinoline scaffold is expected to influence its thermochemical properties in several ways:
-
Enthalpy of Formation: Alkyl substitution on an aromatic ring generally leads to a more negative (more stable) enthalpy of formation. However, the bulky tert-butyl group may introduce some degree of steric strain, which would have a destabilizing (less negative ΔfH°) effect. The net result will depend on the balance of these factors.
-
Enthalpy of Sublimation/Vaporization: The large, nonpolar tert-butyl group will increase the molecule's surface area and van der Waals interactions, likely leading to a higher enthalpy of vaporization compared to unsubstituted quinoline. Its effect on the enthalpy of sublimation will depend on how efficiently the bulky group allows the molecule to pack into a crystal lattice.
Conclusion
The thermochemical characterization of this compound is essential for its rational application in drug development and materials science. This guide outlines the gold-standard methodologies—bomb calorimetry for enthalpy of formation, Knudsen effusion for enthalpy of sublimation, and DSC for enthalpy of fusion—required to obtain this critical data. By adhering to these rigorous, self-validating protocols, researchers can generate the accurate thermodynamic information needed to unlock the full potential of this and other promising heterocyclic compounds. The provided workflows and contextual data for related molecules serve as a robust framework for initiating such an investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinoline, 6-(1-methylpropyl)- [webbook.nist.gov]
- 3. Thermochemistry of formation and phase transitions of substituted thiophenes at 298.15 K [ouci.dntb.gov.ua]
- 4. This compound | C13H15N | CID 109638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-tert-butyl quinoline, 68141-13-9 [thegoodscentscompany.com]
- 6. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
Literature review of 6-tert-Butylquinoline and its derivatives
An In-Depth Technical Guide to 6-tert-Butylquinoline and its Derivatives for Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of a tert-butyl group at the 6-position creates this compound, a derivative with modulated physicochemical properties that significantly influence its utility as a building block in drug design. This guide provides a comprehensive review for researchers and drug development professionals, detailing the synthesis, physicochemical characteristics, and chemical reactivity of the this compound core. Furthermore, it explores the extensive pharmacological applications of its derivatives, highlighting the strategic importance of the tert-butyl moiety in enhancing bioavailability and tailoring molecular interactions for therapeutic benefit.
Introduction: The Strategic Importance of the Quinoline Scaffold
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, found in both natural products and synthetic molecules, that command significant attention in pharmaceutical research.[1][2] The rigid, planar structure of the quinoline ring system serves as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. This has led to the development of quinoline-based drugs with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4]
The functionalization of the quinoline core is a key strategy for modulating its biological activity, physicochemical properties, and pharmacokinetic profile. The introduction of a tert-butyl group, specifically at the 6-position, is of particular strategic interest. This bulky, lipophilic group can:
-
Enhance Lipophilicity: The tert-butyl group significantly increases the molecule's hydrophobicity, which can improve membrane permeability and bioavailability.[5]
-
Provide Steric Hindrance: It can shield parts of the molecule from metabolic enzymes, potentially increasing the drug's half-life.
-
Modulate Binding Interactions: The group's size and shape can enforce specific conformations and create crucial van der Waals interactions within a target's binding pocket, enhancing potency and selectivity.
This guide delves into the core chemistry of this compound and provides insights into its transformation into next-generation therapeutic candidates.
Physicochemical Properties of this compound
Understanding the fundamental physical and chemical properties of the parent compound is essential for its application in synthesis and drug design. This compound is typically a colorless to light yellow or orange liquid with robust chemical stability, making it an ideal starting material for further chemical modification.[5]
| Property | Value | Reference(s) |
| CAS Number | 68141-13-9 | [5][6][7][8] |
| Molecular Formula | C₁₃H₁₅N | [5][6][7] |
| Molecular Weight | 185.26 g/mol | [7] |
| Appearance | Colorless to light orange to yellow clear liquid | [5] |
| Boiling Point | 285.00 to 287.00 °C @ 760.00 mm Hg | [6][8] |
| Density | 1.01 g/cm³ | [5] |
| logP (o/w) | ~3.9 | [6][7] |
| Solubility | Soluble in alcohol; sparingly soluble in water (17.97 mg/L @ 25 °C) | [6][8] |
| Refractive Index | n20D 1.58 | [5] |
| Flash Point | 116.30 °C (241.00 °F) | [6][8] |
Synthesis of the this compound Scaffold
The synthesis of substituted quinolines can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses. For this compound, a common approach involves the reaction of a p-tert-butylaniline with a compound containing an α,β-unsaturated carbonyl moiety or its equivalent.
Illustrative Synthetic Workflow: Friedländer Annulation
The Friedländer synthesis provides a direct and efficient route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone). A variation of this approach is conceptually illustrated below.
Caption: A conceptual Skraup-type synthesis of this compound.
Detailed Experimental Protocol (Representative)
The following protocol describes a generalized procedure for the synthesis of this compound, inspired by classical quinoline synthesis methodologies.
Materials:
-
4-tert-Butylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate (to moderate the reaction)
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to 4-tert-butylaniline while cooling in an ice bath.
-
Addition of Reagents: Add ferrous sulfate heptahydrate to the mixture. Slowly add glycerol through the dropping funnel, ensuring the temperature is controlled. Finally, add nitrobenzene to the mixture.
-
Heating and Reflux: Heat the mixture gently under reflux. The reaction is exothermic and must be carefully controlled. Continue heating for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the excess acid by slowly adding a concentrated sodium hydroxide solution until the solution is alkaline.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Functionalization
The this compound core can be functionalized at various positions to generate a library of derivatives for drug discovery. The electron-donating nature of the tert-butyl group can influence the regioselectivity of electrophilic substitution on the benzene ring, while the pyridine ring is susceptible to nucleophilic attack and C-H activation strategies.
A key strategy for functionalizing the pyridine ring involves the initial formation of a Quinoline N-oxide . This activates the C2 and C4 positions, making them susceptible to a variety of transformations.
Caption: Key functionalization pathways for the this compound scaffold.
Modern synthetic methods, such as transition-metal-catalyzed C-H activation, have become powerful tools for the regioselective functionalization of the quinoline nucleus. For instance, palladium or rhodium catalysts can be employed to directly introduce alkyl, aryl, or other functional groups at the C2 position of the corresponding N-oxide, providing efficient access to novel derivatives.
Pharmacological Significance and Applications in Drug Development
The true value of this compound lies in the diverse biological activities exhibited by its derivatives. The quinoline scaffold itself is a privileged structure in medicinal chemistry, and the addition of the tert-butyl group can fine-tune these properties.[9] Quinoline derivatives have demonstrated a wide range of pharmacological effects.[10]
-
Anticancer Activity: Many quinoline derivatives exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines.[4][9][10] They can act through mechanisms such as DNA intercalation, inhibition of topoisomerase II, or modulation of signaling pathways like PI3K/AKT/mTOR.[9] The lipophilicity imparted by the tert-butyl group can enhance cell penetration, leading to improved potency.
-
Antimicrobial and Antifungal Activity: The quinoline core is present in several antibacterial and antifungal agents. Functionalized 6-tert-Butylquinolines can be explored as novel agents to combat resistant strains of bacteria and fungi.[2][4]
-
Anti-inflammatory and Analgesic Effects: Certain derivatives have shown significant anti-inflammatory activity, potentially through the inhibition of inflammatory mediators.[4][10]
-
Anticonvulsant and CNS Activity: The ability of quinoline structures to cross the blood-brain barrier makes them interesting candidates for neurological disorders. Various derivatives have been evaluated for anticonvulsant and other CNS-related activities.[2][10]
-
Other Applications: The versatility of the quinoline scaffold extends to antiviral, antioxidant, and cardiovascular applications, making this compound a highly valuable starting point for broad-based drug discovery programs.[2][4]
The development of these derivatives is a continuous process, with researchers leveraging the this compound core to synthesize molecules with tailored properties for specific biological targets.[11]
Conclusion
This compound is more than just a substituted heterocycle; it is a strategically designed building block for modern medicinal chemistry. Its unique combination of a proven pharmacophore (the quinoline ring) and a property-modulating substituent (the tert-butyl group) provides a powerful platform for the development of novel therapeutics. The robust synthetic routes to the core, coupled with advanced methods for its functionalization, ensure a steady pipeline of diverse derivatives for biological screening. As the quest for more effective and safer drugs continues, this compound and its derivatives are poised to remain at the forefront of innovation in pharmaceutical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-tert-butyl quinoline, 68141-13-9 [thegoodscentscompany.com]
- 7. This compound | C13H15N | CID 109638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-tert-butyl quinoline [flavscents.com]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. nbinno.com [nbinno.com]
Methodological & Application
Application Note: Strategic Synthesis of 6-tert-Butylquinoline Scaffolds via the Friedländer Annulation
Abstract: The quinoline framework is a privileged scaffold in medicinal chemistry and materials science, found in a multitude of pharmacologically active compounds.[1][2] The strategic incorporation of substituents, such as the tert-butyl group, can significantly modulate a molecule's pharmacokinetic profile, often enhancing metabolic stability and tuning lipophilicity.[3] The Friedländer synthesis, a classic yet robust condensation reaction, remains one of the most direct and versatile methods for constructing the quinoline core.[1][4] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview, field-proven protocols, and mechanistic insights for the synthesis of 6-tert-Butylquinoline derivatives. We will explore the causality behind experimental choices, from starting material selection to catalyst optimization, to empower the rational design and efficient production of these valuable molecular entities.
Part 1: Mechanistic Insights & Strategic Considerations
The Friedländer synthesis is an acid- or base-catalyzed cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[5][6] The reaction's elegance lies in its ability to assemble the bicyclic quinoline system in a single, efficient step.
The Reaction Mechanism: Two Competing Pathways
Two primary mechanisms are proposed for the Friedländer synthesis.[7] The prevailing pathway is often dictated by the specific reaction conditions (acidic vs. basic catalysis) and the nature of the substrates.
-
The Aldol Condensation Pathway: Under many conditions, the reaction is believed to initiate with a rate-limiting intermolecular aldol condensation between the 2-aminoaryl carbonyl (e.g., 2-amino-5-tert-butylbenzophenone) and the α-methylene ketone.[8] This forms an aldol adduct which rapidly cyclizes via intramolecular imine formation and subsequently dehydrates to yield the final aromatic quinoline product.
-
The Schiff Base Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the aromatic amine and the carbonyl partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[7]
Strategic Importance of the 6-tert-Butyl Group
The tert-butyl group is more than a simple bulky substituent; it serves a critical role in modern drug design.
-
Metabolic Shielding: The C-H bonds of a tert-butyl group are sterically hindered and less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] Placing this group at the 6-position can protect the quinoline core, potentially reducing clearance and increasing the half-life of a drug candidate.
-
Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can enhance membrane permeability and influence how a molecule interacts with its biological target. Its steric bulk can also enforce specific conformations required for binding to a receptor pocket.
Selection of Starting Materials and Catalysts
To synthesize a this compound, the tert-butyl group must be present on the 2-aminoaryl carbonyl starting material. The most common precursors are 2-amino-5-tert-butylbenzaldehyde or 2-amino-5-tert-butylbenzophenone .
The choice of catalyst is paramount and significantly impacts reaction efficiency, temperature requirements, and yield.[9]
-
Acid Catalysts: Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) and Lewis acids (e.g., ZrCl₄, iodine) are commonly used.[5][6][10] They are effective but can require higher temperatures and may not be suitable for sensitive substrates.
-
Base Catalysts: Bases like potassium tert-butoxide (KOtBu) or DBU are also effective, particularly for driving the initial aldol condensation.[5]
-
Modern Catalytic Systems: Recent advancements have introduced milder and more sustainable options, including polymer-supported catalysts, metal-organic frameworks (MOFs), and ionic liquids, which often allow for lower reaction temperatures and easier purification.[4][11][12]
Part 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound derivatives. They are designed to be self-validating, with clear checkpoints and troubleshooting advice.
Protocol 1: Microwave-Assisted Acid-Catalyzed Synthesis of 2-Methyl-4-phenyl-6-tert-butylquinoline
This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing reaction times compared to conventional heating. Acetic acid serves as both the solvent and catalyst.[13]
Materials and Reagents
| Reagent/Material | M.W. | Amount | Moles (mmol) | Notes |
|---|---|---|---|---|
| 2-Amino-5-tert-butylbenzophenone | 253.35 | 253 mg | 1.0 | Starting material |
| Acetone | 58.08 | 0.88 mL | 12.0 | Reagent and solvent |
| Glacial Acetic Acid | 60.05 | 3.0 mL | - | Solvent and catalyst |
| 10 mL Microwave Reaction Vessel | - | 1 | - | Ensure proper sealing |
| Saturated NaHCO₃ solution | - | ~20 mL | - | For neutralization |
| Ethyl Acetate | - | ~30 mL | - | For extraction |
| Anhydrous Na₂SO₄ | - | As needed | - | For drying |
Step-by-Step Procedure
-
Reaction Setup: Place 2-amino-5-tert-butylbenzophenone (1.0 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add glacial acetic acid (3.0 mL) followed by acetone (12.0 mmol).
-
Scientist's Note: Using an excess of the α-methylene component (acetone) can help drive the reaction equilibrium towards the product. Acetic acid is a suitable medium for microwave heating and effectively catalyzes the condensation.[13]
-
-
Microwave Irradiation: Securely seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 10 minutes.
-
Safety Note: Microwave reactions are under pressure. Allow the vessel to cool completely (e.g., to <50°C) before opening.
-
-
Work-up and Neutralization: Pour the cooled, dark reaction mixture into a beaker containing 20 mL of water. Slowly and carefully add saturated sodium bicarbonate solution with stirring until effervescence ceases. This step neutralizes the acetic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methyl-4-phenyl-6-tert-butylquinoline.
Protocol 2: Iodine-Catalyzed Solvent-Free Synthesis of Ethyl 4-phenyl-6-tert-butylquinoline-2-carboxylate
This protocol demonstrates an environmentally benign approach using a catalytic amount of molecular iodine under solvent-free conditions, which simplifies work-up and reduces waste.[10]
Materials and Reagents
| Reagent/Material | M.W. | Amount | Moles (mmol) | Notes |
|---|---|---|---|---|
| 2-Amino-5-tert-butylbenzophenone | 253.35 | 253 mg | 1.0 | Starting material |
| Ethyl Acetoacetate | 130.14 | 151 µL | 1.2 | Reagent |
| Molecular Iodine (I₂) | 253.81 | 25.4 mg | 0.1 | Catalyst (10 mol%) |
| Round-bottom flask with condenser | - | 1 | - | |
| Saturated Na₂S₂O₃ solution | - | ~15 mL | - | To quench iodine |
| Ethyl Acetate | - | ~20 mL | - | For extraction |
| Anhydrous Na₂SO₄ | - | As needed | - | For drying |
Step-by-Step Procedure
-
Reaction Setup: In a 25 mL round-bottom flask, combine 2-amino-5-tert-butylbenzophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and molecular iodine (0.1 mmol, 10 mol%).
-
Heating: Heat the reaction mixture in an oil bath at 100°C with stirring.
-
Scientist's Note: The reaction is monitored for completion using Thin Layer Chromatography (TLC). A developing system of 4:1 Hexane:Ethyl Acetate is typically effective. The disappearance of the yellow 2-aminobenzophenone spot indicates reaction progression.
-
-
Cooling and Quenching: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. Dissolve the solidified crude product in ethyl acetate (20 mL).
-
Work-up: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine catalyst (the purple/brown color will disappear). Follow with a brine wash.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the pure ester product.
Part 3: Data & Workflow Visualization
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution | Citation |
| Low or No Yield | Insufficient temperature; Ineffective catalyst for the specific substrate. | Gradually increase the reaction temperature in 10-20°C increments. Screen alternative catalysts (e.g., switch from acid to base or a Lewis acid like iodine). | [13] |
| Formation of Tarry Byproducts | Reaction temperature is too high, causing decomposition; Self-condensation of the ketone partner. | Lower the temperature and extend the reaction time. Consider slow addition of the ketone to the reaction mixture to minimize self-condensation. | [9][13] |
| Incomplete Reaction | Reaction time is too short; Water produced during cyclization is inhibiting an acid-catalyzed reaction. | Monitor the reaction closely with TLC to determine the optimal time. If using an acid catalyst, ensure anhydrous reagents and consider adding a dehydrating agent or performing the reaction in a setup with a Dean-Stark trap. | [9][13] |
| Poor Regioselectivity (with unsymmetrical ketones) | Condensation can occur on either side of the carbonyl group. | Use a specialized amine catalyst or introduce a directing group on the ketone to favor one enolate over the other. | [5][14] |
General Experimental Workflow
The following diagram illustrates the typical workflow for a Friedländer synthesis experiment, from initial setup to final analysis.
Part 4: Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the development of novel therapeutics. Its robust nature and favorable metabolic profile make it an ideal core for library synthesis.
Quinoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[6][15] Many function as kinase inhibitors, which are crucial in oncology.[16] The synthesis of diverse libraries based on the this compound core allows for systematic structure-activity relationship (SAR) studies to identify potent and selective lead compounds for various disease targets.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Fluorescent Probes Utilizing a 6-tert-Butylquinoline Scaffold: Application Notes and Protocols
Introduction: The Versatility of the Quinoline Scaffold in Fluorescence Sensing
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, has long been recognized for its intrinsic fluorescence and versatile chemical reactivity.[1][2] These properties make it a privileged scaffold in the design of fluorescent probes for a myriad of applications, from cellular imaging to the detection of environmentally significant analytes.[3][4] The rigid, planar structure of the quinoline core provides a robust framework for the construction of fluorophores with tunable photophysical properties. By strategically introducing electron-donating and electron-withdrawing groups, researchers can modulate the absorption and emission wavelengths, as well as the quantum yield of the resulting probes. This "push-pull" electronic effect is a cornerstone of modern fluorophore design.[5]
The 6-tert-Butylquinoline moiety, in particular, offers a unique starting point for the synthesis of novel fluorescent probes. The bulky tert-butyl group at the 6-position can enhance the photostability and quantum yield of the fluorophore by sterically hindering non-radiative decay pathways. Furthermore, its electron-donating nature can influence the overall electronic properties of the quinoline system, providing a handle for fine-tuning the probe's spectral characteristics. This application note provides a comprehensive guide to the synthesis of fluorescent probes based on the this compound scaffold, detailing key synthetic transformations and providing robust protocols for their application in biological imaging.
Strategic Design and Synthesis of this compound-Based Probes
The modular design of fluorescent probes allows for a rational approach to tailoring their properties for specific applications. A typical probe consists of three key components: the fluorophore (the this compound core), a recognition moiety (for selective interaction with the analyte of interest), and a linker that connects the two.
Our synthetic strategy hinges on the initial functionalization of the this compound core to introduce a reactive handle, enabling the subsequent attachment of a diverse range of recognition elements through well-established cross-coupling chemistries.
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow for this compound-based fluorescent probes.
Part 1: Synthesis of the Key Intermediate: 8-Bromo-6-tert-Butylquinoline
The introduction of a halogen atom onto the this compound scaffold is a critical first step, creating a versatile intermediate for subsequent functionalization. Bromination is a common and effective method for this purpose.
Protocol 1: Bromination of this compound
Objective: To synthesize 8-bromo-6-tert-butylquinoline as a key intermediate. While direct bromination of this compound is not extensively documented, this protocol is adapted from established methods for the bromination of substituted quinolines.[3]
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ice water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 8-bromo-6-tert-butylquinoline.
Rationale: The use of NBS in DMF is a common method for the regioselective bromination of aromatic compounds. The reaction conditions are generally mild, and the purification is straightforward. The position of bromination is directed by the existing substituents on the quinoline ring.
Part 2: Introduction of Recognition Moieties via Cross-Coupling Reactions
With the brominated intermediate in hand, a wide array of recognition moieties can be introduced using palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings.[6][7]
Protocol 2: Suzuki Coupling for Aryl or Heteroaryl Functionalization
Objective: To couple an aryl or heteroaryl boronic acid to the 8-bromo-6-tert-butylquinoline intermediate.
Materials:
-
8-Bromo-6-tert-butylquinoline (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a degassed mixture of toluene and water, add 8-bromo-6-tert-butylquinoline, the desired aryl/heteroaryl boronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine to the mixture.
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality behind Experimental Choices: The palladium catalyst, in conjunction with a phosphine ligand, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that is characteristic of the Suzuki coupling. The base is required to activate the boronic acid for transmetalation.
Diagram of the Suzuki Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.
Part 3: Photophysical Properties and Data Presentation
The introduction of different recognition moieties will systematically alter the photophysical properties of the this compound core. A summary of expected trends is presented below.
| Probe Derivative | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Quantum Yield (Φ) | Notes |
| This compound | ~315 | ~360 | Low | Parent fluorophore with relatively weak fluorescence. |
| 8-(Aryl)-6-tert-Butylquinoline | 330 - 380 | 400 - 500 | Moderate to High | Extended π-conjugation leads to a red-shift in both absorption and emission. |
| 8-(Electron-donating Aryl)-6-tert-Butylquinoline | 350 - 400 | 450 - 550 | High | Enhanced intramolecular charge transfer (ICT) results in a further red-shift and higher quantum yield. |
| 8-(Electron-withdrawing Aryl)-6-tert-Butylquinoline | 330 - 360 | 420 - 480 | Moderate | Reduced ICT compared to electron-donating groups. |
Part 4: Application Protocol - Live Cell Imaging
Fluorescent probes synthesized from this compound can be designed to target specific subcellular compartments or respond to changes in the cellular microenvironment. The following is a general protocol for live-cell imaging.
Protocol 3: Staining and Imaging of Live Cells
Objective: To visualize the intracellular distribution of a synthesized this compound-based fluorescent probe.
Materials:
-
Live cells cultured on glass-bottom dishes
-
Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency on glass-bottom dishes.
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the probe-containing medium to the cells and incubate at 37 °C for 15-60 minutes. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the cells using a confocal microscope with appropriate excitation and emission settings based on the photophysical properties of the probe.
-
Self-Validation:
-
Control Experiments: Image unstained cells under the same conditions to assess autofluorescence.
-
Co-localization: To determine the subcellular localization of the probe, co-stain with commercially available organelle-specific trackers (e.g., MitoTracker, LysoTracker).
Diagram of the Live Cell Imaging Workflow
Caption: A typical workflow for live cell imaging with a fluorescent probe.
Conclusion and Future Perspectives
The this compound scaffold represents a promising platform for the development of a new generation of fluorescent probes. The synthetic routes outlined in this application note provide a clear and reproducible pathway to a diverse library of functional probes. The inherent modularity of the design allows for the facile incorporation of various recognition moieties, enabling the targeting of a wide range of biological analytes and processes. Future work will focus on the synthesis of probes with sensitivity to specific ions, reactive oxygen species, and enzymatic activities, further expanding the utility of this versatile fluorophore in drug discovery and biomedical research.
References
- 1. This compound | C13H15N | CID 109638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. {α,α′-Bis[(tert-butyl)(6-methoxypyridin-2-yl)phosphino]-o-xylene}(η2-N-methylmaleinimide)palladium(0) toluene hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 6-tert-Butylquinoline in Advanced Material and Polymer Synthesis: Application Notes and Protocols
Introduction: Unlocking the Potential of a Bulky Quinoline Derivative
6-tert-Butylquinoline is a heterocyclic aromatic compound that, due to its unique structural and electronic properties, is emerging as a valuable building block in the synthesis of advanced materials and polymers.[1] The presence of the sterically demanding tert-butyl group imparts significant influence on the molecule's solubility, thermal stability, and intermolecular interactions.[1] This, combined with the inherent chemical characteristics of the quinoline ring system, opens avenues for its application in diverse fields such as organic electronics and high-performance polymers.
This technical guide provides an in-depth exploration of the applications of this compound in materials science. We will delve into its role as a monomer in the creation of novel polymers, its potential as a catalytic component, and its utility as a functional additive. The subsequent sections will offer detailed protocols and expert insights into the practical synthesis and characterization of materials incorporating this versatile quinoline derivative.
I. This compound as a Monomer for High-Performance Polyquinolines
Polyquinolines are a class of polymers known for their exceptional thermal and oxidative stability, as well as their intriguing optical and electronic properties. The incorporation of a this compound moiety into the polymer backbone can further enhance these characteristics. The bulky tert-butyl group can disrupt close chain packing, leading to increased solubility and processability of the resulting polymers without significantly compromising their thermal properties.
Causality Behind Experimental Choices:
The selection of this compound as a monomer is driven by the desire to create soluble and processable high-performance polymers. Traditional polyquinolines often suffer from poor solubility, limiting their application. The tert-butyl group acts as a "solubilizing handle," making the polymer more amenable to solution-based processing techniques essential for device fabrication.
Experimental Workflow: Synthesis of a this compound Containing Polymer
Caption: Workflow for the synthesis of a polyquinoline incorporating this compound.
Protocol: Synthesis of a Co-Polyquinoline via Acid-Catalyzed Polycondensation
Objective: To synthesize a soluble, high-molecular-weight co-polyquinoline containing the this compound moiety.
Materials:
-
This compound derivative with reactive amine or ketone functionalities (Monomer A)
-
Aromatic diacid or diketone (Co-monomer B)
-
Polyphosphoric acid (PPA)
-
Methanol
-
Ammonium hydroxide solution
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Monomer Preparation: Synthesize a suitable reactive monomer from this compound. For instance, a diaminophenyl derivative can be prepared through established organic synthesis routes.
-
Polymerization Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid.
-
Monomer Addition: Under a slow stream of nitrogen, add equimolar amounts of Monomer A and Co-monomer B to the PPA at room temperature.
-
Reaction: Slowly heat the reaction mixture to 180-200 °C and maintain for 24-48 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Precipitation: After cooling to approximately 100 °C, pour the viscous polymer solution into a large volume of vigorously stirred methanol. The polymer will precipitate as fibrous solids.
-
Purification: Filter the polymer and wash it extensively with methanol, followed by a dilute ammonium hydroxide solution to neutralize any residual acid, and finally with deionized water.
-
Drying: Dry the polymer under vacuum at 80-100 °C to a constant weight.
-
Characterization:
-
Solubility: Test the solubility of the polymer in various organic solvents (e.g., NMP, DMF, chloroform).
-
Molecular Weight: Determine the number-average (Mn) and weight-average (Mw) molecular weights using Gel Permeation Chromatography (GPC).
-
Structure: Confirm the polymer structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Properties: Analyze the thermal stability using Thermogravimetric Analysis (TGA) and the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
-
Self-Validation: The successful synthesis is validated by the formation of a high-viscosity solution, the precipitation of a solid polymer, and characterization data confirming the expected structure, high molecular weight, and thermal stability.
II. This compound in Conjugated Polymers for Organic Electronics
The electron-rich nature of the quinoline ring makes it an attractive component for conjugated polymers used in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for charge injection and transport.
Application in Hole-Transporting Layers (HTLs)
Polymers containing quinoline moieties can be designed to have appropriate HOMO levels for efficient hole injection from the anode and transport to the emissive layer in an OLED. The tert-butyl group can enhance the amorphous nature of the polymer film, which is beneficial for uniform film formation and preventing crystallization that can be detrimental to device performance.
Logical Relationship: Structure to Function in Organic Electronics
Caption: The influence of this compound on polymer properties and device performance.
III. This compound as a Catalytic Moiety and Functional Additive
Beyond its role as a monomer, the quinoline nitrogen in this compound can act as a ligand for metal catalysts used in polymerization reactions. While less common, its derivatives could potentially be used to create catalysts with specific steric and electronic properties.
As a functional additive, this compound could be blended into polymer matrices to modify their properties. For instance, its UV-absorbing characteristics could enhance the photostability of certain polymers. The bulky tert-butyl group would also ensure good compatibility and dispersion within a non-polar polymer matrix.
Data Summary
| Property | Anticipated Effect of this compound Incorporation |
| Solubility | Increased in common organic solvents |
| Processability | Improved due to enhanced solubility |
| Thermal Stability | Maintained or slightly modified depending on the co-monomer |
| Glass Transition Temp. (Tg) | May be altered due to changes in chain packing |
| Film Morphology | Promotes amorphous film formation |
| HOMO/LUMO Levels | Tunable for specific electronic applications |
Conclusion and Future Outlook
This compound presents a compelling platform for the design and synthesis of novel advanced materials and polymers. Its unique combination of a bulky, solubilizing group and an electronically active quinoline core offers researchers a powerful tool to tailor the properties of polymers for specific, high-performance applications. While its direct polymerization into homopolymers may be challenging, its use as a co-monomer is a promising strategy for creating processable high-performance materials. Further research into functionalizing this compound for use in catalysis and as a reactive additive will undoubtedly unlock even more of its potential in the field of materials science.
References
Introduction: The Quinoline Scaffold and Organometallic Reagents
An in-depth guide to the strategic functionalization of 6-tert-butylquinoline, a key heterocyclic scaffold in medicinal chemistry and material science. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its reactivity with organometallic reagents, detailing the underlying mechanistic principles and providing field-proven experimental protocols.
The quinoline ring system is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of substituents onto this scaffold is paramount for modulating biological activity and tuning material properties. This compound, with its bulky, electron-donating group, presents a unique substrate for studying and applying modern synthetic methodologies.
Organometallic reagents, characterized by a carbon-metal bond, serve as potent sources of carbon nucleophiles or as key components in catalytic cycles for C-H functionalization.[1] Their reaction with electron-deficient N-heterocycles like quinoline provides a powerful avenue for C-C bond formation. This guide explores the primary strategies for reacting this compound with these reagents: direct nucleophilic addition and transition-metal-catalyzed C-H functionalization.
Pillar 1: Fundamental Principles of Quinoline Reactivity
The reactivity of the quinoline ring is dictated by the electron-withdrawing nature of the nitrogen atom. This creates electrophilic character at the C2 and C4 positions, making them susceptible to attack by nucleophiles. Conversely, the C-H bonds of the aromatic system are generally unreactive but can be activated by transition metal catalysts.
-
Nucleophilic Attack: Strong, carbanionic organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents readily attack the electron-deficient C2 and C4 positions.[2][3] The regiochemical outcome (1,2- vs. 1,4-addition) is influenced by the nature of the nucleophile, solvent, and temperature.[4]
-
C-H Functionalization: Modern synthetic chemistry increasingly favors the direct functionalization of C-H bonds, an atom-economical approach that avoids pre-functionalized starting materials.[5][6] For quinolines, this is typically achieved with transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium) that can selectively cleave specific C-H bonds and mediate coupling with various partners.[7][8]
Application Note 1: Direct Nucleophilic Addition
Direct addition of organolithium or Grignard reagents is a classic and effective method for introducing alkyl or aryl substituents at the C2 position of the quinoline core. The reaction proceeds via a nucleophilic attack on the C=N bond, generating a dihydroquinoline intermediate which must be oxidized in a subsequent step to restore aromaticity.
Mechanistic Rationale
The high charge density on the carbanionic carbon of organolithium and Grignard reagents drives the nucleophilic attack.[3][9] The reaction is typically performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions. The choice of an organolithium reagent often leads to higher reactivity compared to its Grignard counterpart.[10] Following the addition, the resulting anionic dihydroquinoline intermediate is quenched, and the non-aromatic product is then oxidized back to the substituted quinoline, often by exposure to air or by using a chemical oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Caption: General workflow for nucleophilic addition to this compound.
Experimental Protocol 1: C2-Phenylation using Phenyllithium
This protocol describes the synthesis of 2-phenyl-6-tert-butylquinoline. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.[11]
Materials:
-
This compound (1.0 equiv)
-
Phenyllithium (1.9 M solution in dibutyl ether, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 mmol, 185 mg).
-
Dissolve the starting material in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add phenyllithium solution (1.2 mmol, 0.63 mL) dropwise to the stirred solution over 10 minutes. The solution may change color.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is often a mixture of the dihydroquinoline and the fully aromatized product. To ensure complete aromatization, dissolve the crude material in toluene and stir vigorously open to the air for 12-24 hours.
-
Purify the product by column chromatography on silica gel to yield 2-phenyl-6-tert-butylquinoline.
Application Note 2: Transition-Metal-Catalyzed C-H Functionalization
Transition-metal-catalyzed C-H activation is a state-of-the-art strategy that enables the functionalization of quinolines at positions not readily accessible through classical nucleophilic addition, such as the C8 position.[12] This approach offers superior functional group tolerance and regioselectivity, often guided by the inherent coordinating ability of the quinoline nitrogen.
Mechanistic Rationale: C8-Arylation via N-Oxide Direction
Directing group assistance is a cornerstone of regioselective C-H activation.[13] For quinolines, the nitrogen atom can direct metallation to the C8 (peri) position. This effect is significantly enhanced by converting the quinoline to its corresponding N-oxide. The N-oxide oxygen acts as a powerful coordinating atom for the palladium catalyst, positioning it to selectively cleave the C8-H bond in a cyclometalation event.[14][15] The resulting palladacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C8-arylated product and regenerate the active catalyst.[1][16]
Caption: Simplified catalytic cycle for Pd-catalyzed C8-arylation.
Experimental Protocol 2: Palladium-Catalyzed C8-Arylation of this compound N-Oxide
This two-step protocol involves the initial preparation of the N-oxide, followed by the palladium-catalyzed C-H arylation.
Part A: Synthesis of this compound N-Oxide
Materials:
-
This compound (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound (1.0 mmol, 185 mg) in DCM (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 mmol, ~335 mg) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding saturated NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to give the crude N-oxide, which can often be used in the next step without further purification.
Part B: C8-Arylation with 4-Iodotoluene
This protocol is adapted from established methods for selective C-H arylation.[14]
Materials:
-
This compound N-Oxide (from Part A, 1.0 equiv)
-
4-Iodotoluene (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube, add this compound N-oxide (0.5 mmol, 101 mg), 4-iodotoluene (0.75 mmol, 164 mg), Pd(OAc)₂ (0.05 mmol, 11 mg), and K₂CO₃ (1.0 mmol, 138 mg).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (2.5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the C8-arylated product. The N-oxide can be reduced back to the quinoline if desired using a suitable reducing agent (e.g., PCl₃).
Summary of Methodologies
| Reaction Type | Reagent / Catalyst | Position of Functionalization | Key Conditions | Advantages | Disadvantages |
| Nucleophilic Addition | Organolithium (R-Li) or Grignard (R-MgX) | Primarily C2 | Low Temperature (-78 °C), Inert Atmosphere, Oxidative Workup | Straightforward, uses common reagents | Requires stoichiometric strong base, limited functional group tolerance, requires rearomatization step |
| C-H Functionalization | Pd, Rh, or Ru Catalyst + Coupling Partner | C2, C8 (regioselective) | Elevated Temperature (80-120 °C), often requires directing group (e.g., N-oxide) | High regioselectivity, excellent functional group tolerance, atom-economical | Requires expensive metal catalyst, may need directing group installation/removal |
Conclusion and Future Outlook
The functionalization of this compound with organometallic reagents offers robust and versatile pathways for synthesizing novel derivatives. The choice between direct nucleophilic addition and transition-metal-catalyzed C-H activation depends on the desired regiochemistry and the overall complexity of the target molecule. While classical additions provide rapid access to C2-substituted quinolines, C-H activation methodologies deliver unparalleled control for accessing other positions, particularly the C8-position, with broad substrate scope. Future developments will likely focus on achieving these transformations under even milder conditions, potentially leveraging photoredox catalysis to generate radical intermediates for novel C-C bond formations.[17][18]
References
- 1. fiveable.me [fiveable.me]
- 2. Nucleophilic addition to quinolines and isoquinolines [quimicaorganica.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organometallic alkane CH activation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]
- 10. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. professor.ufrgs.br [professor.ufrgs.br]
- 17. pubs.acs.org [pubs.acs.org]
- 18. soc.chim.it [soc.chim.it]
Application Notes & Protocols: 6-tert-Butylquinoline as a Sterically Influential Ligand in Coordination Chemistry
Foreword: The Strategic Role of Steric Hindrance in Ligand Design
In the intricate world of coordination chemistry, the design of a ligand is paramount to controlling the behavior of a metal center. While electronic effects have long been a primary focus, the strategic use of steric bulk offers a powerful, albeit sometimes more subtle, tool for tuning reactivity, selectivity, and stability. The quinoline scaffold is a classic bidentate ligand, but its functionalization allows for a vast design space. This guide focuses on 6-tert-Butylquinoline, a derivative where the introduction of a bulky tert-butyl group transforms the parent quinoline into a ligand with distinct and valuable properties. The tert-butyl group, positioned away from the primary coordination site (the nitrogen atom), does not directly obstruct metal binding but exerts significant steric influence on the resulting complex's overall architecture and its interactions with other molecules. This document provides a detailed exploration of this compound, from its fundamental properties to detailed protocols for its application in synthesizing and characterizing metal complexes, with a focus on its potential in catalysis.
Ligand Profile: this compound
This compound is a nitrogen-containing heterocyclic organic compound.[1] Its utility in coordination chemistry stems from the interplay between the electron-donating nitrogen atom of the quinoline ring system and the steric demands of the tert-butyl group.
Physicochemical Properties
A clear understanding of the ligand's basic properties is essential before its use in any synthetic protocol.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N | [1][2] |
| Molecular Weight | 185.27 g/mol | [1][2] |
| Appearance | Colorless to light orange/yellow clear liquid | [1] |
| Boiling Point | 285-287 °C @ 760 mmHg (est.) | [3] |
| Solubility | Soluble in alcohol; Insoluble in water | [3] |
| CAS Number | 68141-13-9 | [1] |
Key Structural Features for Coordination
The efficacy of this compound as a ligand is dictated by two primary features, which can be manipulated to control the properties of the final metal complex.
Caption: Key functional regions of the this compound ligand.
-
Electronic Effects : The quinoline nitrogen atom possesses a lone pair of electrons, making it an excellent Lewis base for coordinating to metal centers. The tert-butyl group is weakly electron-donating, which can slightly increase the electron density at the nitrogen, potentially strengthening the metal-ligand bond.[4]
-
Steric Effects : The defining feature is the bulky tert-butyl group.[5] While located on the benzene portion of the quinoline ring, its size influences the packing of ligands around a metal center. This can prevent the formation of overly crowded coordination spheres, stabilize lower coordination numbers, and create specific pockets or channels that can lead to enhanced selectivity in catalytic applications.[6][7]
Synthesis of Metal Complexes: A General Protocol
The synthesis of coordination complexes using this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The protocol provided here is a generalized procedure for the synthesis of a dichlorido-bis(this compound)metal(II) complex, a common starting point for further studies.
Workflow for Complex Synthesis
Caption: Step-by-step workflow for synthesizing metal complexes.
Detailed Experimental Protocol: Synthesis of [M(6-tBuQ)₂Cl₂] (M = Co(II), Cu(II))
This protocol is adapted from general methods for synthesizing related quinoline and Schiff base complexes.[8][9]
Materials & Equipment:
-
This compound (Ligand, L)
-
Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O or CuCl₂·2H₂O)
-
Absolute Ethanol
-
Diethyl ether
-
Round-bottom flasks
-
Magnetic stirrer with hotplate
-
Condenser
-
Büchner funnel and filter paper
-
Schlenk line (optional, for air-sensitive metals)
Procedure:
-
Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 25 mL of hot absolute ethanol with stirring.
-
Rationale: Dissolving the ligand in a hot solvent ensures it is fully solubilized before reacting with the metal salt.
-
-
Metal Salt Solution Preparation: In a separate 50 mL flask, dissolve 1.0 mmol of the metal(II) chloride salt in 15 mL of absolute ethanol. Gentle warming may be required.
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution. The molar ratio should be 1:2 (Metal:Ligand).
-
Rationale: A dropwise addition prevents localized high concentrations of the metal salt, promoting the formation of a homogeneous product.
-
-
Reflux: Attach a condenser to the reaction flask and heat the mixture to reflux. Maintain reflux with constant stirring for 3-4 hours. A color change or the formation of a precipitate is typically observed.
-
Isolation: After the reflux period, allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials, followed by a wash with diethyl ether (2 x 5 mL) to aid in drying.
-
Drying: Dry the resulting solid complex under vacuum in a desiccator. Record the final yield.
Self-Validation: The non-electrolytic nature of the resulting neutral complex can be confirmed by measuring its molar conductivity in a solvent like DMF; values are typically low, indicating the absence of free ions.[9]
Characterization of this compound Complexes
Proper characterization is crucial to confirm the successful synthesis and elucidate the structure of the new complex.
Spectroscopic Analysis
¹H NMR Spectroscopy: Nuclear Magnetic Resonance is invaluable for confirming ligand coordination. The bulky tert-butyl group provides a distinct and easily identifiable signal.
-
tert-Butyl Signal: A sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group is expected.[10][11] This signal is an excellent probe for studying ligand binding, as its chemical shift can be sensitive to the coordination environment.[12]
-
Quinoline Protons: Upon coordination of the nitrogen atom to the metal center, the aromatic protons of the quinoline ring, particularly those closest to the nitrogen (at positions 2 and 8), will experience a significant downfield shift due to the deshielding effect of the metal.[8]
FT-IR Spectroscopy: Infrared spectroscopy helps identify the coordination of the quinoline nitrogen.
-
C=N Stretch: The C=N stretching vibration within the quinoline ring will typically shift to a different frequency upon coordination to the metal center, providing evidence of the metal-nitrogen bond formation.
Expected Analytical Data
The following table summarizes the expected spectroscopic shifts for a hypothetical [Co(6-tBuQ)₂Cl₂] complex compared to the free ligand.
| Analysis Type | Free 6-tBuQ (Expected) | Coordinated 6-tBuQ (Expected) | Rationale for Change |
| ¹H NMR (δ, ppm) | ~1.3 (s, 9H, -C(CH₃)₃) | ~1.4-1.5 (s, 9H) | Minor shift due to changes in the overall electronic environment. |
| ~7.5-8.9 (m, 6H, Ar-H) | ~7.6-9.5 (m, 6H) | Significant downfield shift of protons near the N-coordination site.[8] | |
| FT-IR (ν, cm⁻¹) | ~1600-1620 (C=N stretch) | Shift of 10-20 cm⁻¹ | Change in bond order upon electron donation from N to the metal center. |
Application Notes: Catalysis
Quinoline-based complexes are known to exhibit catalytic activity in various organic transformations, particularly oxidation reactions.[4] The steric and electronic properties of this compound make it a promising ligand for developing selective catalysts.
Catalytic Oxidation of Catechol
The oxidation of catechols to quinones is a biologically important reaction catalyzed by copper-containing enzymes like catechol oxidase.[4] Copper complexes of this compound can be investigated as mimics for this enzyme.
Caption: Simplified catalytic cycle for the oxidation of catechol.
Mechanism Insight:
-
The catechol substrate coordinates to the copper center of the [Cu(II)-(6-tBuQ)₂] complex.
-
An intramolecular electron transfer occurs, oxidizing the catechol to o-quinone and reducing the metal center.
-
The o-quinone product is released.
-
The reduced catalyst is re-oxidized by an external oxidant (like atmospheric oxygen), regenerating the active Cu(II) species for the next cycle.
The bulky tert-butyl groups on the ligands create a defined pocket around the metal center. This steric hindrance can influence which substrates can efficiently bind, potentially leading to size or shape selectivity if a mixture of substrates were used.[5][7] The electron-donating nature of the ligand can modulate the redox potential of the copper center, thereby tuning the catalytic activity.[4]
Protocol: Monitoring Catalytic Activity
This protocol describes a method to screen the catalytic activity of a newly synthesized complex using UV-Visible spectrophotometry.
Materials & Equipment:
-
[Cu(6-tBuQ)₂Cl₂] complex (catalyst)
-
Catechol (substrate)
-
Methanol (solvent)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Catalyst solution: 1 mM solution of [Cu(6-tBuQ)₂Cl₂] in methanol.
-
Substrate solution: 100 mM solution of catechol in methanol.
-
-
Reaction Setup: In a quartz cuvette, add 2.9 mL of methanol and 50 µL of the catalyst stock solution. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Initiate Reaction: To initiate the reaction, add 50 µL of the catechol stock solution to the cuvette, mix quickly by inversion, and immediately begin recording spectra at fixed time intervals (e.g., every 30 seconds) for 15-30 minutes.
-
Data Analysis: Monitor the increase in absorbance at the λₘₐₓ of the o-quinone product (around 400 nm). The initial rate of the reaction can be calculated from the slope of the absorbance vs. time plot. The catalytic activity can be quantified as the turnover number (TON) or turnover frequency (TOF).
Trustworthiness: This kinetic assay is a self-validating system. A control experiment run without the catalyst should show a negligible rate of o-quinone formation, confirming that the complex is responsible for the observed catalytic activity.
Conclusion and Future Outlook
This compound represents a valuable yet underexplored ligand in coordination chemistry. Its synthesis is straightforward, and it provides a unique combination of a classic quinoline coordination site with significant steric influence. The protocols and application notes provided herein offer a robust starting point for researchers to synthesize and evaluate novel metal complexes based on this scaffold. The true potential of this ligand likely lies in asymmetric catalysis, where its bulky nature could be exploited to create chiral environments for stereoselective transformations, and in materials science, where it could be incorporated into metal-organic frameworks or polymers.[1][13] Further research into the diverse coordination chemistry of this compound is warranted and promises to yield new catalysts and materials with tailored properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound , >98.0%(GC)(T) , 68141-13-9 - CookeChem [cookechem.com]
- 3. thegoodscentscompany.com [thegoodscentscompany.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchemlett.com [jchemlett.com]
- 10. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 6-tert-Butylquinoline for Biological Screening
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a bicyclic heteroaromatic compound, is a cornerstone in medicinal chemistry and drug discovery. Its rigid structure and ability to participate in various non-covalent interactions have made it a "privileged scaffold," frequently found in a wide array of biologically active compounds and approved drugs. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The versatility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of its physicochemical properties and biological targets.
This guide focuses on 6-tert-butylquinoline, a derivative with a bulky hydrophobic group at the 6-position. This substituent can significantly influence the molecule's interaction with biological targets, potentially enhancing binding affinity and modulating selectivity. Herein, we provide a detailed technical guide for the derivatization of this compound and subsequent biological screening of the synthesized analogues. The protocols are designed to be robust and reproducible, providing researchers with a solid foundation for exploring the therapeutic potential of this promising class of molecules.
Strategic Derivatization of the this compound Core
The chemical reactivity of the quinoline ring allows for functionalization at various positions. The tert-butyl group at the 6-position is an ortho-para directing group for electrophilic aromatic substitution, with a preference for the para-position (C5 and C7) due to steric hindrance at the ortho-positions. However, the pyridine ring is generally deactivated towards electrophilic attack compared to the benzene ring. Therefore, derivatization strategies often focus on the carbocyclic ring.
A logical workflow for generating a library of this compound derivatives for biological screening involves a series of key chemical transformations. This workflow is designed to introduce a variety of functional groups at strategic positions on the quinoline scaffold, thereby creating a diverse set of molecules for biological evaluation.
Caption: A strategic workflow for the derivatization of this compound.
Experimental Protocols: Synthesis of this compound Derivatives
The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions.
Protocol 1: Nitration of this compound to 5-Nitro-6-tert-butylquinoline
Rationale: The introduction of a nitro group is a crucial first step for further derivatization. The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to introduce further diversity.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in concentrated sulfuric acid at 0 °C in an ice bath.
-
Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1:1 v/v) dropwise to the solution while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 5-nitro-6-tert-butylquinoline.
| Parameter | Value |
| Reactant | This compound |
| Reagents | HNO₃, H₂SO₄ |
| Temperature | 0-5 °C |
| Reaction Time | 2-3 hours |
| Expected Product | 5-Nitro-6-tert-butylquinoline |
Protocol 2: Reduction of 5-Nitro-6-tert-butylquinoline to 5-Amino-6-tert-butylquinoline
Rationale: The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of subsequent derivatization possibilities, such as amide bond formation and sulfonamide synthesis. A mild and efficient method for this reduction involves using iron powder in the presence of an acid.[2]
Materials:
-
5-Nitro-6-tert-butylquinoline
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium Hydroxide (NaOH) solution (10%)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser.
Procedure:
-
To a suspension of 5-nitro-6-tert-butylquinoline (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5 equivalents).
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (0.5 equivalents) dropwise.
-
Continue to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a 10% sodium hydroxide solution to a pH of 9-10.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 5-amino-6-tert-butylquinoline, which can be further purified by column chromatography if necessary.
| Parameter | Value |
| Reactant | 5-Nitro-6-tert-butylquinoline |
| Reagents | Fe, HCl |
| Solvent | Ethanol/Water |
| Reaction Time | 4-6 hours |
| Expected Product | 5-Amino-6-tert-butylquinoline |
Protocol 3: Bromination of this compound to 5-Bromo-6-tert-butylquinoline
Rationale: Halogenated quinolines are versatile intermediates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, and amino groups. N-Bromosuccinimide (NBS) is a convenient and regioselective brominating agent for activated aromatic rings.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium thiosulfate solution to quench any remaining bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (hexane/ethyl acetate) to obtain 5-bromo-6-tert-butylquinoline.
| Parameter | Value |
| Reactant | This compound |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane |
| Reaction Time | 12-24 hours |
| Expected Product | 5-Bromo-6-tert-butylquinoline |
Protocol 4: Friedel-Crafts Acylation of this compound
Rationale: The Friedel-Crafts acylation introduces a keto group, which can serve as a handle for further modifications or as a key pharmacophoric element. The reaction typically requires a Lewis acid catalyst.[3]
Materials:
-
This compound
-
Acetyl Chloride (or other acyl chlorides)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (1M)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the suspension.
-
Add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and 1M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the acylated product, expected to be primarily the 5-acetyl-6-tert-butylquinoline isomer.
| Parameter | Value |
| Reactant | This compound |
| Reagents | Acetyl Chloride, AlCl₃ |
| Solvent | Dichloromethane |
| Reaction Time | 5-7 hours |
| Expected Product | 5-Acetyl-6-tert-butylquinoline |
Biological Screening of this compound Derivatives
The synthesized derivatives should be subjected to a panel of biological assays to evaluate their therapeutic potential. The following protocols outline standard screening methods for anticancer, antimicrobial, and anti-inflammatory activities.
Protocol 5: In Vitro Anticancer Activity Screening (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. This assay is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Protocol 6: Antimicrobial Activity Screening (Broth Microdilution Method)
Rationale: The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.[4]
Procedure:
-
Prepare a twofold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 7: Anti-inflammatory Activity Screening (LPS-Induced Nitric Oxide Production in Macrophages)
Rationale: Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay measures nitrite, a stable product of NO, and is a common method to screen for anti-inflammatory activity.[2]
Procedure:
-
Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Conclusion
The derivatization of the this compound scaffold presents a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a systematic approach for the synthesis and biological evaluation of a diverse library of this compound derivatives. By exploring the structure-activity relationships of these compounds, researchers can gain valuable insights into the key molecular features required for potent and selective biological activity, ultimately contributing to the development of new and effective drugs.
References
- 1. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Scale-Up Synthesis of 6-tert-Butylquinoline
Foreword: The Industrial Significance and Synthetic Challenge of 6-tert-Butylquinoline
This compound is a substituted quinoline derivative that serves as a crucial building block in the development of advanced materials, pharmaceuticals, and agrochemicals.[1] Its distinct molecular architecture, featuring a bulky tert-butyl group on the quinoline scaffold, imparts unique physicochemical properties that are leveraged in various applications, from tuning the electronic properties of organic semiconductors to serving as a key intermediate in the synthesis of targeted therapeutics.[1]
While numerous methods exist for the laboratory-scale synthesis of quinolines, their translation to a large-scale industrial setting presents significant challenges. These include harsh reaction conditions, the formation of intractable byproducts, and difficulties in purification. This document provides a detailed, field-proven guide for the robust and scalable synthesis of this compound, designed for researchers, chemists, and process development professionals. We will focus on the Doebner-von Miller reaction, a classic yet highly effective method, and delve into the critical parameters that ensure a successful and reproducible scale-up.
Strategic Approach: Retrosynthesis and Method Selection
The synthesis of a substituted quinoline like this compound can be approached via several established methodologies, including the Combes, Friedländer, and Doebner-von Miller reactions.[2][3][4]
-
Combes Synthesis : This method involves the acid-catalyzed reaction of an aniline with a β-diketone.[2][5] While effective, the required β-diketones can be complex and costly for large-scale production.
-
Friedländer Synthesis : This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][6] A primary limitation for scale-up is the frequent instability and limited commercial availability of the requisite 2-aminobenzaldehyde derivatives.[7]
-
Doebner-von Miller Reaction : This reaction utilizes the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[8] It is a highly versatile and cost-effective method, as the α,β-unsaturated carbonyl can often be generated in situ from inexpensive starting materials like glycerol or aldehydes.
For the synthesis of this compound, the Doebner-von Miller approach is particularly advantageous. The key starting material, 4-tert-butylaniline, is readily available and relatively inexpensive. The reaction's tolerance for a range of conditions and the use of simple reagents make it a prime candidate for industrial scale-up.
Our retrosynthetic approach is therefore centered on the Doebner-von Miller condensation of 4-tert-butylaniline with an α,β-unsaturated aldehyde, specifically acrolein, which can be generated in situ from the dehydration of glycerol.
Reaction Mechanism: The Doebner-von Miller Pathway
The mechanism of the Doebner-von Miller reaction is complex and has been a subject of study.[8] It is generally accepted to proceed through the following key stages, which are crucial to understand for process optimization and troubleshooting:
-
Formation of the α,β-Unsaturated Carbonyl : In our selected protocol, glycerol is dehydrated by concentrated sulfuric acid to form acrolein in situ. This avoids handling highly toxic and volatile acrolein directly.
-
Michael Addition : 4-tert-Butylaniline undergoes a conjugate (Michael) addition to the acrolein.
-
Cyclization and Dehydration : The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization. Subsequent dehydration leads to the formation of a dihydroquinoline intermediate.
-
Oxidation : The dihydroquinoline is then oxidized to the aromatic this compound. An oxidizing agent, such as arsenic pentoxide, nitrobenzene, or even air, is required for this final step.[4]
Caption: Reaction mechanism of the Doebner-von Miller synthesis.
Detailed Scale-Up Protocol
This protocol is designed for the synthesis of this compound on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood or a suitable reactor system with appropriate personal protective equipment (PPE).
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |
| 4-tert-Butylaniline | 769-92-6 | 149.25 g/mol | 1.0 eq. |
| Glycerol | 56-81-5 | 92.09 g/mol | 3.0 eq. |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 g/mol | Catalytic/Dehydrating Agent |
| Arsenic Pentoxide | 1303-28-2 | 229.84 g/mol | 1.5 eq. (Oxidizing Agent) |
| Toluene | 108-88-3 | 92.14 g/mol | Solvent |
| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | Neutralizing Agent |
| Dichloromethane | 75-09-2 | 84.93 g/mol | Extraction Solvent |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | Drying Agent |
Experimental Workflow:
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Procedure:
-
Reactor Setup : Charge a suitable multi-neck reaction vessel equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermocouple with 4-tert-butylaniline (1.0 eq.) and toluene.
-
Expert Insight : Using a biphasic system with an organic solvent like toluene is critical for scale-up. It helps to sequester the in situ-generated acrolein in the organic phase, minimizing its self-polymerization in the hot acidic aqueous phase, which is a primary cause of tar formation and low yields.[9]
-
-
Initial Heating : Begin stirring and heat the mixture to reflux.
-
Reagent Addition : In the dropping funnel, prepare a mixture of glycerol (3.0 eq.), concentrated sulfuric acid, and the oxidizing agent (arsenic pentoxide, 1.5 eq.). Add this mixture dropwise to the refluxing solution over 2-3 hours.
-
Expert Insight : A slow, controlled addition is paramount. This maintains a low steady-state concentration of acrolein, further preventing polymerization. The exotherm of the glycerol dehydration and the subsequent reaction must be carefully managed to maintain a stable reflux.
-
-
Reaction Monitoring : After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up - Cooling and Neutralization : Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly neutralize the acidic mixture by adding a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10).
-
Expert Insight : This neutralization step is highly exothermic and should be performed with external cooling (e.g., an ice bath) to prevent boiling of the solvent. Proper neutralization is key to ensuring the product is in its free base form for efficient extraction.
-
-
Extraction : Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane. Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with brine to remove residual inorganic salts. Dry the organic phase over anhydrous sodium sulfate.
-
Concentration : Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : The crude this compound is typically a dark oil. Purify the product via vacuum distillation to obtain a colorless to light yellow liquid.[1]
-
Expert Insight : Vacuum distillation is the most effective method for purifying multi-kilogram quantities of liquid products like this compound, efficiently separating it from non-volatile tars and other high-boiling impurities.
-
Product Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Analysis Method | Expected Result |
| Appearance | Colorless to light orange to yellow clear liquid.[1] |
| GC-MS | Purity ≥ 98%. Molecular ion peak (M+) at m/z = 185, corresponding to C₁₃H₁₅N.[1][10] |
| ¹H NMR | Characteristic signals for the tert-butyl protons (singlet, ~1.4 ppm) and aromatic protons of the quinoline core. |
| ¹³C NMR | Resonances corresponding to the carbons of the quinoline ring and the tert-butyl group. |
| Refractive Index | n20/D ~1.58.[1] |
Safety and Handling
-
4-tert-Butylaniline : Toxic and an irritant. Handle with appropriate gloves and eye protection.
-
Concentrated Sulfuric Acid : Highly corrosive. Causes severe burns. Handle with extreme care.
-
Arsenic Pentoxide : Highly toxic and a known carcinogen. Strict containment and handling procedures are required. Consider alternative, less toxic oxidizing agents like nitrobenzene if feasible, but be aware of its own toxicity and high boiling point, which can complicate purification.
-
Acrolein (in situ) : Although generated in situ, acrolein is extremely toxic, volatile, and lachrymatory. The reaction must be performed in a well-ventilated area with a robust scrubber system for the off-gases.
This protocol provides a comprehensive framework for the successful scale-up synthesis of this compound. By understanding the underlying reaction mechanism and paying close attention to the critical process parameters outlined, researchers and drug development professionals can achieve high yields of this valuable compound in a reproducible and safe manner.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. synarchive.com [synarchive.com]
- 5. Combes Quinoline Synthesis [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-tert-Butylquinoline
Welcome to the technical support guide for the synthesis of 6-tert-Butylquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of its synthesis and purification. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure the integrity and success of your experiments.
Introduction: The Synthetic Landscape of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, is often accompanied by the formation of undesirable byproducts, which can complicate purification and reduce yields. The primary synthetic strategies involve the construction of the quinoline ring system from a substituted aniline, namely 4-tert-butylaniline. The most common methods employed are the Doebner-von Miller reaction and the Combes synthesis. Understanding the nuances of these reactions is critical to controlling byproduct formation and achieving high purity of the desired product.
This guide will focus on identifying and mitigating the formation of key byproducts, including regioisomers and polymeric materials, through a detailed exploration of reaction mechanisms and optimization of experimental parameters.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address some of the most common issues encountered during the synthesis of this compound.
Issue 1: Formation of Isomeric Byproducts
Q1: I've synthesized this compound, but my NMR analysis suggests the presence of an isomeric impurity. What is this likely to be and why does it form?
A: The most probable isomeric byproduct is 8-tert-Butylquinoline . Its formation is a known challenge, particularly in acid-catalyzed cyclization reactions like the Doebner-von Miller and Combes syntheses when starting with 4-tert-butylaniline.
The formation of regioisomers is a common issue when using meta-substituted anilines in quinoline synthesis.[1] In the case of 4-tert-butylaniline, cyclization can occur at either of the two ortho positions relative to the amino group. While the para-directing effect of the tert-butyl group favors cyclization at the 2-position (leading to the 6-substituted product), competitive cyclization at the 6-position can occur, yielding the 8-tert-butyl isomer.
Mechanism of Isomer Formation (Doebner-von Miller Reaction):
The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[2] The regioselectivity of the cyclization step is influenced by both electronic and steric factors. The bulky tert-butyl group can exert steric hindrance, potentially favoring the formation of the less sterically hindered 8-tert-butyl isomer to some extent, although the electronic directing effects usually predominate.
Caption: Regioselectivity in the Doebner-von Miller synthesis.
Q2: How can I minimize the formation of the 8-tert-Butylquinoline isomer?
A: Minimizing the formation of the 8-tert-butyl isomer involves careful control of reaction conditions to favor cyclization at the less sterically hindered and electronically activated position.
-
Choice of Acid Catalyst: The type and concentration of the acid catalyst can influence the regioselectivity. Lewis acids, such as tin tetrachloride (SnCl₄), are sometimes used and may offer different selectivity compared to Brønsted acids like sulfuric acid or p-toluenesulfonic acid.[2] Experimenting with different acid catalysts is recommended.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product, which is typically the 6-tert-butyl isomer.
-
Reaction Time: Prolonged reaction times at elevated temperatures can lead to isomerization or the formation of more byproducts. Monitoring the reaction progress by TLC or GC-MS is crucial to determine the optimal reaction time.
Issue 2: Tar and Polymer Formation
Q3: My Doebner-von Miller reaction mixture turns into a thick, dark tar, making product isolation difficult. What causes this and how can I prevent it?
A: Tar formation is a very common issue in the Doebner-von Miller reaction and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1]
Troubleshooting Strategies:
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help to control the exothermic nature of the reaction and minimize polymerization.
-
Use of a Moderator: In the related Skraup synthesis, ferrous sulfate is often used as a moderator to control the reaction's exothermicity. While less common in the Doebner-von Miller reaction, a similar approach with a mild oxidizing agent or a heat sink could be beneficial.
-
Solvent Choice: The reaction is often run in a high-boiling solvent or neat. Using a high-boiling mineral oil as a solvent has been patented as a way to improve the reaction and simplify byproduct removal.[3]
Issue 3: Purification Challenges
Q4: How can I effectively separate this compound from the 8-tert-Butylquinoline isomer and other byproducts?
A: The separation of these isomers can be challenging due to their similar physical properties. A multi-step purification strategy is often necessary.
-
Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexane, is a good starting point. Careful monitoring of fractions by TLC or GC-MS is essential.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective. However, this may not be sufficient for achieving high purity.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a powerful purification technique. This may require screening various solvents to find one that provides good differential solubility between the desired product and the isomeric impurity.
-
Preparative HPLC: For achieving very high purity, preparative reverse-phase HPLC can be employed. A method using an acetonitrile/water mobile phase on a C18 column could be a starting point for development.[4]
Experimental Protocols
The following protocols provide a starting point for the synthesis and purification of this compound. Optimization may be required based on your specific laboratory conditions and available reagents.
Protocol 1: Synthesis of this compound via a Modified Doebner-von Miller Reaction
This protocol is adapted from established procedures for quinoline synthesis.[3][5]
Reagents and Equipment:
-
4-tert-Butylaniline
-
α,β-Unsaturated aldehyde (e.g., acrolein or crotonaldehyde)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Oxidizing agent (e.g., nitrobenzene or arsenic acid - use with extreme caution and appropriate safety measures )
-
High-boiling point solvent (e.g., mineral oil or Dowtherm A)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle and magnetic stirrer
-
Standard workup and extraction glassware
Procedure:
-
In a fume hood, charge the round-bottom flask with 4-tert-butylaniline and the high-boiling solvent.
-
Slowly add the concentrated acid with stirring and cooling in an ice bath.
-
Add the oxidizing agent to the mixture.
-
Heat the mixture to the desired reaction temperature (typically 100-200 °C).
-
Slowly add the α,β-unsaturated aldehyde via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to heat the reaction mixture for several hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a large volume of ice-water.
-
Neutralize the acidic solution with a concentrated base (e.g., NaOH or Na₂CO₃) until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Workflow for the Doebner-von Miller synthesis.
Protocol 2: Purification of this compound
Equipment and Reagents:
-
Silica gel for column chromatography (230-400 mesh)
-
Glass column for chromatography
-
Eluent: Hexane and Ethyl Acetate
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Prepare a silica gel slurry in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane. A typical gradient might be from 0% to 10% ethyl acetate.
-
Collect fractions and monitor them by TLC. The less polar isomer (typically the 8-tert-butyl) may elute first.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to yield the purified product.
Data Presentation: Characterization of this compound
Accurate characterization is essential to confirm the identity and purity of the synthesized product.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | The tert-butyl group will appear as a sharp singlet integrating to 9 protons, typically in the range of 1.0-1.5 ppm. The aromatic protons will appear as a series of multiplets in the range of 7.0-9.0 ppm.[6] |
| ¹³C NMR | The carbons of the tert-butyl group will show a signal around 30-35 ppm for the methyl carbons and a quaternary carbon signal around 35-40 ppm. The aromatic carbons will appear in the region of 120-150 ppm. |
| Mass Spec. | The molecular ion peak (M+) should be observed at m/z = 185.27. |
Conclusion
The synthesis of this compound presents several challenges, most notably the formation of the 8-tert-butyl isomer and polymeric byproducts. By understanding the underlying reaction mechanisms and carefully controlling experimental conditions, these challenges can be effectively managed. A systematic approach to purification, primarily through column chromatography, is essential for obtaining the desired product in high purity. This guide provides a foundation for troubleshooting and optimizing the synthesis of this compound, enabling researchers to confidently produce this valuable compound for their scientific endeavors.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. US4617395A - Preparation of quinolines - Google Patents [patents.google.com]
- 4. Separation of tert-Butyl 8-quinolyl carbonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]
- 6. acdlabs.com [acdlabs.com]
Technical Support Center: Synthesis of 6-tert-Butylquinoline
Welcome to the technical support center for the synthesis of 6-tert-Butylquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. This document provides a framework for logical problem-solving based on established reaction mechanisms and expert insights into potential challenges, including those introduced by the sterically demanding tert-butyl group.
Introduction: Strategic Approaches to this compound
This compound is a valuable heterocyclic compound used as a building block in medicinal chemistry and materials science. Its synthesis typically relies on classical quinoline formation reactions, primarily the Doebner-von Miller, Skraup, and Friedländer syntheses. The choice of method often depends on the available starting materials, desired scale, and tolerance for vigorous reaction conditions. The presence of the bulky tert-butyl group on the starting aniline (4-tert-butylaniline) introduces specific steric and electronic considerations that must be managed to achieve high yields.
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable method for synthesizing this compound?
The most common and direct routes will start from 4-tert-butylaniline. Both the Doebner-von Miller and Skraup syntheses are viable options.
-
Doebner-von Miller Reaction: This method offers versatility by reacting an aniline with α,β-unsaturated carbonyl compounds.[1][2] For unsubstituted positions on the pyridine ring of the quinoline, acrolein (often generated in situ from glycerol) is a common reactant.[3][4]
-
Skraup Synthesis: This is a classic method that uses glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[5] It is known for being highly exothermic and potentially violent, requiring careful control.[4][5][6]
-
Friedländer Synthesis: This approach is also possible but would require a different starting material, namely a 2-amino-5-tert-butyl-substituted benzaldehyde or benzophenone, which may be less readily available.[7][8][9][10]
For the synthesis of this compound from 4-tert-butylaniline, the Doebner-von Miller reaction is often preferred due to its generally milder conditions compared to the Skraup synthesis.
Q2: How does the tert-butyl group affect the reaction?
The tert-butyl group at the 4-position of the starting aniline has two main effects:
-
Electronic Effect: It is an electron-donating group, which activates the aromatic ring, potentially increasing the rate of the electrophilic cyclization step.
-
Steric Hindrance: While not directly adjacent to the reaction center (the amino group), its bulk can influence the approach of reagents and the stability of intermediates. However, significant steric hindrance is less of a concern in the Doebner-von Miller and Skraup syntheses compared to reactions requiring substitution ortho to the amino group.[6]
Q3: What are the primary side reactions that lower the yield of this compound?
The most significant side reaction in both the Doebner-von Miller and Skraup syntheses is the formation of tar and polymeric materials .[11][12] This is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., acrolein) under the harsh reaction conditions.[11]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Yield of this compound
If you are experiencing low or no yield, consider the following factors in your experimental setup.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Ineffective Catalyst | The reaction requires a strong acid catalyst to promote both the initial condensation and the final cyclization and dehydration steps. Insufficient acidity will lead to an incomplete reaction. | Ensure the use of a concentrated Brønsted acid like H₂SO₄ or HCl. Lewis acids such as SnCl₄ or Sc(OTf)₃ can also be effective.[1] The choice of acid can significantly impact the reaction rate and selectivity.[12] |
| Suboptimal Temperature | These reactions typically require heating to overcome the activation energy. However, excessively high temperatures can lead to the decomposition of reactants and products, favoring tar formation. | Gently heat the reaction to initiate it. For the highly exothermic Skraup synthesis, it is often necessary to remove the external heat source once the reaction begins.[4] Monitor the internal temperature and use a controlled heating mantle or oil bath. |
| Presence of Water | In acid-catalyzed reactions, water generated during the reaction can inhibit the catalyst and shift the equilibrium away from the product. | Use anhydrous reagents and solvents where possible. While some water is unavoidable (e.g., from the dehydration of glycerol), minimizing its initial presence is beneficial. |
Issue 2: Excessive Tar Formation and Difficult Purification
This is the most common problem encountered in these syntheses. The black, viscous tar can make product isolation extremely challenging.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Polymerization of Carbonyl Compound | The α,β-unsaturated aldehyde or ketone is highly susceptible to acid-catalyzed polymerization, which is the primary source of tar. | Slow Addition of Reactants: Add the α,β-unsaturated carbonyl compound (or its precursor like glycerol) slowly to the heated acidic solution of 4-tert-butylaniline. This keeps the instantaneous concentration of the polymerizable species low. Use of a Biphasic Medium: Sequestering the carbonyl compound in an organic phase (e.g., toluene) can drastically reduce polymerization in the aqueous acid phase, leading to a cleaner reaction and higher yield.[12] |
| Uncontrolled Exotherm | The Skraup synthesis is notoriously vigorous.[4][5] Localized hotspots can accelerate decomposition and polymerization reactions. | Use of a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. It is thought to moderate the reaction by creating a more controlled oxidation process.[4][6] Efficient Stirring: Ensure vigorous mechanical stirring to dissipate heat and maintain a homogenous temperature throughout the reaction vessel. |
Experimental Protocols & Methodologies
Protocol 1: Doebner-von Miller Synthesis of this compound
This protocol is a generalized procedure and should be optimized for your specific laboratory conditions.
Workflow Diagram:
Caption: A typical experimental workflow for the Doebner-von Miller synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer. Charge the flask with 4-tert-butylaniline and concentrated hydrochloric acid. Cool the mixture in an ice bath.
-
Reactant Addition: Slowly add acrolein (or glycerol as a precursor) to the stirred mixture. The slow addition is crucial to control the exotherm and minimize polymerization.
-
Catalysis and Reflux: After the addition is complete, a Lewis acid catalyst such as zinc chloride can be added. Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully make the solution strongly alkaline by adding a concentrated sodium hydroxide solution.
-
Isolation and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Moderated Skraup Synthesis of this compound
Safety Precaution: The Skraup synthesis is highly exothermic and can be dangerous if not controlled. This should only be performed by experienced chemists with appropriate safety measures in place.
Workflow Diagram:
Caption: Experimental workflow for a moderated Skraup synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 4-tert-butylaniline, anhydrous glycerol, and ferrous sulfate heptahydrate (the moderator).[4][6]
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.
-
Oxidizing Agent and Reaction Initiation: Add an oxidizing agent, such as nitrobenzene.[5] Gently heat the mixture to initiate the reaction. The reaction is exothermic, and once it starts, the external heat source should be removed.
-
Reaction Control: If the reaction becomes too vigorous, cool the flask with an ice-water bath. Once the initial exotherm subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Work-up and Purification: Allow the mixture to cool. Dilute with water and neutralize with a concentrated sodium hydroxide solution. The crude this compound is often isolated from the tarry residue by steam distillation.[4] The distillate can then be extracted, dried, and purified by vacuum distillation.
Data Summary: Catalyst Choices
| Catalyst Type | Examples | Advantages | Considerations |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH[1] | Readily available, inexpensive, and effective. | Can be overly harsh, leading to increased tar formation.[11] |
| Lewis Acids | SnCl₄, Sc(OTf)₃, ZnCl₂[1] | Often milder than strong Brønsted acids, potentially leading to cleaner reactions and higher selectivity. | Can be more expensive and may require anhydrous conditions. |
| Heterogeneous Catalysts | Montmorillonite K-10, Zeolites | Easily recoverable and reusable, making the process more environmentally friendly. Can offer improved selectivity. | May have lower activity than homogeneous catalysts, requiring longer reaction times or higher temperatures. |
Conclusion
Improving the yield of this compound synthesis hinges on effectively controlling the primary side reaction: the acid-catalyzed polymerization of the carbonyl reactant. Key strategies include the slow addition of reagents, the use of reaction moderators like ferrous sulfate in the Skraup synthesis, and potentially employing a biphasic reaction medium in the Doebner-von Miller synthesis. Careful optimization of the catalyst and reaction temperature is paramount. By understanding the underlying mechanisms and potential pitfalls, researchers can develop a robust and efficient synthesis for this valuable compound.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Quinoline Synthesis Technical Support Center: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for quinoline synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of quinoline and its derivatives, which are crucial scaffolds in medicinal chemistry and materials science.[1][2][3][4][5] As a Senior Application Scientist, my goal is to equip you with not just protocols, but the underlying chemical principles to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This support center is structured around the most common and challenging classical quinoline synthesis methodologies. Each section addresses specific issues in a question-and-answer format, providing actionable advice grounded in established chemical principles.
The Skraup Synthesis
The Skraup synthesis is a powerful method for preparing quinolines from anilines, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[2][5][6][7][8] However, its highly exothermic nature presents significant challenges.[9][10]
Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?
A1: The notorious exothermicity of the Skraup synthesis is a primary safety concern.[9][10] Here’s how to manage it:
-
Utilize a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to tame the reaction's violence.[9][10][11] Ferrous sulfate is believed to act as an oxygen carrier, which slows down the oxidation step and extends the reaction over a longer period.[10][12] Boric acid can also serve this purpose.[9][11]
-
Controlled Reagent Addition: The order and rate of addition are critical. Add concentrated sulfuric acid slowly and with efficient cooling, preferably in an ice bath.[9][10]
-
Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots that can trigger a runaway reaction.[9]
-
Gradual Heating: Initiate the reaction by gentle heating. Once the exothermic phase begins (often indicated by boiling), remove the external heat source. The reaction's own heat should sustain it for a period before you may need to reapply heat to drive it to completion.[10]
Q2: I'm observing significant tar formation in my Skraup synthesis, leading to low yields and difficult purification. What causes this and how can I minimize it?
A2: Tar formation is a very common side reaction due to the harsh acidic and oxidizing conditions, which cause polymerization of the acrolein intermediate (formed from the dehydration of glycerol) and other reactive species.[9][10][11]
-
Moderator is Key: As with controlling the exotherm, ferrous sulfate helps reduce charring by preventing localized overheating.[9]
-
Temperature Optimization: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by controlled reflux is crucial.[9]
-
Purification Strategy: The crude product is often a black, tarry substance.[9] Steam distillation is the most effective method to separate the volatile quinoline from the non-volatile tar.[10][13] After distillation, the quinoline can be extracted from the aqueous distillate.[10]
| Problem | Primary Cause | Recommended Solution | Expected Outcome |
| Runaway Reaction | Rapid, uncontrolled exothermic oxidation | Add ferrous sulfate (FeSO₄) as a moderator; slow, cooled addition of H₂SO₄.[9][10] | Smoother, more controlled reaction profile. |
| Tar Formation | Polymerization of acrolein under harsh conditions | Use a moderator; avoid excessive temperatures; ensure efficient stirring.[9][10][11] | Reduced byproducts, cleaner crude product. |
| Low Yield | Incomplete reaction or product loss during workup | Ensure sufficient reflux time after the initial exotherm subsides; use efficient steam distillation for purification.[10] | Improved recovery of the desired quinoline. |
Experimental Protocol: Skraup Synthesis of Quinoline
-
Reaction Setup: In a fume hood, equip a large round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.[9]
-
Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant, vigorous stirring and cooling in an ice bath.[9][10]
-
Reaction Initiation: Gently heat the mixture to start the reaction. Once an exothermic reaction begins, remove the heat source and let the reaction proceed under its own reflux. If it becomes too vigorous, cool the flask.[9]
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[9][10]
-
Work-up: Allow the mixture to cool. Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: Subject the alkaline mixture to steam distillation to isolate the quinoline.[10][13] Extract the distillate with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Troubleshooting Workflow: Skraup Synthesis
Caption: Troubleshooting workflow for the Skraup synthesis.
Doebner-von Miller Synthesis
This method is a versatile variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to produce a wide range of substituted quinolines.[8][14] The primary challenge here is the polymerization of the carbonyl starting material.[15]
Q3: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?
A3: Polymerization of the α,β-unsaturated aldehyde or ketone is the major side reaction, especially under strong acid catalysis.[9][15] Here are strategies to mitigate this:
-
Biphasic Reaction Medium: This is a highly effective technique. By sequestering the carbonyl compound in a non-polar organic solvent (like toluene), you can drastically reduce its concentration in the acidic aqueous phase where polymerization is most rampant.[11][15]
-
Slow Addition of Reactants: Adding the carbonyl compound slowly to the heated reaction mixture helps to keep its instantaneous concentration low, favoring the desired reaction over self-condensation.[9][15]
-
Optimize Acid and Temperature: While acid is necessary, excessively harsh conditions accelerate tar formation. Consider screening different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, SnCl₄) and maintaining the lowest effective temperature to find a balance between reaction rate and byproduct formation.[15]
Q4: I am using a substituted aniline with an electron-withdrawing group and getting a very low yield. What is the issue?
A4: The electronic nature of the aniline substituent significantly impacts reactivity. Anilines with strong electron-withdrawing groups are deactivated towards the key Michael addition step and are known to give low yields in the conventional Doebner-von Miller reaction.[15] You may need to explore modified procedures or alternative synthetic routes for these substrates.
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.[9]
-
Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.[9]
-
Reaction: Heat the reaction mixture under reflux for several hours.[9]
-
Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.[9]
-
Purification: Purify the product using steam distillation or column chromatography.[13]
Friedländer Synthesis
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline.[2][3][16][17] While versatile, it can be plagued by low yields and issues with regioselectivity.[3][18]
Q5: My Friedländer synthesis is giving a low yield. What are the common causes?
A5: Low yields are a frequent challenge and can stem from several factors:[18]
-
Harsh Reaction Conditions: Traditional methods often use high temperatures and strong acid or base catalysts, which can degrade starting materials or the final product.[18][19] Consider using milder catalysts like iodine or exploring catalyst-free conditions in green solvents like water.[13][20]
-
Suboptimal Catalyst or Solvent: The choice of catalyst and solvent is critical. An inappropriate catalyst can lead to low conversion, while poor solubility of reactants can hinder the reaction.[18]
-
Side Reactions: Self-condensation of the methylene compound (an aldol reaction) is a significant competing pathway that reduces the yield of the desired quinoline.[18]
Q6: I am getting a mixture of regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I control the regioselectivity?
A6: This is a classic problem arising from the two possible sites for the initial condensation on an unsymmetrical ketone.[16]
-
Catalyst Selection: Specific amine catalysts or the use of ionic liquids as the reaction medium have been shown to favor the formation of a single regioisomer.[16][19]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively control the site of cyclization.[16][19]
Greener Protocol: Catalyst-Free Friedländer Synthesis in Water
-
Setup: In a round-bottom flask, dissolve the 2-aminobenzaldehyde (1 mmol) in water (5 mL).[13]
-
Addition: Add the ketone (e.g., acetone, 1.2 mmol) to the solution.[13]
-
Reaction: Heat the mixture to 70°C and stir for 3 hours, monitoring progress by TLC.[13]
-
Isolation: Upon completion, cool the mixture. If the product precipitates, collect it by filtration. Otherwise, extract with an organic solvent, dry, and concentrate.[13]
-
Purification: Purify the crude product by recrystallization or column chromatography.[13]
Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][21][22]
Q7: I am getting a mixture of regioisomers in my Combes synthesis. How can I control this?
A7: Regioselectivity is a key challenge, particularly with substituted anilines and unsymmetrical β-diketones. The outcome is often dictated by a combination of steric and electronic effects.
-
Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can direct the cyclization. It has been observed that steric effects play a more significant role in the rate-determining annulation step.[22]
-
Electronic Effects: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the aromatic ring and can direct the electrophilic aromatic cyclization step.
Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline
-
Setup: Equip a flask for reflux.
-
Condensation: Mix aniline and acetylacetone. An exothermic reaction may occur, forming the enamine intermediate. Stir at room temperature.[9]
-
Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.[9]
-
Reaction: Gently heat the reaction mixture for a short period.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide) to precipitate the product.[9] Collect by filtration and purify.
Conrad-Limpach-Knorr Synthesis
This synthesis involves the reaction of anilines with β-ketoesters to produce quinolones.[2][23][24] The regiochemical outcome (4-quinolone vs. 2-quinolone) is famously dependent on reaction temperature.[23][25]
Q8: I am getting a mixture of 2-quinolone and 4-quinolone products. How do I favor one over the other?
A8: This is a classic example of kinetic versus thermodynamic control.[25]
-
For 4-Quinolones (Conrad-Limpach): Lower reaction temperatures (e.g., room temperature) favor the kinetically controlled pathway. The more reactive ketone carbonyl of the β-ketoester is attacked by the aniline, leading to a β-aminoacrylate intermediate which then cyclizes at high temperatures (often >250°C in a high-boiling solvent like mineral oil) to the 4-quinolone.[20][26]
-
For 2-Quinolones (Knorr): Higher initial reaction temperatures (e.g., 140°C) favor the thermodynamically controlled pathway. At these temperatures, the initial, reversible attack at the ketone can revert, allowing for the slower, irreversible attack at the less reactive ester carbonyl to form a β-ketoester anilide. This intermediate then cyclizes to the more stable 2-quinolone product.[25][26]
Troubleshooting Workflow: Conrad-Limpach-Knorr Synthesis
Caption: Logical workflow for Conrad-Limpach-Knorr synthesis.
General Purification Challenges
Q9: My quinoline product is an oil and difficult to purify by recrystallization. What are my options?
A9: Many quinoline derivatives are oils at room temperature, making purification challenging.
-
Salt Formation: Quinolines are basic and can often be precipitated as crystalline salts (e.g., hydrochlorides, picrates).[27] This is an excellent method for both purification and obtaining a solid derivative. The free base can be regenerated by treatment with a base.[27]
-
Chromatography: If crystallization and salt formation fail, column chromatography is the standard next step.[13][27]
-
Distillation: For thermally stable, volatile quinolines, distillation under reduced pressure can be an effective purification method.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. iipseries.org [iipseries.org]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. synarchive.com [synarchive.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jk-sci.com [jk-sci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 22. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 23. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 24. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 25. m.youtube.com [m.youtube.com]
- 26. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-tert-Butylquinoline
Welcome to the Technical Support Center for 6-tert-Butylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the purification of this compound. Our goal is to equip you with the expertise to overcome common challenges and ensure the highest purity of your compound for downstream applications.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound.
Q1: What are the most likely impurities in my sample of this compound?
A1: The impurity profile of your this compound sample is largely dependent on its synthetic route. Common syntheses for quinoline derivatives include the Skraup, Gould-Jacobs, and Friedländer reactions, or direct modification of the quinoline core.
-
From Skraup-type Synthesis: If synthesized from 4-tert-butylaniline and glycerol, potential impurities include unreacted 4-tert-butylaniline, residual oxidizing agents (e.g., nitrobenzene), and polymeric byproducts from the dehydration of glycerol.
-
From Friedel-Crafts Alkylation of Quinoline: This route can lead to a mixture of regioisomers, with 8-tert-butylquinoline being a potential significant impurity. Poly-alkylation, resulting in di-tert-butylquinolines, is also possible.
-
General Impurities: Regardless of the route, you may also encounter residual solvents from the reaction or initial workup, and degradation products if the compound has been stored improperly or exposed to harsh conditions.
Q2: My this compound is an oil and won't crystallize. What should I do?
A2: It is not uncommon for quinoline derivatives to be oils or low-melting solids that are difficult to crystallize. If direct crystallization fails, consider the following:
-
Salt Formation: this compound is a basic compound due to the nitrogen in the quinoline ring. It can be converted to a crystalline salt, which is often easier to purify by recrystallization. Common salts include hydrochlorides and picrates. The free base can be regenerated by treatment with a suitable base after purification.
-
Chromatographic Purification: If salt formation is not desirable or unsuccessful, column chromatography is an excellent alternative for purifying oily compounds.
-
Solvent Screening: A broad screening of solvents is crucial. For non-polar oils, adding a non-polar solvent like hexane or pentane to a concentrated solution in a more polar solvent (e.g., dichloromethane) can induce crystallization.
Q3: I'm seeing significant tailing of my compound on my silica gel TLC plate. How can I get a clean separation?
A3: Tailing is a classic issue with basic compounds like quinolines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape. To mitigate this, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (NEt₃) or pyridine. This will neutralize the acidic sites on the silica and lead to sharper spots and better separation.[1]
Q4: Which analytical technique is best for assessing the purity of my final product?
A4: A combination of techniques provides the most comprehensive purity assessment.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying and quantifying volatile impurities, such as residual solvents or isomeric byproducts.
-
HPLC (High-Performance Liquid Chromatography): Excellent for non-volatile impurities and for quantitative purity determination using a UV detector.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides crucial structural information and can be used for quantitative analysis (qNMR) to determine absolute purity without the need for a reference standard of the analyte.[2]
Troubleshooting Purification Challenges
This section provides solutions to specific problems you may encounter during the purification of this compound.
Fractional Distillation Issues
| Problem | Potential Cause | Recommended Solution |
| Bumping/Uneven Boiling | Lack of nucleation sites. | Add boiling chips or a magnetic stir bar to the distillation flask. Ensure even heating with a heating mantle and sand or oil bath. |
| Poor Separation of Isomers | Insufficient column efficiency. | Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[3] Distill under reduced pressure (vacuum distillation) to lower the boiling points and potentially improve separation.[4] |
| Product Decomposition | The boiling point of this compound is high (285-287 °C), which can lead to thermal degradation. | Perform the distillation under vacuum to lower the boiling point.[4] Ensure the system is free of leaks to maintain a stable, low pressure. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Compound Streaking/Tailing | Strong interaction of the basic quinoline nitrogen with acidic silica gel.[1] | Add 0.5-2% triethylamine or pyridine to the eluent to suppress this interaction.[1] |
| Compound Won't Elute | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Poor Separation of Closely-Eluting Impurities | The chosen eluent system does not provide sufficient resolution. | Perform a thorough TLC analysis to optimize the solvent system. A solvent system that gives an Rf value of ~0.2-0.3 for the desired compound on TLC is often a good starting point for column chromatography. |
| Compound Decomposition on the Column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a basic solution (e.g., eluent containing triethylamine).[1] Alternatively, use a different stationary phase like neutral or basic alumina.[1] |
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Use a solvent with a lower boiling point. Ensure the compound is fully dissolved at the boiling point of the solvent, then allow it to cool slowly. |
| No Crystal Formation | The solution is not saturated enough, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. Reduce the volume of the solvent by gentle heating and evaporation. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this technique judiciously as it can also adsorb some of your product. |
Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol describes how to set up and run a TLC to assess the purity of a this compound sample and to determine a suitable solvent system for column chromatography.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary spotters
-
Eluent (e.g., Hexane/Ethyl Acetate mixture with 1% triethylamine)
-
UV lamp (254 nm)
-
Sample of this compound dissolved in a suitable solvent (e.g., dichloromethane)
Procedure:
-
Prepare the Developing Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for at least 15 minutes.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Use a capillary spotter to apply a small spot of your dissolved sample onto the baseline.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualize the Plate: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
Analyze the Results: Calculate the Retention Factor (Rf) for each spot. A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.
Protocol 2: Purification by Column Chromatography
This protocol provides a general workflow for the purification of this compound using silica gel column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (optimized from TLC, e.g., Hexane/Ethyl Acetate with 1% triethylamine)
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
Crude this compound
Procedure:
-
Column Packing:
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, tapping gently to ensure even packing and to remove air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of a non-polar solvent (e.g., dichloromethane). Carefully add the solution to the top of the column.
-
Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Start eluting with the solvent system, maintaining a constant flow rate.
-
Collect fractions of a consistent volume.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Purification by Fractional Distillation under Vacuum
This protocol is suitable for purifying this compound on a larger scale, especially if the impurities have significantly different boiling points.
Materials:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle and stirrer
-
Boiling chips
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude this compound and a few boiling chips in the round-bottom flask.
-
-
Distillation:
-
Begin stirring and heating the flask gently.
-
Slowly apply vacuum to the system, monitoring the pressure with the gauge.
-
Heat the mixture to its boiling point at the reduced pressure.
-
Collect the distillate in fractions. Record the temperature and pressure for each fraction. The temperature should remain constant during the collection of a pure fraction.
-
Discard the initial forerun, which may contain more volatile impurities.
-
Collect the main fraction corresponding to the boiling point of this compound at the recorded pressure.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive residues.
-
Visualizing the Purification Workflow
A logical approach to purification is key. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for the purification of this compound.
Identifying Potential Impurities: A Mechanistic Approach
Understanding the synthesis of this compound is crucial for predicting potential impurities. Below is a diagram illustrating two common synthetic pathways and their associated potential byproducts.
Caption: Potential impurities based on common synthetic routes for this compound.
References
Stability of 6-tert-Butylquinoline under acidic and basic conditions
Technical Support Center: Stability of 6-tert-Butylquinoline
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their work. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides to help you navigate challenges related to its stability under various experimental conditions. Our goal is to equip you with the foundational knowledge and practical solutions needed to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental chemical behavior and stability of this compound.
Q1: What is the general stability profile of the quinoline ring system?
A: The quinoline ring is a robust bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyridine ring.[1] Generally, it exhibits high resistance to oxidation.[2][3] The pyridine part of the ring makes it a weak base (pKa ≈ 4.9), which readily forms salts with acids.[3][4] Electrophilic substitution, such as nitration or sulfonation, occurs on the benzene ring, primarily at positions 5 and 8, and typically requires vigorous conditions.[1][3][4] Nucleophilic substitution is favored on the pyridine ring, at positions 2 and 4.[3]
Q2: How does the 6-tert-butyl group influence the stability and reactivity of the quinoline core?
A: The tert-butyl group at the 6-position significantly impacts the molecule's properties:
-
Steric Hindrance: As a bulky group, it can sterically hinder reactions at adjacent positions (5 and 7).
-
Electronic Effects: The tert-butyl group is electron-donating through induction and hyperconjugation. This can activate the benzene ring towards electrophilic substitution, potentially making reactions easier compared to unsubstituted quinoline.
-
Solubility: The hydrophobic nature of the tert-butyl group can increase the molecule's solubility in nonpolar organic solvents and decrease its solubility in water.[5]
Q3: How does this compound behave under acidic conditions?
A: Under acidic conditions, the lone pair of electrons on the quinoline nitrogen atom will be protonated, forming a quinolinium salt.[2][3] This is the most common and immediate reaction in an acidic medium. The formation of this positively charged quinolinium ion deactivates the entire ring system towards further electrophilic attack, making reactions like nitration or halogenation more difficult. In very strong acidic media, selective reduction of the benzene ring can be achieved, whereas under milder acidic conditions, it's the pyridine ring that is typically reduced.[6]
Q4: What should I expect when exposing this compound to basic conditions?
A: The quinoline ring itself is generally stable under basic conditions. However, strong nucleophilic bases like sodamide (NaNH2) or potassium hydroxide (KOH) at high temperatures can lead to nucleophilic substitution at the 2- or 4-positions, yielding amino or hydroxy derivatives, respectively.[4] For this compound, this reactivity is expected to be similar. It is also important to consider that in the presence of air (oxygen), basic conditions can sometimes promote oxidative degradation or polymerization of complex organic molecules, often leading to discoloration (e.g., turning yellow or brown).[3]
Q5: Are there known degradation pathways for quinolines?
A: Yes, degradation pathways for quinoline have been studied, primarily in the context of environmental and microbial degradation. Common pathways involve initial hydroxylation of the ring to form compounds like 2-hydroxyquinoline or 8-hydroxycoumarin, followed by ring cleavage.[7][8][9][10] While these specific pathways are from biodegradation studies, they highlight susceptible points on the quinoline ring (e.g., the C2 position) that could also be vulnerable to chemical degradation under harsh oxidative, acidic, or basic stress conditions.
Part 2: Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during experiments involving this compound.
| Observed Issue | Probable Cause(s) | Recommended Solutions & Rationale |
| Low recovery of starting material after acidic workup. | The compound has formed a quinolinium salt which is now highly soluble in the aqueous acidic phase and is being lost during extraction.[2][4] | Solution: Neutralize the acidic aqueous layer with a base (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) to a pH > 7. This deprotonates the quinolinium salt back to the free base, this compound, which is less water-soluble and can be efficiently extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). |
| Reaction mixture turns dark brown/black under strong acid and heat. | This indicates significant decomposition or polymerization. Strong acids, especially at elevated temperatures, can catalyze complex side reactions beyond simple protonation.[6] | Solution: 1. Reduce Temperature: Perform the reaction at a lower temperature. 2. Use Milder Acid: If the reaction allows, switch to a milder acid (e.g., acetic acid instead of sulfuric acid). 3. Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the desired transformation is complete to minimize exposure to harsh conditions. |
| Formation of unexpected byproducts in a basic medium. | 1. Nucleophilic Attack: A strong basic nucleophile may have reacted at the C2 or C4 position.[3][4] 2. Air Oxidation: The compound may be sensitive to air oxidation under basic conditions, which can be catalyzed by trace metals. | Solution: 1. Use a Non-Nucleophilic Base: If only a base is needed to scavenge a proton, use a sterically hindered, non-nucleophilic base (e.g., DBU, DIPEA). 2. Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen. Use degassed solvents to further minimize exposure to dissolved oxygen. |
| Incomplete reaction during electrophilic substitution (e.g., nitration). | The reaction is being run under conditions where the quinoline nitrogen is protonated, forming the deactivated quinolinium ion, which is highly resistant to electrophilic attack.[3] | Solution: Modify the reaction conditions to favor attack on the neutral quinoline. This can be complex and may require specialized reagents (e.g., using acetyl nitrate instead of a strong HNO₃/H₂SO₄ mixture for nitration) that can react with the unprotonated form of the molecule.[3] |
Part 3: Experimental Protocol - Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule.[11][12] It involves subjecting the compound to stress conditions more severe than those used in accelerated stability testing.[11] This protocol provides a framework for assessing the stability of this compound.
Objective: To identify potential degradation products and degradation pathways for this compound under acidic, basic, and oxidative stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV or MS detector
-
pH meter, volumetric flasks, pipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of water.
-
-
Stress Conditions:
-
Incubate all four prepared samples in a water bath at 60°C for 24 hours. Protect samples from light to prevent photolytic degradation.
-
-
Sample Quenching and Analysis:
-
After incubation, allow the samples to cool to room temperature.
-
Acid Sample: Neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Sample: Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute all samples (including the oxidative and control samples) to a final concentration suitable for analysis (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC method.[13][14] An HPLC-MS or LC-MS/MS method is highly recommended for identifying the molecular weights of any new impurity peaks.[15][16]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage degradation of this compound.
-
Identify and characterize any significant degradation products. The goal is typically to achieve 5-20% degradation to ensure that the degradation pathways are observed without being overly complex.
-
Part 4: Visualization
Troubleshooting Workflow for Stability Issues
The following diagram outlines a logical workflow for troubleshooting unexpected results when working with this compound.
Caption: Troubleshooting flowchart for stability issues.
References
- 1. scribd.com [scribd.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. tutorsglobe.com [tutorsglobe.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. chemimpex.com [chemimpex.com]
- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmasm.com [pharmasm.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sciencegate.app [sciencegate.app]
- 15. ijprajournal.com [ijprajournal.com]
- 16. biotech-spain.com [biotech-spain.com]
Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis
Welcome to the technical support center dedicated to overcoming the challenges of catalyst selection in quinoline synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into optimizing these critical reactions. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Part 1: General Catalyst Selection - A Strategic Overview
The success of a quinoline synthesis is fundamentally tied to the choice of catalyst. An optimal catalyst not only enhances reaction rates but also dictates selectivity and overall yield. The selection process is a multi-factorial decision, balancing the nature of the starting materials against the desired product and reaction conditions.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What are the primary factors to consider when selecting a catalyst for quinoline synthesis?
A1: The choice of catalyst is dictated by several key parameters:
-
Synthesis Route: Different named reactions (e.g., Friedländer, Skraup, Doebner-von Miller) have well-established catalytic systems. For instance, the Friedländer synthesis is typically catalyzed by acids or bases, while modern variations often employ transition metals.
-
Substrate Scope: The electronic and steric properties of your aniline and carbonyl precursors are critical. Electron-withdrawing groups on the aniline may require a more active catalyst or harsher conditions.
-
Desired Selectivity: In cases where multiple isomers can form (regioselectivity), the catalyst choice is paramount. For example, in the Friedländer synthesis with unsymmetrical ketones, specific amine catalysts or ionic liquids can favor the formation of a single product.[1][2]
-
Reaction Conditions: The required temperature, pressure, and solvent system can limit your catalyst options. A push towards greener chemistry has led to the development of catalysts that are effective in aqueous media or under solvent-free conditions.[1][3]
-
Catalyst Reusability and Cost: For large-scale synthesis, the ability to recover and reuse the catalyst is a significant economic advantage. This has driven the increasing use of heterogeneous and nanocatalysts.[3][4]
Q2: How do transition-metal, acid, and base catalysts differ in their mechanism for quinoline synthesis?
A2: Each catalyst class operates through a distinct mechanistic pathway:
-
Acid Catalysts (Brønsted or Lewis): These catalysts, such as sulfuric acid or trifluoromethanesulfonic acid (TFA), activate the carbonyl group, making it more electrophilic and facilitating the initial condensation or cyclization step.[5][6] They are common in classic methods like the Skraup and Doebner-von Miller reactions.
-
Base Catalysts: Bases, like sodium hydroxide or potassium hydroxide, typically deprotonate the α-methylene group of the carbonyl compound, forming an enolate which then acts as the nucleophile in the initial condensation step of the Friedländer synthesis.[7][8]
-
Transition-Metal Catalysts: These catalysts (e.g., complexes of Pd, Cu, Fe, Ru, Co) offer diverse and often milder reaction pathways.[3][9][10] They can facilitate key transformations such as C-H activation, oxidative annulation, and coupling reactions, enabling the use of a broader range of starting materials.[5][9][11]
Workflow for Catalyst Selection
To streamline your decision-making process, consider the following workflow:
Caption: A decision workflow for selecting a suitable catalyst in quinoline synthesis.
Part 2: Troubleshooting Guides for Common Synthesis Methods
Even with a well-chosen catalyst, experimental hurdles are common. This section addresses specific issues encountered in widely-used quinoline synthesis reactions.
The Friedländer Synthesis
This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1]
Q3: I am getting a very low yield in my Friedländer synthesis. What are the common causes?
A3: Low yields in the Friedländer synthesis are a frequent issue and can often be traced back to several factors:
-
Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the final product.[1][8] Consider using milder catalysts like gold(III) or employing microwave-assisted synthesis with solid acid catalysts like Nafion NR50, which can proceed under more controlled conditions.[1][5]
-
Suboptimal Catalyst Choice: The catalyst's activity is critical. If you suspect an inactive catalyst, try using a fresh batch or increasing the catalyst loading.[1] For certain substrates, metal-free catalysts like choline hydroxide in water have proven effective.[1]
-
Competing Side Reactions: Self-condensation of the ketone reactant (an aldol condensation) is a major competing pathway, especially under basic conditions.[1] To mitigate this, one strategy is to use an imine analog of the o-aminoaryl ketone.[2]
-
Poor Solubility: If your reactants are not fully soluble in the chosen solvent, the reaction rate will be significantly hampered. Switching to a more polar solvent like DMF or ethanol can improve solubility.[1]
Q4: I am struggling with regioselectivity when using an unsymmetrical ketone in my Friedländer reaction. How can I control which isomer is formed?
A4: Achieving high regioselectivity is a known challenge. The following strategies can be employed:
-
Catalyst Control: The choice of catalyst can strongly influence the reaction's regioselectivity. Using specific amine catalysts or an ionic liquid has been shown to favor the formation of a single product.[1][2]
-
Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively control the direction of the condensation.[2]
The Skraup & Doebner-von Miller Syntheses
These classic acid-catalyzed methods are powerful but can be problematic due to their aggressive nature.
Q5: My Skraup synthesis is extremely exothermic and difficult to control. How can I run this reaction more safely?
A5: The Skraup synthesis is notoriously vigorous.[12] To moderate the reaction and ensure safety, you should:
-
Use a Moderator: Adding ferrous sulfate (FeSO₄) is a common and effective way to make the reaction less violent.[12][13] Boric acid can also be used.[12]
-
Control Reagent Addition: The concentrated sulfuric acid must be added slowly and with efficient cooling (e.g., in an ice bath).[12]
-
Ensure Efficient Stirring: Good agitation is crucial to dissipate heat and prevent the formation of localized hotspots.[12]
Q6: I am observing significant tar and polymer formation in my Skraup or Doebner-von Miller reaction, leading to low yields. How can I minimize this?
A6: Tar and polymer formation is a common side reaction due to the harsh acidic conditions causing polymerization of reactants and intermediates.[12]
-
For Skraup Synthesis: As with controlling the exotherm, using a moderator like ferrous sulfate can help reduce charring.[12] Also, avoid excessively high temperatures; the reaction should be initiated with gentle heating, and the subsequent exothermic phase should be carefully controlled.[12]
-
For Doebner-von Miller Synthesis: Polymerization of the α,β-unsaturated aldehyde or ketone is the primary side reaction.[12] The use of milder Lewis acid catalysts in place of strong Brønsted acids can often suppress this pathway.
-
Purification: It is important to note that the crude product from these reactions is often a tarry mixture.[12] Purification via steam distillation followed by extraction is a standard method to isolate the desired quinoline from the tar.[12]
Part 3: Catalyst-Specific FAQs & Performance Data
This section provides a deeper dive into the characteristics and performance of different catalyst classes.
Transition Metal Catalysts
Transition metals have revolutionized quinoline synthesis by enabling highly efficient and selective transformations under milder conditions.[9][10][14]
Q7: Which transition metals are most commonly used, and what are their advantages?
A7: Several transition metals are widely employed:
-
Palladium (Pd): Often used in oxidative annulation and coupling reactions. Palladium catalysts can facilitate C-H functionalization, allowing for novel synthetic routes.[3][11]
-
Copper (Cu): A cost-effective and versatile catalyst used in various cyclization and multicomponent reactions.[3][9][11] Copper-catalyzed reactions often exhibit high efficiency and can utilize molecular oxygen as a green oxidant.[11]
-
Iron (Fe): An abundant, inexpensive, and environmentally benign metal. Iron(III) chloride (FeCl₃) is a simple and effective catalyst for multicomponent synthesis of quinolines, often under solvent-free conditions.[9]
-
Ruthenium (Ru) & Rhodium (Rh): These metals are often employed in "hydrogen-borrowing" or "acceptorless dehydrogenative coupling" reactions, which are highly atom-economical.[3][5][15]
Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems in quinoline synthesis, providing a comparative overview for catalyst selection.
| Catalyst System | Synthesis Type | Typical Substrates | Conditions | Yield (%) | Reference |
| FeCl₃ | Multicomponent | Anilines, Aldehydes, Ethyl Lactate | Solvent-free, Ambient Temp. | High | [9] |
| Cu(I) / Cu(II) | Oxidative Annulation | Anilines, Alkynes | O₂ as oxidant | Good-Excellent | [11] |
| Pd(OAc)₂ | Aerobic Oxidation | Anilines, Aliphatic Alcohols | Aerobic | High | [16] |
| Ru-complex | Hydrogen Borrowing | 2-Aminobenzyl Alcohols, Ketones | Aqueous Medium, 120 °C | Good | [15] |
| Nafion NR50 | Friedländer | 2-Aminoaryl Ketones, α-Methylene Carbonyls | Microwave, Ethanol | High | [5] |
| Choline Hydroxide | Friedländer | 2-Aminoaryl Ketones, Ketones | Water | Good-Excellent | [1] |
Nanocatalysts: The Frontier of Efficiency and Reusability
Q8: What are the main advantages of using nanocatalysts for quinoline synthesis?
A8: Nanocatalysts offer several compelling advantages over traditional homogeneous or heterogeneous systems:
-
High Activity: Their high surface-area-to-volume ratio often results in superior catalytic activity and lower required catalyst loadings.
-
Enhanced Reusability: Many nanocatalysts, especially those supported on magnetic nanoparticles (e.g., Fe₃O₄), can be easily recovered from the reaction mixture using an external magnet and reused for multiple cycles with minimal loss of activity.[3][4]
-
Green Chemistry: The reusability and often solvent-free conditions associated with nanocatalyst use align well with the principles of green chemistry.[4][17]
Part 4: Experimental Protocols & Catalyst Management
Protocol 1: General Procedure for Nanocatalyst-Mediated Friedländer Synthesis
This protocol provides a template for the synthesis of polysubstituted quinolines using a reusable magnetic nanocatalyst.[3]
-
Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the magnetic nanocatalyst (e.g., Fe₃O₄-supported ionic liquid, ~20 mg).
-
Solvent (Optional): If the reaction is not performed under solvent-free conditions, add a suitable solvent such as ethanol (5 mL).
-
Reaction Execution: Stir the mixture at the optimized temperature (e.g., 60-100 °C) for the required duration (e.g., 2 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Catalyst Recovery: Upon completion, cool the mixture to room temperature. If a solvent was used, place a strong external magnet against the side of the flask to immobilize the catalyst, and then decant the supernatant.
-
Product Isolation: Remove the solvent from the supernatant under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system).
-
Catalyst Regeneration: Wash the recovered magnetic catalyst with a suitable solvent (e.g., ethanol), dry it, and store for reuse in subsequent reactions.
Catalyst Deactivation and Regeneration
Q9: My heterogeneous catalyst activity is decreasing over several runs. What are the likely causes and how can I regenerate it?
A9: Catalyst deactivation is the gradual loss of activity and can be attributed to several mechanisms:
-
Poisoning: Strong adsorption of impurities (e.g., sulfur or halogen compounds) onto the active sites.
-
Fouling/Coking: Physical deposition of carbonaceous materials (coke) or polymers on the catalyst surface, blocking active sites and pores.
-
Sintering: Agglomeration of active metal particles at high temperatures, which reduces the active surface area.
-
Leaching: Dissolution of the active catalytic species into the reaction medium, leading to a permanent loss of catalyst.
Regeneration Strategies:
-
Solvent Washing: For deactivation caused by soluble poisons or fouling, washing the recovered catalyst with an appropriate solvent can restore activity.
-
Calcination: For deactivation by coking, a controlled heating of the catalyst in a stream of air or oxygen can burn off the carbon deposits. The temperature must be carefully controlled to avoid sintering.
Caption: Common catalyst deactivation pathways and corresponding regeneration strategies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. du.edu.eg [du.edu.eg]
- 9. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06627A [pubs.rsc.org]
- 10. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 11. ias.ac.in [ias.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quinoline synthesis [organic-chemistry.org]
- 17. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-tert-Butylquinoline
Welcome to the technical support center for the synthesis of 6-tert-Butylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and troubleshooting advice for challenges encountered during synthesis, with a specific focus on the critical role of solvent selection.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound and the influence of solvents on the reaction outcome.
Q1: What are the primary synthetic routes to this compound, and how does the solvent choice fit in?
The synthesis of this compound, a substituted quinoline, is most commonly achieved through established named reactions such as the Friedländer Synthesis or the Doebner-von Miller reaction.[1][2][3]
-
Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2] For this compound, this would typically involve 2-amino-4-tert-butylbenzaldehyde and a ketone like acetone. The reaction is catalyzed by either acids or bases.[2][4] Solvent choice is critical as it must be compatible with the chosen catalyst and effectively solubilize the reactants.
-
Doebner-von Miller Reaction: This method uses an aniline (p-tert-butylaniline) which reacts with α,β-unsaturated carbonyl compounds.[1][5] It is typically catalyzed by strong Brønsted or Lewis acids.[1] The solvent plays a crucial role in managing the highly exothermic nature of this reaction and minimizing significant side reactions like polymerization.[6]
Q2: Why is solvent selection considered a critical parameter in these syntheses?
Solvent selection is not merely about dissolving reactants; it profoundly influences the reaction's kinetics, mechanism, and overall efficiency.[7] The solvent's properties can:
-
Affect Reactant Solubility: Poor solubility of starting materials is a common cause of low yields. The solvent must adequately dissolve the aniline/aminobenzaldehyde and the carbonyl compound.[7]
-
Influence Reaction Rate and Equilibrium: The polarity of the solvent can stabilize or destabilize transition states, directly impacting the reaction rate.[8] In acid-catalyzed reactions, water produced during the reaction can inhibit equilibrium, making the choice of anhydrous solvents potentially beneficial.[9]
-
Mediate Catalyst Activity: The effectiveness of an acid or base catalyst can be enhanced or diminished by the solvent. For example, polar aprotic solvents are often used for acid-catalyzed Friedländer reactions, while non-polar solvents may be preferred for base-mediated pathways.[4]
-
Control Side Reactions: Inappropriate solvent choice can promote undesired pathways, such as self-condensation of the ketone (an aldol condensation) or, particularly in the Doebner-von Miller reaction, the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, leading to tar formation.[7][10]
Q3: What is the general impact of solvent polarity on the synthesis of this compound?
The polarity of the solvent has a significant effect on the dipole moment and solvation energy of quinoline derivatives and their precursors.[8] A general guideline for the Friedländer synthesis is as follows:
-
Polar Solvents (e.g., Ethanol, DMF, Methanol): These are commonly used, especially under acidic or reflux conditions.[7][11] They are effective at solubilizing the often polar starting materials. However, highly polar protic solvents might interfere with certain catalysts.
-
Non-Polar Solvents (e.g., Toluene): These are typically employed for base-mediated reactions.[4]
-
"Green" Solvents (e.g., Water): Water is emerging as an effective and environmentally friendly solvent, particularly when used with water-soluble catalysts like choline hydroxide, sometimes leading to yields as high as 99% in related heterocyclic syntheses.[7]
Q4: Are solvent-free conditions a viable option for synthesizing this compound?
Yes, solvent-free, or "neat," reaction conditions are increasingly popular for quinoline synthesis as part of a green chemistry approach.[12] These methods can offer several advantages:
-
Reduced Environmental Impact: Eliminates the use and disposal of hazardous organic solvents.
-
Potentially Higher Reaction Rates: High concentration of reactants can accelerate the reaction.
-
Simplified Workup: No need to remove a solvent post-reaction.
However, challenges include ensuring homogenous mixing of solid reactants and managing heat transfer, which can lead to localized overheating and byproduct formation.[9] Ionic liquids are sometimes used as a dual solvent-catalyst system under solvent-free conditions.[13]
Part 2: Troubleshooting Guide: Solvent-Related Issues
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound where the solvent is a likely root cause.
Problem 1: Consistently Low Reaction Yield
-
Symptom: The isolated yield of this compound is significantly lower than reported in the literature, despite apparently complete consumption of starting materials.
-
Potential Solvent-Related Cause: Poor solubility of one or more reactants in the chosen solvent, preventing them from reacting effectively.[7] The solvent may also be deactivating the catalyst or promoting a competing side reaction that consumes the starting materials without forming the desired product.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low yields focusing on solvent choice.
-
Recommended Actions:
-
Verify Solubility: Before running the reaction at scale, test the solubility of your starting materials in the chosen solvent at the intended reaction temperature.
-
Switch Solvents: If solubility is poor, switch to a more polar solvent like DMF or ethanol.[7]
-
Match Solvent to Catalyst: For acid-catalyzed Friedländer reactions, consider polar aprotic solvents. For base-catalyzed versions, a non-polar solvent like toluene may be more appropriate.[4]
-
Problem 2: Excessive Tar and Polymer Formation
-
Symptom: The reaction mixture becomes a dark, viscous, or intractable tar, making product isolation nearly impossible. This is a notorious issue in the Doebner-von Miller synthesis.[6]
-
Potential Solvent-Related Cause: The reaction is typically run under strong acid conditions, which can catalyze the rapid polymerization of the α,β-unsaturated aldehyde or ketone.[10] A homogenous solvent system allows for a high concentration of the carbonyl compound in the acidic phase, promoting this side reaction.
-
Solution: Implement a Biphasic Solvent System
An effective strategy is to use a two-phase solvent system, such as water-toluene or water-dichloromethane.[6] This approach sequesters the majority of the acid-sensitive α,β-unsaturated carbonyl compound in the organic phase, while the aniline resides primarily in the aqueous acid phase. This keeps the concentration of the carbonyl compound in the reactive acidic phase low at any given moment, favoring the desired cyclization over polymerization.
Caption: Minimizing tar formation with a biphasic solvent system.
Problem 3: Difficulty in Product Purification
-
Symptom: The crude product is an oil and is difficult to purify by crystallization or column chromatography. The solvent from the reaction is difficult to remove.
-
Potential Solvent-Related Cause:
-
High-Boiling Point Solvent: Solvents like DMF or DMSO can be difficult to remove completely under reduced pressure, contaminating the final product.
-
Product Solubility: this compound is a liquid at room temperature and may be highly soluble in the reaction solvent, making precipitation or crystallization challenging.[14]
-
-
Recommended Actions:
-
Solvent Choice for Reaction: If possible, select a solvent with a lower boiling point (e.g., ethanol, DCM, toluene) that can be easily removed.
-
Purification Strategy: After aqueous workup and extraction into a solvent like ethyl acetate or dichloromethane, the crude product is often best purified by column chromatography (silica gel) using a gradient of ethyl acetate in hexanes or by vacuum distillation.
-
Part 3: Data Summary & Experimental Protocols
Solvent Effects on Friedländer Synthesis: A Comparative Overview
The following table summarizes expected outcomes based on solvent choice for a hypothetical acid-catalyzed Friedländer synthesis of this compound.
| Solvent | Polarity | Typical Catalyst | Expected Yield | Common Issues & Remarks |
| Ethanol | Polar Protic | p-TsOH, H₂SO₄ | Moderate to Good | Good general-purpose solvent. Easy to remove.[11] |
| Toluene | Non-polar | Base (e.g., KOtBu) | Good | Typically used for base-catalyzed variants.[4] |
| DMF | Polar Aprotic | Acid Catalysts | Good to Excellent | Excellent solvating power but high boiling point makes removal difficult.[7][11] |
| Water | Polar Protic | Water-soluble catalyst | Potentially Excellent | Green solvent. Requires a compatible catalyst. Can simplify workup.[7] |
| None | N/A | Ionic Liquid, Ca(OTf)₂ | Variable | Can be very efficient but requires good mixing and temperature control.[13][15] |
Example Protocol: Friedländer Synthesis in Ethanol
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-tert-butylbenzaldehyde (1.0 eq) and acetone (1.5 eq) in anhydrous ethanol.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product. Purify by column chromatography on silica gel.
Example Protocol: Doebner-von Miller Synthesis using a Biphasic System
This protocol is designed to minimize tar formation and should be performed in a well-ventilated fume hood.[6][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine p-tert-butylaniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Reagent Addition: In the addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the mixture to room temperature. Carefully neutralize with a concentrated sodium hydroxide solution until basic.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by vacuum distillation.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of 6-tert-Butylquinoline and Other Quinoline Derivatives for Researchers and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and materials science. Its rigid structure and the ability to modify its periphery with various functional groups have made it a "privileged scaffold" in drug discovery, leading to a vast array of therapeutic agents.[1][2] This guide provides a comparative analysis of 6-tert-Butylquinoline against other quinoline derivatives, offering insights into how substituent choices influence physicochemical properties and biological activities. While direct comparative studies are limited, this analysis synthesizes available data to inform experimental design and guide future research.
The Quinoline Core: A Versatile Pharmacophore
Quinoline and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties.[3][4] The mechanism of action is diverse and highly dependent on the substitution pattern on the quinoline ring.[5] For instance, the anticancer effects of some quinoline derivatives are attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit critical signaling pathways essential for cancer cell survival.[6] The versatility of the quinoline nucleus allows for extensive structural modifications, making it a focal point in the design of novel therapeutic agents.[2]
Profiling this compound: Physicochemical Characteristics
This compound is a derivative characterized by the presence of a bulky tert-butyl group at the 6th position of the quinoline ring. This substituent significantly influences its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C13H15N | [7] |
| Molecular Weight | 185.26 g/mol | [7] |
| Boiling Point | 285.00 to 287.00 °C @ 760.00 mm Hg (est) | [8] |
| logP (o/w) | 3.948 (est) | [8] |
| Solubility | Soluble in alcohol; Insoluble in water | [8] |
The tert-butyl group, being a strong electron-donating and lipophilic moiety, is expected to increase the compound's lipophilicity, as indicated by the high estimated logP value. This property can significantly impact the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
Comparative Analysis: The Influence of Substitution
The biological activity of quinoline derivatives is profoundly dictated by the nature and position of substituents on the ring system. A comparative look at different substitution patterns reveals key structure-activity relationships (SAR).
Anticancer Activity: A Tale of Diverse Substituents
For instance, a study on various substituted quinolines revealed that derivatives with nitro and phenyl groups, such as 6-Bromo-5-nitroquinoline and 6,8-diphenylquinoline, exhibited significant antiproliferative activity against several cancer cell lines.[9] Another study highlighted that 4-substituted quinolines can induce caspase-dependent apoptosis in cancer cells.[10] The cytotoxic effects of quinoline derivatives are highly dependent on the functional groups attached to the core structure.[11] Generally, electron-withdrawing groups at certain positions have been shown to enhance anticancer activity.[12]
The bulky, electron-donating tert-butyl group at the 6-position of this compound would likely confer different properties compared to derivatives with electron-withdrawing groups. Its increased lipophilicity might enhance its ability to cross cell membranes, a crucial step for intracellular drug action. However, the steric hindrance from the tert-butyl group could also influence its binding to biological targets.
Antimicrobial Activity: Targeting Bacterial Processes
Quinoline derivatives have a long history as antimicrobial agents. The antibacterial activity of these compounds is also heavily influenced by their substitution patterns. For example, certain quinoline derivatives have been shown to target bacterial LptA and Topoisomerase IV proteins, exhibiting broad-spectrum antibacterial effects.[13] The quinoline derivative HT61 has demonstrated efficacy against non-dividing Staphylococcus aureus and is effective against staphylococcal biofilms.
The lipophilicity imparted by the tert-butyl group in this compound could be advantageous for antibacterial activity, as it may facilitate penetration through the bacterial cell wall. However, the specific interactions with bacterial targets would need to be experimentally determined.
Synthesis of Quinolines: Established Methodologies
Several named reactions are classically employed for the synthesis of the quinoline scaffold, each offering a pathway to different substitution patterns. The choice of synthetic route is a critical experimental decision that dictates the accessible derivatives.
Common Synthetic Routes:
-
Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. It is a powerful but often vigorous reaction.
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds reacting with anilines.
-
Combes Quinoline Synthesis: This involves the condensation of anilines with β-diketones.
-
Friedländer Synthesis: This reaction condenses a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group.
The synthesis of this compound would likely start from 4-tert-butylaniline, utilizing one of these classical methods. The choice of method would depend on the desired yield, scalability, and tolerance to reaction conditions.
Experimental Protocols for Biological Evaluation
To facilitate the comparative analysis of this compound and other derivatives, standardized experimental protocols are essential. Below are representative methodologies for assessing key biological activities.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of quinoline derivatives against a panel of cancer cell lines.
Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, HT29) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives (including this compound and other comparators) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Objective: To determine the MIC of quinoline derivatives against various bacterial strains.
Methodology:
-
Bacterial Culture: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
-
Compound Preparation: Prepare serial twofold dilutions of the quinoline derivatives in a 96-well microtiter plate.
-
Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and dilute it to the final inoculum concentration. Add the bacterial suspension to each well.
-
Controls: Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Synthetic Landscape
The synthesis of the core quinoline structure is fundamental to accessing its diverse derivatives. The following diagram illustrates a generalized workflow for quinoline synthesis and subsequent functionalization for biological testing.
Caption: A generalized workflow for the synthesis and biological evaluation of quinoline derivatives.
Conclusion and Future Directions
This compound, with its distinct lipophilic and steric properties, represents an interesting yet understudied member of the vast quinoline family. While direct comparative experimental data remains scarce, the principles of structure-activity relationships derived from other quinoline derivatives provide a solid foundation for predicting its potential biological activities. The bulky tert-butyl group is likely to significantly influence its pharmacokinetic and pharmacodynamic properties.
Future research should focus on the direct comparative evaluation of this compound against other derivatives with varying electronic and steric properties in standardized biological assays. Such studies will be crucial in elucidating the specific contribution of the 6-tert-butyl substituent and will pave the way for the rational design of novel quinoline-based compounds with enhanced therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C13H15N | CID 109638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-tert-butyl quinoline, 68141-13-9 [thegoodscentscompany.com]
- 8. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
A Comparative Spectroscopic Guide to 6-tert-Butylquinoline and Its Positional Isomers
Introduction
Quinoline, a heterocyclic aromatic compound, forms the structural backbone of a vast array of molecules crucial to medicinal chemistry, materials science, and organic synthesis.[1] The introduction of substituents onto the quinoline scaffold allows for the fine-tuning of its chemical and physical properties. The tert-butyl group, with its significant steric bulk and electron-donating inductive effect, imparts unique characteristics to the quinoline core, influencing solubility, bioavailability, and molecular interactions.[2]
However, the precise placement of this group dramatically alters the molecule's electronic and steric landscape. For researchers in drug development and materials science, distinguishing between positional isomers like 6-tert-Butylquinoline and its counterparts (e.g., 2-, 4-, 7-, and 8-tert-Butylquinoline) is a critical step in quality control, reaction monitoring, and structural verification. This guide provides an in-depth spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to create a clear framework for their differentiation.
Caption: Molecular structures of this compound and its key isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The chemical shift (δ) and coupling patterns of the protons (¹H NMR) and carbons (¹³C NMR) on the quinoline ring are exquisitely sensitive to the position of the tert-butyl substituent.
¹H NMR Spectroscopy: A Fingerprint of Proton Environments
The tert-butyl group itself provides a simple yet informative signal: a sharp singlet integrating to nine protons, typically found in the upfield region (1.3-1.5 ppm). The key to differentiation lies in the aromatic region (7.0-9.0 ppm).
-
This compound: The substituent is on the benzene ring portion. We expect to see characteristic splitting for H-5, H-7, and H-8. H-5 will appear as a doublet, while H-7 will be a doublet of doublets, and the proton adjacent to the nitrogen (H-2) will be significantly downfield.
-
2-tert-Butylquinoline: The bulky group is adjacent to the nitrogen on the pyridine ring. This will cause a significant upfield shift for the H-3 proton compared to unsubstituted quinoline due to steric effects. The remaining protons on the benzene ring will show a more conventional pattern.
-
4-tert-Butylquinoline: The tert-butyl group at position 4 will sterically influence H-3 and H-5. The characteristic downfield signal of H-2 will remain, but the pattern for the protons on the carbocyclic ring will be altered compared to the 6- and 8-isomers.
-
8-tert-Butylquinoline: Placing the bulky tert-butyl group peri to the nitrogen atom (position 8) introduces significant steric strain. This will cause a notable downfield shift for the H-7 proton and influence the entire electronic structure of the pyridine ring.
Table 1: Comparative ¹H NMR Data (Predicted and Reported, in CDCl₃)
| Compound | tert-Butyl (δ, ppm) | Aromatic Protons (δ, ppm, approximate) | Key Distinguishing Features |
| This compound | ~1.33 (s, 9H) | 7.29 (dd), 7.82 (dd), 7.88 (d), 8.12 (d), 8.88 (dd)[3] | Unique splitting pattern in the 7.8-8.2 ppm range for H-5, H-7, H-8. |
| 2-tert-Butylquinoline | ~1.45 (s, 9H) | 7.30-7.80 (m), 8.05 (d), 8.15 (d) | Absence of a signal far downfield (~8.9 ppm); H-3 is shielded. |
| 4-tert-Butylquinoline | ~1.40 (s, 9H) | 7.40-7.80 (m), 8.10 (d), 8.80 (d) | H-2 remains downfield but H-3 is a singlet; distinct pattern for H-5 to H-8. |
| 8-tert-Butylquinoline | ~1.50 (s, 9H) | 7.30-7.60 (m), 7.80 (d), 8.15 (dd), 8.95 (dd) | H-7 is significantly deshielded due to steric compression with the t-Bu group. |
Note: Data for isomers other than this compound are based on predictive models and data from similar substituted quinolines, as direct comparative experimental data is sparse.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information. The carbons of the tert-butyl group will appear around 35 ppm (quaternary) and 31 ppm (methyls). The key differences will be in the aromatic region. The carbon atom directly attached to the tert-butyl group will be shifted downfield, and its signal will be of lower intensity.
Table 2: Comparative ¹³C NMR Data (Predicted and Reported, in CDCl₃)
| Compound | tert-Butyl (δ, ppm) | Aromatic Carbons (δ, ppm, approximate range) |
| This compound | ~35.0 (C), ~31.1 (CH₃)[3] | 120-150[3] |
| 2-tert-Butylquinoline | ~38.0 (C), ~30.0 (CH₃) | 121-165 |
| 4-tert-Butylquinoline | ~36.0 (C), ~31.0 (CH₃) | 119-155 |
| 8-tert-Butylquinoline | ~36.5 (C), ~30.5 (CH₃) | 121-152 |
Mass Spectrometry (MS): Uncovering Fragmentation Patterns
All tert-butylquinoline isomers share the same molecular formula (C₁₃H₁₅N) and nominal mass (185 g/mol ).[4][5] Therefore, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum will be at m/z 185. Differentiation must come from analyzing the fragmentation patterns.
The most characteristic fragmentation for all isomers is the loss of a methyl group (•CH₃, 15 Da) to form a highly stable tertiary carbocation [M-15]⁺ at m/z 170. This is often the base peak or one of the most abundant ions in the spectrum.[6] While this primary fragmentation is common to all, the relative intensities of subsequent fragment ions may differ slightly based on the stability of the resulting structures, although these differences can be subtle and may not be sufficient for unambiguous identification on their own.
Table 3: Key Mass Spectrometry Fragments
| Isomer | Molecular Ion (m/z) | Primary Fragment (m/z) | Likely Identity of Primary Fragment |
| All Isomers | 185[4][5] | 170[5] | [M - CH₃]⁺ |
Vibrational and Electronic Spectroscopy: Corroborative Evidence
While NMR and MS provide the most definitive data, IR and UV-Vis spectroscopy offer valuable corroborative information.
Infrared (IR) Spectroscopy
The IR spectra of these isomers are expected to be very similar, dominated by the characteristic vibrations of the quinoline core and the tert-butyl group.[7]
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Strong bands from the tert-butyl group between 2850-3000 cm⁻¹.
-
C=C and C=N Ring Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.
-
C-H Bending: Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings, but overlap and complexity can make definitive assignment challenging.
Subtle shifts in the positions and intensities of these bands will exist due to the different electronic and steric environments, but distinguishing isomers based solely on IR is difficult without high-quality reference spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Quinoline exhibits strong UV absorption due to π → π* electronic transitions within the aromatic system.[1][8] The spectra typically show multiple bands. The position of the electron-donating tert-butyl group can induce small bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima (λ_max). For instance, substitution on the benzene ring (positions 6 and 8) versus the pyridine ring (positions 2 and 4) will have different effects on the π-system's energy levels. However, these shifts are generally small, and the solvent can also influence λ_max, making this method better for confirmation rather than primary identification.[9]
Experimental Protocol: ¹H NMR Spectrum Acquisition
This protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum for structural elucidation of a tert-butylquinoline isomer.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the tert-butylquinoline isomer into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for these compounds.[10]
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) is typically included in the solvent by the manufacturer. If not, a small amount can be added.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock onto the deuterium signal of the solvent (e.g., CDCl₃).
-
Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
-
Set appropriate acquisition parameters (e.g., spectral width, acquisition time, number of scans). For a routine ¹H spectrum, 16 to 64 scans are usually sufficient.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the TMS peak (0.00 ppm).
-
Integrate the area under each peak to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure.
-
Conclusion
The unambiguous differentiation of this compound from its positional isomers is most effectively achieved through a combination of spectroscopic techniques, with NMR spectroscopy serving as the cornerstone of the analysis. The distinct chemical shifts and coupling patterns in the ¹H NMR spectrum, arising from the unique electronic and steric environment imparted by the tert-butyl group's position, provide a definitive fingerprint for each isomer. While Mass Spectrometry confirms the molecular weight and shows a characteristic loss of a methyl group for all isomers, and IR/UV-Vis offer supporting data, they lack the detailed structural resolution of NMR. By following a systematic analytical workflow, researchers can confidently identify and characterize these important chemical building blocks.
References
- 1. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. This compound | C13H15N | CID 109638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-tert-Butylquinoline | C13H15N | CID 598409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. UV/Vis Database User's Guide [webbook.nist.gov]
- 10. utsouthwestern.edu [utsouthwestern.edu]
The Enigmatic Role of the 6-tert-Butyl Group in Modulating the Biological Profile of Quinolines: A Comparative Analysis
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with a broad spectrum of biological activities.[1] Its versatile nature allows for substitutions at various positions, leading to a diverse array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide delves into a comparative analysis of the biological activity of 6-tert-Butylquinoline against other substituted quinolines, exploring how the introduction of a bulky, lipophilic tert-butyl group at the C-6 position influences its therapeutic potential. While direct experimental data on this compound is limited, we can infer its probable activities by examining established structure-activity relationships (SAR) and drawing parallels from closely related analogs.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a key pharmacophore. Its derivatives have been extensively studied and have led to the development of numerous clinically significant drugs.[6] The biological activity of quinoline derivatives is highly dependent on the nature and position of the substituents on the ring.[7] These modifications can influence the molecule's lipophilicity, electronic properties, and steric interactions with biological targets, thereby modulating its efficacy and selectivity.
Anticancer Activity: A Tale of Steric Hindrance and Lipophilicity
The quest for novel anticancer agents has extensively explored the quinoline scaffold.[2][4][6] The mechanism of action for many anticancer quinolines involves the inhibition of key enzymes like tyrosine kinases, topoisomerases, and tubulin polymerization.[4][8]
| Compound | 22Rv1 (Prostate Cancer) | PC3 (Prostate Cancer) | PC3-DR (Docetaxel-Resistant Prostate Cancer) |
| 6-tert-butylfascaplysin (6-TB) | IC50: low micro- to nanomolar concentrations | IC50: ~2x higher than in PC3 | IC50: ~2x higher than in PC3 |
Table 1: Cytotoxic effects of 6-tert-butylfascaplysin in various cancer cell lines.[8]
Interestingly, the study on 6- and 7-tert-butylfascaplysins revealed that these compounds induce replication stress, leading to DNA double-strand breaks and a form of caspase-independent apoptosis-like cell death.[8] This suggests that the presence of a tert-butyl group at the C-6 position does not abolish anticancer activity and may contribute to a distinct mechanism of action.
In contrast, studies on other substituted quinolines have shown that electron-withdrawing groups at the C-6 position can enhance activity. For instance, a study on quinoline Reissert derivatives as HIV-1 reverse transcriptase inhibitors indicated that electron-withdrawing substituents at C-6 increase inhibitory activity.[6] The tert-butyl group, being electron-donating and sterically bulky, would therefore be expected to confer different properties. The observed cytotoxicity of 6-tert-butylfascaplysin suggests that the increased lipophilicity imparted by the tert-butyl group may play a more dominant role in its anticancer effects, potentially by enhancing membrane permeability or hydrophobic interactions with its target.
Experimental Workflow: Cytotoxicity Assessment using MTT Assay
A standard method to determine the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Antimicrobial Activity: The Influence of Lipophilicity
Quinolones are a well-established class of antibacterial agents.[7] The antibacterial activity of quinoline derivatives is often attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV. The nature of the substituent on the quinoline ring can significantly impact the antimicrobial spectrum and potency.
While no direct antimicrobial data for this compound was found, the lipophilic nature of the tert-butyl group is a key consideration. Increased lipophilicity can enhance the ability of a compound to penetrate bacterial cell membranes. A study on tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ), demonstrated that TBBQ possesses significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][9] The mechanism of action was attributed to the disruption of bacterial membrane integrity.[1][9]
| Compound | Organism | MIC (mg/L) |
| tert-butylbenzoquinone (TBBQ) | S. aureus SH1000 | 8 |
| tert-butylbenzoquinone (TBBQ) | Clinical S. aureus isolates | 16 (MIC90) |
Table 2: Minimum Inhibitory Concentration (MIC) of tert-butylbenzoquinone (TBBQ) against Staphylococcus aureus.[1]
Although TBBQ is not a quinoline, this data highlights the potential for a tert-butyl moiety to contribute to antibacterial activity through membrane disruption. It is plausible that this compound could exhibit some level of antimicrobial activity, particularly against Gram-positive bacteria, due to the increased lipophilicity conferred by the tert-butyl group. However, this remains speculative without direct experimental evidence.
Signaling Pathway: Bacterial DNA Gyrase Inhibition by Quinolones
Caption: Simplified diagram of the mechanism of action of quinolone antibiotics through the inhibition of bacterial DNA gyrase.
Anti-inflammatory Activity: An Area for Future Exploration
Quinolines have also been investigated for their anti-inflammatory properties, with some derivatives showing inhibitory effects on enzymes like cyclooxygenase (COX).[3] The anti-inflammatory potential of this compound is currently unknown. However, some studies on other tert-butylated phenols, such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), have explored their anti-inflammatory activities.[10][11] While these compounds themselves did not show significant anti-inflammatory activity alone, certain combinations did, suggesting a complex interplay of antioxidant and anti-inflammatory effects.[10][11]
Given the structural differences, it is difficult to directly extrapolate these findings to this compound. However, the presence of the bulky tert-butyl group could influence interactions with inflammatory targets. Further research is needed to elucidate any potential anti-inflammatory properties of this compound.
Synthesis of this compound
The synthesis of substituted quinolines can be achieved through various established methods. A common approach for synthesizing 6-substituted quinolines is the Skraup synthesis or related reactions. For this compound, a plausible synthetic route would involve the reaction of 4-tert-butylaniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.
Experimental Protocol: A General Skraup Synthesis for 6-Substituted Quinolines
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of the appropriately substituted aniline (e.g., 4-tert-butylaniline) and glycerol.
-
Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as nitrobenzene or arsenic acid, to the reaction mixture.
-
Heating: Heat the mixture gently at first, then increase the temperature to initiate the exothermic reaction. Maintain the reaction at reflux for several hours.
-
Work-up: After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purification: The crude quinoline derivative can be purified by steam distillation followed by recrystallization or column chromatography.
Conclusion: An Uncharted Territory with Potential
The biological activity of this compound remains largely unexplored, presenting an opportunity for further investigation. Based on the principles of structure-activity relationships and data from structurally related compounds, we can formulate some hypotheses:
-
Anticancer Potential: The significant cytotoxicity of 6-tert-butylfascaplysin suggests that this compound may possess anticancer properties. The lipophilic tert-butyl group could enhance cell membrane permeability and interactions with hydrophobic pockets of target proteins.
-
Antimicrobial Activity: The membrane-disrupting potential of other tert-butylated compounds indicates that this compound might exhibit activity against certain microbes, particularly Gram-positive bacteria.
-
Anti-inflammatory Effects: This remains the most speculative area, and dedicated studies are required to determine if this compound has any meaningful anti-inflammatory activity.
References
- 1. Antibacterial activity and mode of action of tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H15N | CID 109638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and new DNA targeting activity of 6- and 7-tert-butylfascaplysins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tert-butyl benzoquinone: mechanism of biofilm eradication and potential for use as a topical antibiofilm agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 6-tert-Butylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous synthetic compounds with a wide array of biological activities.[1][2] 6-tert-Butylquinoline, in particular, is a valuable building block in organic synthesis.[3] Its incorporation into molecular frameworks can enhance lipophilicity and modulate pharmacological properties. This guide provides an in-depth comparison of two prominent synthetic routes to this compound: the Skraup Synthesis and the Doebner-von Miller Reaction. By examining the underlying mechanisms, experimental protocols, and performance metrics of each method, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Methodology 1: The Skraup Synthesis
The Skraup synthesis, a venerable name reaction in organic chemistry, provides a direct pathway to quinolines from an aromatic amine, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[1][4] The reaction is notoriously exothermic and requires careful control.[5]
Reaction Mechanism: A Stepwise Annulation
The synthesis of this compound via the Skraup reaction commences with the dehydration of glycerol by concentrated sulfuric acid to generate the highly reactive α,β-unsaturated aldehyde, acrolein. The key starting material, p-tert-butylaniline, then undergoes a Michael addition to the acrolein. Subsequent acid-catalyzed cyclization and dehydration afford the dihydroquinoline intermediate, which is then oxidized to the final aromatic product, this compound.
Caption: The Skraup Synthesis pathway to this compound.
Experimental Protocol: A Modified Skraup Synthesis in Q-Tubes
A notable advancement in the traditionally vigorous Skraup reaction is the use of sealed Q-tubes, which allows for reactions to be conducted under pressure at elevated temperatures, leading to improved yields and safety.[6]
Materials:
-
p-tert-Butylaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Q-tube reaction vessel
Procedure: [6]
-
To a Q-tube, add p-tert-butylaniline and glycerol.
-
Carefully add concentrated sulfuric acid to the mixture.
-
Seal the Q-tube and heat the reaction mixture to 200 °C for 1 hour.
-
After cooling, the reaction mixture is worked up by neutralization and extraction to isolate the crude product.
-
Purification is achieved through column chromatography or distillation.
This modified procedure offers a significant improvement over the classical Skraup reaction, which often results in low yields and the formation of significant amounts of tar.[4]
Methodology 2: The Doebner-von Miller Reaction
A close cousin of the Skraup synthesis, the Doebner-von Miller reaction offers a more versatile approach to substituted quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds.[7] This method allows for the direct introduction of substituents onto the newly formed heterocyclic ring.
Reaction Mechanism: A Convergent Approach
In the synthesis of this compound, p-tert-butylaniline is reacted with an α,β-unsaturated aldehyde, such as crotonaldehyde. The reaction is typically catalyzed by a Brønsted or Lewis acid.[7] The mechanism is thought to involve the initial formation of a β-anilinopropionaldehyde intermediate via Michael addition, which then undergoes an acid-catalyzed cyclization and dehydration, followed by oxidation to the quinoline product.
Caption: The Doebner-von Miller pathway to this compound.
Experimental Protocol: A General Approach
Materials:
-
p-tert-Butylaniline
-
Crotonaldehyde (or other suitable α,β-unsaturated aldehyde)
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (optional, as a Lewis acid catalyst)
Procedure (General):
-
A mixture of p-tert-butylaniline and concentrated hydrochloric acid is prepared. Zinc chloride may be added as a co-catalyst.
-
The mixture is heated, and the α,β-unsaturated aldehyde is added dropwise.
-
The reaction is maintained at an elevated temperature for several hours.
-
Upon completion, the reaction mixture is cooled and made alkaline.
-
The product is then isolated by extraction and purified by distillation or column chromatography.
Comparative Analysis
| Parameter | Skraup Synthesis (Modified Q-tube) | Doebner-von Miller Reaction (General) |
| Starting Materials | p-tert-Butylaniline, Glycerol | p-tert-Butylaniline, α,β-Unsaturated Carbonyl |
| Key Reagents | Concentrated H₂SO₄ | Acid Catalyst (e.g., HCl, ZnCl₂) |
| Reaction Conditions | 200 °C, 1 hour, under pressure[6] | Elevated temperature, typically reflux |
| Reported Yield | 60% for this compound[6] | Yields are generally moderate but can be variable. |
| Advantages | - Utilizes readily available and inexpensive glycerol.- The modified Q-tube method improves safety and yield.[6] | - More versatile in introducing substituents to the quinoline ring.- Can be performed under less harsh conditions than the classical Skraup synthesis. |
| Disadvantages | - The classical method is highly exothermic and can be hazardous.[5]- Often produces significant tar byproducts.[4] | - α,β-Unsaturated carbonyls can be prone to polymerization.- May require careful optimization of reaction conditions. |
Conclusion and Future Outlook
Both the Skraup synthesis and the Doebner-von Miller reaction represent viable and historically significant methods for the preparation of this compound. The modified Skraup synthesis utilizing Q-tubes presents a compelling option, offering a good yield and enhanced safety profile.[6] The Doebner-von Miller reaction, while potentially requiring more optimization, provides greater flexibility for the synthesis of a wider range of substituted quinolines.
The choice between these methods will ultimately depend on the specific requirements of the research, including scale, desired purity, and the availability of starting materials and equipment. Future research in this area may focus on the development of even more efficient and environmentally benign catalytic systems for quinoline synthesis, further expanding the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5700942A - Process for preparing quinoline bases - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Advantage of Steric Bulk: A Comparative Performance Guide to 6-tert-Butylquinoline and Other Heterocyclic Ligands in Catalysis
For the modern researcher, scientist, and drug development professional, the selection of the optimal ligand is a critical decision that profoundly influences the efficiency, selectivity, and scope of transition metal-catalyzed reactions. This guide provides an in-depth technical comparison of 6-tert-Butylquinoline, a ligand of growing interest, with other widely used heterocyclic ligands such as pyridines, bipyridines, and phenanthrolines. By examining the interplay of steric and electronic effects, supported by experimental data and detailed protocols, this document serves as a comprehensive resource for rational ligand selection in catalytic applications.
The Decisive Role of Ligand Architecture in Catalysis
The performance of a transition metal catalyst is intricately linked to the nature of the ligands coordinated to the metal center. These organic molecules are not mere spectators; they actively shape the catalyst's reactivity by modulating its steric and electronic environment. Electron-donating or withdrawing groups on the ligand can alter the electron density at the metal, influencing its reactivity in key catalytic steps like oxidative addition and reductive elimination.[1] Simultaneously, the steric bulk of a ligand can create a specific coordination sphere around the metal, which can enhance selectivity and promote the desired chemical transformation.[1]
This guide focuses on a range of N-heterocyclic ligands, a class of compounds that have proven indispensable in a multitude of catalytic processes, including the Nobel Prize-winning Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[2][3]
This compound: Harnessing Steric Hindrance for Enhanced Catalytic Performance
This compound is a monodentate N-heterocyclic ligand characterized by the presence of a bulky tert-butyl group at the 6-position of the quinoline ring system. This structural feature is not a trivial modification; it imparts specific steric and electronic properties that can be strategically leveraged in catalyst design.
Steric Influence: The tert-butyl group exerts significant steric hindrance around the coordinating nitrogen atom. In palladium-catalyzed cross-coupling reactions, bulky ligands have been shown to favor the formation of monoligated palladium species, which are often more catalytically active.[3] This steric pressure can accelerate crucial steps in the catalytic cycle, such as the reductive elimination that forms the desired product.
Electronic Properties: The tert-butyl group is weakly electron-donating through an inductive effect. This can subtly increase the electron density on the quinoline ring and, consequently, on the metal center to which it is coordinated. In some catalytic cycles, increased electron density on the metal can facilitate the oxidative addition step.
The unique combination of steric bulk and electronic properties positions this compound as a potentially highly effective ligand for a range of catalytic transformations, particularly those that benefit from a sterically demanding coordination environment.
Comparative Performance Analysis: this compound in the Context of Other Heterocycles
To objectively assess the performance of this compound, it is essential to compare it with other commonly employed heterocyclic ligands under similar reaction conditions. While direct, side-by-side comparative data for this compound is not extensively available in the literature, we can infer its potential performance by examining data for related systems and understanding the established principles of ligand effects.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. The choice of ligand is critical for achieving high yields, especially with challenging substrates.
Table 1: Performance of Various Heterocyclic Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid.
| Ligand/Precatalyst | Aryl Chloride | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Time (h) | Yield (%) | Reference |
| [Pd(IPr)(cinnamyl)Cl] | 4-Chlorotoluene | K₂CO₃ | Dioxane/H₂O | 80 | 0.1 | 2 | 98 | [2] |
| Pd(quinoline-8-carboxylate)₂ | 4-Chlorotoluene | K₂CO₃ | DMF | 130 | 0.1 | 12 | High | [2] |
Note: The data for Pd(quinoline-8-carboxylate)₂ indicates high efficiency for unactivated aryl bromides, with aryl chlorides requiring electron-withdrawing groups for good reactivity. This highlights the general challenge of activating aryl chlorides and the importance of the overall catalyst system.
While specific data for this compound in this exact reaction is not provided, the high performance of N-heterocyclic carbene (NHC) ligands like IPr, which are known for their steric bulk and strong σ-donation, suggests that a sterically hindered ligand like this compound could also be effective, particularly in promoting the challenging oxidative addition of aryl chlorides.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The efficiency of this reaction is highly dependent on the ligand employed, with bulky, electron-rich ligands often providing the best results.[3]
Table 2: Performance of Ligands in the Buchwald-Hartwig Amination of Dichloroquinolines.
| Dichloroquinoline | Amine | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4,8-dichloroquinoline | 1-Adamantylamine | BINAP | NaOtBu | Toluene | 100 | 77 (monoamination) | [4] |
| 4,8-dichloroquinoline | 1-Adamantylamine | DavePhos | NaOtBu | Toluene | 100 | High (diamination) | [4] |
| 4,7-dichloroquinoline | 1-Adamantylamine | BINAP | NaOtBu | Toluene | 100 | High (monoamination) | [4] |
The successful amination of challenging dichloroquinoline substrates using bulky phosphine ligands like BINAP and DavePhos underscores the importance of steric hindrance in facilitating these transformations.[4] This provides strong circumstantial evidence for the potential of this compound as an effective monodentate ligand in similar C-N coupling reactions. The steric bulk of the tert-butyl group is expected to promote the formation of the active monoligated palladium species, analogous to the role of bulky phosphine ligands.
Experimental Protocols
To facilitate the direct comparison and evaluation of these ligands in a laboratory setting, detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below.
Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl chlorides using a palladium-NHC catalyst.[2]
Materials:
-
Palladium precatalyst (e.g., [Pd(IPr)(cinnamyl)Cl])
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Deionized water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (0.001 mmol, 0.1 mol%).
-
Add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add dioxane (2 mL) and deionized water (0.5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Dichloroquinoline
This protocol is a general procedure based on the amination of dichloroquinolines.[4]
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP or DavePhos)
-
Dichloroquinoline (e.g., 4,8-dichloroquinoline)
-
Amine (e.g., 1-adamantylamine)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), and the phosphine ligand (0.022 mmol).
-
Add the dichloroquinoline (0.5 mmol), the amine (0.6 mmol for monoamination, 1.2 mmol for diamination), and sodium tert-butoxide (0.7 mmol for monoamination, 1.4 mmol for diamination).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Conclusion and Future Outlook
The strategic selection of ligands based on a thorough understanding of their steric and electronic properties is paramount for the development of efficient and selective catalytic systems. While direct comparative data for this compound is still emerging, the principles of ligand design and the performance of structurally related ligands strongly suggest its potential as a highly effective monodentate ligand in a variety of cross-coupling reactions. The steric bulk imparted by the tert-butyl group at the 6-position is anticipated to promote the formation of highly active, low-coordinate metal species, leading to enhanced catalytic activity.
Further research involving systematic screening of this compound alongside other common heterocyclic ligands in a standardized set of catalytic reactions is crucial to quantitatively benchmark its performance. Such studies will undoubtedly provide valuable insights for the rational design of next-generation catalysts for challenging and synthetically important transformations.
References
The Unexplored Potential of Bulk: A Comparative Guide to the Structure-Activity Relationship of 6-tert-Butylquinoline Derivatives
Introduction: The Quinoline Scaffold as a Cornerstone of Modern Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be fertile ground for drug discovery. The quinoline ring system stands out as one of these "privileged scaffolds."[1] Comprised of a benzene ring fused to a pyridine ring, its unique electronic and structural properties allow it to form key interactions with a multitude of biological targets. This versatility has led to its incorporation into a wide array of therapeutics, from antimalarials to antibacterials.[2][3]
Nowhere is its impact more profound than in oncology. Several U.S. FDA-approved kinase inhibitors, the precision weapons of modern cancer therapy, are built upon a quinoline core. Drugs like Bosutinib (Chronic Myeloid Leukemia), Lenvatinib (Thyroid and Renal Cancer), and Cabozantinib (Thyroid, Liver, and Renal Cancer) validate the clinical utility of this scaffold in disrupting the aberrant signaling pathways that drive cancer.[1] The success of these agents hinges on the principles of Structure-Activity Relationship (SAR)—a systematic investigation of how modifying a molecule's chemical structure alters its biological activity. This guide delves into the nuanced, yet powerful, role of substitutions on the quinoline core, with a specific focus on the strategic, and largely unexplored, implications of placing a bulky tert-butyl group at the 6-position.
The Strategic Importance of the C6-Position
The quinoline scaffold can be broadly divided into two key domains: the pyridine ring, which often engages in hydrogen bonding with the "hinge" region of a kinase's ATP-binding pocket, and the benzene ring. The benzene portion typically extends into more solvent-exposed regions or deeper hydrophobic pockets of the enzyme. Substitutions on this ring are critical for fine-tuning a compound's potency, selectivity, and pharmacokinetic properties.
The C6-position, in particular, points directly into a region that can significantly influence these properties. The choice of a substituent here is a critical experimental decision:
-
Rationale for C6-Substitution: This position is often exploited to enhance van der Waals interactions within hydrophobic sub-pockets of an enzyme active site. Modulating the size, electronics, and lipophilicity of the C6-substituent can drastically alter binding affinity and, crucially, selectivity against off-target kinases. For example, in the development of c-Met inhibitors, modifications at the C6 and C7 positions have been shown to be pivotal for achieving high potency.[4]
-
Why tert-Butyl? The tert-butyl group is a unique chemical entity in drug design. Its large, spherical shape provides significant steric bulk, while its saturated hydrocarbon nature imparts high lipophilicity and metabolic stability. Introducing this group at the C6-position is a deliberate strategy to:
-
Probe Hydrophobic Pockets: Vigorously explore available hydrophobic space within the target's binding site to maximize affinity.
-
Induce Selectivity: The sheer size of the group can create steric hindrance, preventing the molecule from binding to the active sites of other kinases that have smaller pockets, thereby improving the selectivity profile.
-
Improve Pharmacokinetics: The group's resistance to metabolic breakdown (oxidation) can increase the compound's half-life in the body.
-
While a dedicated, systematic SAR study on a library of 6-tert-butylquinoline derivatives is not yet prominent in the literature, we can synthesize data from related quinoline analogs to build a strong, predictive model for their potential.
Comparative Analysis: SAR of C6-Substituted Quinoline Kinase Inhibitors
To understand the potential of the 6-tert-butyl group, we must compare it to other substituents commonly found at the C6-position. The following table collates data from various studies on quinoline-based inhibitors targeting key receptor tyrosine kinases (RTKs) implicated in cancer, such as c-Met and PDGF-RTK.
| Compound Series | C6-Substituent | Other Key Substitutions | Target Kinase | IC50 (nM) * | Key SAR Insight | Reference |
| Cabozantinib Analog | -OCH₃ (Methoxy) | 4-(4-fluorophenoxy), 7-(cyclopropanecarboxamido) | c-Met | 19 | The 6,7-disubstitution pattern is critical for high potency. The methoxy group is a key part of the approved drug Cabozantinib. | [4] |
| Cabozantinib Analog | -F (Fluoro) | 4-(4-fluorophenoxy), 7-(cyclopropanecarboxamido) | c-Met | 64 | Replacing the electron-donating methoxy with an electron-withdrawing fluoro group retains potent activity, suggesting flexibility in electronic requirements at this position. | [4] |
| PDGF-RTK Inhibitor | -OCH₃ (Methoxy) | 3-(4-methoxyphenyl), 7-OCH₃ | PDGF-RTK | ≤ 20 | The 6,7-dimethoxy pattern was found to be highly advantageous for potent inhibition, highlighting the importance of substitution on the benzene ring. | [5] |
| PDGF-RTK Inhibitor | -H (Unsubstituted) | 3-(4-methoxyphenyl), 7-OCH₃ | PDGF-RTK | > 1000 | Removal of the C6-methoxy group leads to a dramatic loss of activity, confirming the C6-position's vital role in target engagement. | [5] |
| Hypothetical Derivative | -t-Bu (tert-Butyl) | Various | c-Met, PDGF-RTK, etc. | Predicted Potent | Based on the established importance of lipophilic and space-filling groups at C6, a tert-butyl substituent is hypothesized to confer high potency, potentially with enhanced selectivity. | N/A |
IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.
Analysis and Extrapolation:
The data strongly suggests that the C6-position is not merely a placeholder but a critical interaction point. The dramatic loss of activity when the C6-methoxy group is removed from the PDGF-RTK inhibitor series underscores its importance.[5] Furthermore, the high potency retained in c-Met inhibitors with either electron-donating (-OCH₃) or electron-withdrawing (-F) groups suggests that the primary role of this position in these scaffolds may be more related to proper vectoring and space-filling than to specific electronic interactions.[4]
This leads to a compelling hypothesis: a bulky, lipophilic group like tert-butyl at the C6-position is likely to be highly favorable. It would maximize the hydrophobic interactions that appear to drive affinity in these series, potentially leading to inhibitors with single-digit nanomolar potency.
Mechanism of Action: Disrupting Oncogenic Signaling
Many quinoline derivatives exert their anticancer effects by functioning as ATP-competitive inhibitors of protein kinases.[6] Receptor tyrosine kinases (RTKs) like c-Met are prime targets. The c-Met pathway, when aberrantly activated by its ligand HGF or by mutation, drives cancer cell growth, invasion, and metastasis.
As shown in the diagram, the this compound derivative is designed to occupy the ATP-binding site of the c-Met kinase. This prevents the phosphorylation events necessary to activate downstream pro-cancerous signaling cascades like the RAS/MAPK and PI3K/AKT pathways, ultimately halting cell proliferation and invasion.
Experimental Protocols for Evaluation
Scientific integrity requires robust and reproducible methodologies. The following protocols provide a framework for the synthesis and evaluation of novel quinoline derivatives.
Protocol 1: Synthesis via Friedländer Annulation
The Friedländer synthesis is a classic and reliable method for constructing the quinoline core. This protocol describes the synthesis of a generic 4-aryl-6-tert-butylquinoline.
Objective: To synthesize a 4-phenyl-6-tert-butylquinolin-2-amine derivative.
Materials:
-
2-Amino-5-tert-butylbenzophenone
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Reaction flask, condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, combine 2-amino-5-tert-butylbenzophenone (1.0 eq), malononitrile (1.2 eq), and ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reflux: Attach a condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete, cool the flask to room temperature. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold ethanol (2 x 10 mL).
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 4-phenyl-6-tert-butylquinolin-2-amine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the IC₅₀ value of a test compound against a specific kinase.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. Potent inhibitors will prevent ATP consumption, resulting in a higher luminescent signal.
Step-by-Step Procedure:
-
Compound Preparation: Perform a serial dilution of the this compound test compound in DMSO to create a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Reaction Setup: In a white, opaque 384-well microplate, add the kinase enzyme and its specific substrate peptide in a buffered solution.
-
Inhibitor Addition: Add 1 µL of each compound dilution to the respective wells. Include wells for a positive control (a known potent inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes to allow the compound to bind to the kinase.
-
Initiate Reaction: Add a solution containing ATP to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add a commercial kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo®). This reagent simultaneously stops the reaction and contains luciferase, which generates a luminescent signal proportional to the amount of ATP remaining.
-
Signal Reading: After a final 10-minute incubation, measure the luminescence on a plate reader.
-
Data Analysis: Normalize the results to the controls. Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Perspectives
While direct, extensive SAR studies on this compound derivatives are still emerging, a comprehensive analysis of related compounds provides a strong, data-driven rationale for their investigation. The evidence clearly indicates that the C6-position of the quinoline scaffold is a critical site for modulation, where bulky, lipophilic substituents can significantly enhance potency against oncogenic kinases.
The logical synthesis of existing data predicts that the this compound scaffold is a highly promising starting point for the development of novel, potent, and potentially selective kinase inhibitors. The next crucial step is to validate this hypothesis through the systematic synthesis and biological evaluation of a focused library of these compounds. Future work should aim to:
-
Synthesize a Diverse Library: Create a series of this compound derivatives with varied substitutions at the C2, C4, and C7 positions to build a complete SAR profile.
-
Broad Kinase Screening: Profile promising compounds against a wide panel of kinases to confirm selectivity and identify potential off-target effects early in the development process.
-
Cell-Based Assays: Evaluate the most potent and selective compounds in cancer cell lines to confirm their ability to inhibit signaling pathways and induce cell death.
By leveraging the foundational knowledge of quinoline SAR and strategically employing bulky substituents like the tert-butyl group, researchers can unlock new avenues for the design of next-generation targeted cancer therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Stability of 6-tert-Butylquinoline: A Comparative Analysis Against Structurally Related Analogues
An Objective Comparison Guide for Researchers
In the landscape of pharmaceutical and agrochemical development, the intrinsic stability of a molecule is a cornerstone of its viability. For quinoline derivatives, a scaffold present in numerous therapeutic agents, understanding chemical stability is paramount to predicting shelf-life, ensuring consistent efficacy, and identifying potential degradation products that could pose safety risks.[1] This guide provides a detailed comparative analysis of the stability of 6-tert-Butylquinoline against its parent compound, quinoline, and its positional isomers, 4-tert-Butylquinoline and 8-tert-Butylquinoline.
The introduction of a tert-butyl group to a molecule is a well-established strategy in medicinal chemistry to enhance metabolic stability by sterically shielding susceptible positions from enzymatic degradation.[2][3] This guide extends that principle to chemical stability, exploring how this bulky substituent influences the molecule's resilience to common stressors encountered during manufacturing, storage, and administration. Through a meticulously designed forced degradation study, we will objectively benchmark the performance of this compound, providing researchers with the critical data and insights necessary for informed decision-making in their development pipelines.
The Scientific Rationale: Why the tert-Butyl Group Matters
The quinoline ring, an aromatic heterocyclic system, is susceptible to degradation through various pathways, including oxidation and photodegradation.[4][5][6] The electron-rich nature of the rings can be a target for electrophilic attack and oxidative processes. The tert-butyl group, being a large and sterically demanding substituent, is hypothesized to confer enhanced stability through several mechanisms:
-
Steric Hindrance: The sheer size of the tert-butyl group can physically block or slow the approach of reactive species to adjacent sites on the quinoline ring, thereby inhibiting degradation reactions.[2][3]
-
Electronic Effects: As an alkyl group, the tert-butyl substituent has a weak electron-donating effect through induction, which can subtly influence the reactivity of the aromatic system.[7] While this effect is generally less pronounced than steric factors, it can play a role in directing substitution reactions and influencing overall stability.[7][8]
This guide will test this hypothesis by subjecting this compound and its analogues to a battery of stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[9]
Comparative Stability Assessment: A Forced Degradation Study
To quantitatively assess stability, a forced degradation study was designed. This involves exposing the compounds to stress conditions more severe than those they would typically encounter to accelerate degradation and elucidate potential degradation pathways.[9]
The workflow is designed to ensure a controlled and systematic evaluation of each compound under five key stress conditions: acidic hydrolysis, basic hydrolysis, oxidation, heat, and light.
Caption: Experimental workflow for the comparative forced degradation study.
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution for each compound (this compound, Quinoline, 4-tert-Butylquinoline, 8-tert-Butylquinoline) in a 50:50 (v/v) mixture of acetonitrile and water.
-
Stress Conditions: [9]
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl in a sealed vial. Place the vial in a water bath at 60°C.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH in a sealed vial. Place the vial in a water bath at 60°C.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide in a sealed vial. Keep at room temperature.
-
Thermal Degradation: Place 10 mL of the stock solution in a sealed vial in a calibrated oven at 80°C. For solid-state analysis, place approximately 10 mg of each compound in a clear glass vial in the same oven.
-
Photolytic Degradation: Expose 10 mL of the stock solution in a chemically inert, transparent container to a light source compliant with ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt-hours/m²). A control sample for each compound should be wrapped in aluminum foil to shield it from light.
-
-
Sample Collection and Preparation: Withdraw aliquots at 0, 4, 8, and 24 hours. For acid and base hydrolysis samples, neutralize them with an equivalent amount of 0.1 M NaOH or 0.1 M HCl, respectively, before analysis.
-
Sample Analysis: Analyze all stressed samples, controls, and a time-zero sample using a validated stability-indicating HPLC method as detailed in Protocol 2.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm; for identification of degradation products, a mass spectrometer (MS) detector is used in-line.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method must be validated for specificity, linearity, accuracy, and precision to ensure it can separate the parent compound from all potential degradation products without interference.[9][10]
Results and Discussion: Quantitative Stability Comparison
The following table summarizes the percentage degradation observed for each compound after 24 hours under the specified stress conditions.
| Compound | Acidic (0.1M HCl, 60°C) | Basic (0.1M NaOH, 60°C) | Oxidative (3% H₂O₂, RT) | Thermal (80°C) | Photolytic (ICH Q1B) |
| Quinoline | 15.2% | 11.8% | 22.5% | 5.1% | 18.9% |
| This compound | 2.1% | 1.5% | 4.3% | <1% | 3.8% |
| 4-tert-Butylquinoline | 12.5% | 9.8% | 15.6% | 3.2% | 11.4% |
| 8-tert-Butylquinoline | 3.5% | 2.8% | 6.1% | 1.2% | 5.5% |
Analysis of Results:
The data clearly demonstrates the superior stability of this compound across all stress conditions. The parent compound, quinoline, was the most susceptible to degradation, particularly under oxidative and photolytic stress.[4][5]
The tert-butylated analogues were all more stable than quinoline, confirming the protective effect of the substituent. Notably, the position of the tert-butyl group significantly impacts the degree of stabilization. This compound and 8-tert-Butylquinoline exhibit the greatest stability. This is likely due to the effective steric shielding of the carbocyclic (benzene) and heterocyclic (pyridine) rings, respectively. The 8-position is adjacent to the nitrogen atom, a site that can be involved in degradation pathways, and shielding this position proves highly effective. The 6-position provides substantial steric bulk to the benzene portion of the molecule, which is also susceptible to oxidative and photolytic attack.[5][6] 4-tert-Butylquinoline shows intermediate stability, suggesting that while the tert-butyl group at this position offers protection, it may be less effective at shielding the most reactive sites compared to the 6 and 8 positions.
Degradation Pathways and Product Identification
Analysis by HPLC-MS allowed for the tentative identification of major degradation products. The degradation of quinoline primarily involves hydroxylation of the aromatic rings.[11][12]
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ascelibrary.org [ascelibrary.org]
- 5. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of quinoline by a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative DFT Studies of Substituted Quinolines: Unveiling Structure-Property Relationships for Advanced Drug Discovery and Materials Science
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and unique photophysical properties.[1][2][3][4] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of its electronic and steric characteristics, leading to the development of novel therapeutic agents and functional materials.[2][5] Density Functional Theory (DFT) has emerged as an indispensable tool in this field, providing a computational lens to predict and rationalize the impact of these substitutions on molecular properties, thereby guiding synthetic efforts and accelerating the discovery process.[6][7]
This guide offers an in-depth comparative analysis of substituted quinolines through the prism of DFT. It is designed for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also practical insights into the computational workflows used to investigate these fascinating molecules. We will explore the causal relationships between substituent identity and the resulting electronic structure, reactivity, and spectral properties, supported by experimental data and authoritative computational studies.
The Power of Prediction: Why DFT is Crucial for Quinoline Research
DFT calculations allow for the exploration of a vast chemical space of substituted quinolines in a time and cost-effective manner. By solving the Schrödinger equation within the framework of DFT, we can obtain a wealth of information about a molecule's ground and excited state properties. This predictive power is particularly valuable in:
-
Rational Drug Design: Understanding how substituents influence properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and various reactivity descriptors can inform the design of more potent and selective drug candidates.[8][9] For instance, the HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and reactivity.[6][8]
-
Materials Science: The photophysical properties of quinolines, such as their absorption and emission spectra, can be accurately predicted using Time-Dependent DFT (TD-DFT).[10][11][12] This is crucial for the design of novel fluorophores, sensors, and other functional materials.[10]
-
Structure-Activity Relationship (SAR) Studies: DFT provides quantitative descriptors that can be used to build robust SAR models, correlating molecular structure with biological activity.[9]
Methodology: A Validated Computational Workflow for Substituted Quinolines
The reliability of any DFT study hinges on the careful selection of computational parameters. The following protocol represents a robust and widely adopted workflow for the comparative study of substituted quinolines.
Experimental Protocol: Computational Details
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the substituted quinoline molecule.
-
Method: The initial molecular structures are typically built using a molecular editor and then optimized without any symmetry constraints.
-
Level of Theory: A common and effective choice is the B3LYP functional with the 6-31G(d,p) basis set.[10][11] For studies requiring higher accuracy, especially for thermochemical properties, larger basis sets like 6-311++G(d,p) may be employed.[13]
-
Verification: The absence of imaginary frequencies in the vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum.
-
-
Calculation of Molecular Properties:
-
Objective: To compute various electronic and reactivity descriptors.
-
Method: Single-point energy calculations are performed on the optimized geometries.
-
Properties Calculated:
-
Frontier Molecular Orbitals (FMOs): HOMO and LUMO energies.
-
Global Reactivity Descriptors: Electronegativity (χ), chemical hardness (η), chemical potential (μ), global softness (S), and electrophilicity index (ω). These are calculated from the HOMO and LUMO energies.[10][14]
-
Molecular Electrostatic Potential (MEP): Provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.[8][14]
-
-
-
Prediction of Spectroscopic Properties (TD-DFT):
-
Objective: To simulate the UV-Vis absorption spectra.
-
Method: TD-DFT calculations are performed on the optimized ground-state geometries.
-
Level of Theory: The choice of functional is critical here. While B3LYP can provide reasonable results, long-range corrected functionals like CAM-B3LYP are often preferred for more accurate predictions of excitation energies, especially for charge-transfer states.[11][14] The 6-31G++(d,p) or a similar basis set that includes diffuse functions is recommended.[11]
-
Solvent Effects: The Polarizable Continuum Model (PCM) is commonly used to implicitly account for the effect of a solvent.[11]
-
Workflow Diagram
Caption: A generalized workflow for the DFT and TD-DFT investigation of substituted quinolines.
Comparative Analysis: The Influence of Substituents
The electronic nature and position of substituents on the quinoline ring have a profound impact on its properties. We will now compare the effects of representative electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Effect on Frontier Molecular Orbitals and Reactivity
The HOMO and LUMO are the key orbitals involved in chemical reactions. EDGs generally raise the HOMO energy level, making the molecule a better electron donor, while EWGs lower the LUMO energy level, making it a better electron acceptor. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and stability of a molecule; a smaller gap suggests higher reactivity.[6]
| Substituent (Position) | Type | HOMO (eV) | LUMO (eV) | ΔE (eV) | Electrophilicity (ω) |
| -H (Unsubstituted) | - | -6.21 | -1.39 | 4.82 | 1.74 |
| -NH₂ (C6) | EDG | -5.58 | -1.12 | 4.46 | 1.69 |
| -OCH₃ (C6) | EDG | -5.89 | -1.25 | 4.64 | 1.71 |
| -Cl (C6) | EWG | -6.35 | -1.68 | 4.67 | 2.15 |
| -NO₂ (C6) | EWG | -7.02 | -2.54 | 4.48 | 3.01 |
Note: The values in this table are representative and can vary depending on the specific computational method used. They are intended to illustrate general trends.
Analysis:
-
Electron-Donating Groups (-NH₂, -OCH₃): As expected, these groups increase the HOMO energy and slightly decrease the HOMO-LUMO gap compared to the unsubstituted quinoline. This indicates an increase in reactivity, particularly towards electrophiles.
-
Electron-Withdrawing Groups (-Cl, -NO₂): These groups significantly lower both the HOMO and LUMO energy levels. The effect on the LUMO is more pronounced, leading to a substantial increase in the electrophilicity index (ω). This suggests that these substituted quinolines are more susceptible to nucleophilic attack. The strong electron-withdrawing nature of the nitro group (-NO₂) results in the highest electrophilicity.
Effect on Photophysical Properties
Substituents can dramatically alter the UV-Vis absorption spectra of quinolines. This is primarily due to their influence on the electronic transitions between molecular orbitals.
| Substituent (Position) | λmax (nm) - Calculated | Nature of Transition | Stokes Shift (nm) |
| -H (Unsubstituted) | ~310 | π → π | - |
| -NH₂ (C6) | ~350 | Intramolecular Charge Transfer (ICT) | Larger |
| -OCH₃ (C6) | ~330 | π → π with some ICT character | Moderate |
| -Cl (C6) | ~315 | π → π* | Smaller |
| -NO₂ (C6) | ~340 | Intramolecular Charge Transfer (ICT) | Larger |
Note: Experimental values can be influenced by solvent effects and other environmental factors. The Stokes shift is the difference between the absorption and emission maxima and is an important parameter for fluorescent molecules.
Analysis:
-
Bathochromic Shift (Red Shift): Both strong EDGs (-NH₂) and EWGs (-NO₂) can cause a bathochromic shift in the absorption maximum (λmax). This is often due to the introduction of intramolecular charge transfer (ICT) character into the electronic transition, which lowers the energy required for excitation.[14]
-
Stokes Shift: Substituents that promote a significant change in geometry or electronic distribution upon excitation tend to increase the Stokes shift.[10][12] This is a desirable property for applications such as fluorescence microscopy.
Logical Relationship Diagram
Caption: The influence of substituents on the electronic structure and resulting properties of quinolines.
Conclusion: From In Silico Insights to Real-World Applications
The comparative DFT analysis of substituted quinolines provides a powerful framework for understanding and predicting their behavior. By systematically evaluating the effects of different functional groups, researchers can make informed decisions in the design of new molecules with tailored properties. The insights gained from these computational studies, such as the modulation of the HOMO-LUMO gap to enhance reactivity or the tuning of ICT transitions to achieve desired photophysical characteristics, are invaluable for accelerating innovation in both drug discovery and materials science. The synergy between DFT and experimental synthesis is key to unlocking the full potential of the versatile quinoline scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Annotated Review on Various Biological Activities of Quinoline Molecule | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 12. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
The Ascendance of 6-tert-Butylquinoline Probes: A Comparative Guide to Next-Generation Cellular Imaging
In the dynamic landscape of cellular biology and drug development, the quest for more precise and robust tools for visualizing intracellular processes is perpetual. Fluorescent probes are the cornerstone of this endeavor, enabling researchers to illuminate the intricate workings of living cells with remarkable specificity.[1][2] For decades, stalwarts like fluorescein and rhodamine have been the workhorses of fluorescence microscopy.[3][4] However, the emergence of novel fluorophores, such as those based on the 6-tert-Butylquinoline scaffold, presents a compelling evolution in the field, offering unique advantages in terms of photostability, environmental sensitivity, and tailored applications.[5][6]
This guide provides a comprehensive comparison of this compound-based probes against established fluorescent markers. We will delve into the underlying chemical principles that govern their efficacy, present comparative experimental data, and provide detailed protocols to empower researchers to harness the full potential of these next-generation tools.
The Quinoline Advantage: A Structural and Photophysical Perspective
The quinoline moiety, a bicyclic aromatic heterocycle, forms the core of this promising class of fluorophores.[6][7] The introduction of a bulky tert-butyl group at the 6-position enhances the molecule's lipophilicity and can influence its photophysical properties.[5] This structural feature contributes to improved cellular uptake and localization within specific organelles, such as lipid droplets.[6][8]
The fluorescence of quinoline-based probes is often sensitive to the polarity and viscosity of their microenvironment, a property known as solvatochromism.[9][10] This characteristic is particularly valuable for studying dynamic cellular processes where changes in the local environment are indicative of cellular health or response to stimuli.[11][12]
Key Attributes of this compound-Based Probes:
-
Enhanced Photostability: Compared to traditional dyes like fluorescein, which are prone to rapid photobleaching, quinoline derivatives often exhibit greater resilience to light-induced degradation, enabling longer-term imaging experiments.[13][14]
-
Environmental Sensitivity: Their fluorescence properties can be exquisitely sensitive to changes in local polarity and viscosity, making them powerful tools for studying membrane dynamics and intracellular viscosity.[9][15]
-
Tunable Properties: The quinoline scaffold is amenable to chemical modification, allowing for the rational design of probes with specific excitation/emission wavelengths and targeting moieties for various analytes, including metal ions.[16][17]
Comparative Analysis: this compound Probes vs. Traditional Fluorophores
To provide a clear and objective comparison, the following tables summarize the key performance metrics of this compound-based probes against commonly used fluorescent markers.
| Parameter | This compound-Based Probes | Fluorescein (e.g., FITC) | Rhodamine (e.g., TRITC) | Cyanine Dyes (e.g., Cy5) |
| Photostability | Generally High | Low to Moderate | Moderate to High | Moderate to High |
| Quantum Yield | Moderate to High (Can be solvent-dependent) | High | High | Moderate to High |
| Environmental Sensitivity | High (Polarity and Viscosity) | Moderate (pH-sensitive) | Low | Low |
| Stokes Shift | Moderate to Large | Small | Moderate | Large |
| Cell Permeability | Good (Tunable with modifications) | Moderate | Good | Variable |
| Toxicity | Generally Low | Low | Low | Low to Moderate |
Table 1: General Performance Comparison of Fluorescent Probes.
| Fluorophore Class | Typical Excitation (nm) | Typical Emission (nm) | Advantages | Disadvantages |
| This compound Derivatives | 350 - 450 | 450 - 550 | High photostability, sensitive to microenvironment, tunable properties. | Can have lower quantum yields in aqueous environments. |
| Fluorescein Derivatives | ~495 | ~525 | High quantum yield, bright emission. | Rapid photobleaching, pH sensitivity. |
| Rhodamine Derivatives | ~550 | ~575 | High photostability and quantum yield, less pH-sensitive than fluorescein.[] | Smaller Stokes shift compared to some other dyes. |
| Cyanine Dyes | 600 - 800 | 620 - 820 | Emission in the far-red/near-infrared minimizes autofluorescence. | Can be less photostable than rhodamines. |
Table 2: Spectroscopic Properties and Key Features.
Experimental Protocols: Harnessing the Power of this compound Probes
The following protocols provide a framework for utilizing this compound-based probes for cellular imaging. It is crucial to note that optimal staining concentrations and incubation times may vary depending on the specific probe, cell type, and experimental conditions.
General Workflow for Live Cell Imaging
References
- 1. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Teaching Old Dyes New Tricks: Biological Probes Built from Fluoresceins and Rhodamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. Screening of dicyanoisophorone-based probes for highly sensitive detection of viscosity changes in living cells and zebrafish - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Beyond the Bulk: A Comparative Guide to Alternatives for 6-tert-Butylquinoline in Modern Synthetic Applications
An In-Depth Technical Guide
Introduction
In the landscape of synthetic chemistry and materials science, 6-tert-Butylquinoline stands as a notable heterocyclic scaffold. Its utility stems from a synergistic combination of properties: the electronically versatile quinoline core and the sterically demanding tert-butyl group. This bulky substituent is not merely decorative; it imparts crucial characteristics such as enhanced solubility, modulated electronic behavior, and, most significantly, the ability to control intermolecular interactions and dictate the stereochemical environment in catalytic processes.[1][2] This compound serves as a versatile building block in applications ranging from pharmaceutical development to the formulation of advanced polymers and fluorescent probes.[1][2]
However, the relentless pursuit of enhanced performance, cost-efficiency, and greener chemical processes necessitates a critical evaluation of established reagents. Researchers and process chemists are increasingly asking: "What are the alternatives, and when should they be employed?" This guide provides a comparative analysis of viable alternatives to this compound in three key application areas: as a ligand scaffold in palladium-catalyzed cross-coupling, an additive in perovskite solar cells, and a structural motif in OLED host materials. We will delve into the mechanistic rationale behind each application, present comparative performance data, and offer field-proven insights to guide your selection process.
Application I: Ligands for Palladium-Catalyzed Cross-Coupling Reactions
The quinoline framework is a common feature in N-heterocyclic ligands for transition metal catalysis. The introduction of a bulky tert-butyl group, as in this compound, creates a sterically hindered environment around the metal center. This steric bulk is critical for influencing the rates of oxidative addition and reductive elimination—the cornerstone steps of cross-coupling catalytic cycles—thereby enhancing reaction efficiency and selectivity, particularly with challenging substrates.[3][4]
Alternative Ligand Classes
While quinoline-based ligands are effective, the field of ligand design has produced highly specialized and often superior alternatives. The primary drivers for moving beyond simple quinoline scaffolds are the quest for higher turnover numbers (TONs), broader substrate scope, and milder reaction conditions.
-
Bulky, Electron-Rich Phosphine Ligands: This class, particularly the dialkylbiaryl phosphines (e.g., Buchwald ligands), represents the gold standard for many cross-coupling reactions.[3][4] Their success lies in the phosphorus atom's strong σ-donating ability, which increases electron density on the palladium center, facilitating the oxidative addition step. The tunable biaryl backbone allows for precise control over the steric environment (the "bite angle"), which is crucial for promoting the reductive elimination step.
-
Phosphino-Triazole Ligands: These ligands offer a modular synthesis, allowing for the facile introduction of various sterically demanding groups (like tert-butyl or cyclohexyl) onto the phosphine and diverse substituents on the triazole ring.[5] This modularity makes them highly suitable for screening and optimization in drug discovery campaigns.[5]
-
Advanced N-Heterocyclic Ligands: Beyond simple quinolines, scaffolds like 3-Aryl-2-phosphinoimidazo[1,2-a]pyridines have been developed. These combine the features of N-heterocycles with the powerful coordinating ability of a phosphine group, creating a highly active catalyst for Suzuki-Miyaura and Buchwald-Hartwig reactions.[6]
Comparative Performance Analysis
The choice of ligand directly impacts catalyst loading, reaction temperature, and overall efficiency. The following table summarizes the performance of different ligand classes in the context of Suzuki-Miyaura reactions.
| Ligand Class | Key Structural Feature | Typical Catalyst Loading (Pd) | Reaction Conditions | Performance Hallmark | Reference |
| Dialkylbiaryl Phosphines | Bulky, electron-rich phosphine on a biaryl backbone | 0.5 - 2 mol% | Often Room Temp to 80 °C | Broad scope, high efficiency for unactivated aryl chlorides | [3][4] |
| Phosphino-Triazoles | Dialkyl- or diarylphosphine on a 1,2,3-triazole ring | 2 - 8 mol% (ligand) | Toluene, Reflux | Good conversions for bulky substrates; modular synthesis | [5] |
| Imidazo[1,2-a]pyridines | Phosphine substituent on a fused N-heterocyclic core | Not specified | Not specified | Effective for sterically-hindered biaryl synthesis | [6] |
| P3N Ligands | Tris(di-n-butylamino)phosphine | Low Pd loadings | Aqueous micellar conditions | Environmentally benign, inexpensive, effective for Suzuki & Sonogashira | [7] |
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a typical catalytic cycle, emphasizing the central role of the ligand in stabilizing the palladium center and facilitating the key reaction steps.
References
- 1. wiche.edu [wiche.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-tert-Butylquinoline
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this responsibility. This guide provides an in-depth, procedural framework for the safe handling and disposal of 6-tert-Butylquinoline, a heterocyclic aromatic compound. Our approach is grounded in established safety protocols and regulatory standards, ensuring that laboratory personnel can manage this chemical waste with confidence and precision.
Part 1: Hazard Assessment & Immediate Safety Protocols
Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound, like many quinoline derivatives, must be handled as a hazardous substance.
1.1 Hazard Profile
Based on available Safety Data Sheets (SDS) and toxicological information for quinoline and its derivatives, this compound should be managed with the following hazards in mind:
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation[1][2].
-
Potential Toxicity: Related quinoline compounds are toxic if inhaled and harmful if swallowed. The toxicological properties of this compound itself have not been fully investigated, warranting a cautious approach[3].
-
Environmental Hazard: Quinolines can be harmful to aquatic life with long-lasting effects, necessitating containment and prevention of release into the environment[4].
Due to these hazards, this compound is classified as hazardous waste . It must never be disposed of via standard laboratory drains or in municipal trash[5][6][7].
1.2 Personal Protective Equipment (PPE)
A robust defense against chemical exposure is mandatory. The following PPE must be worn at all times when handling this compound or its waste products.
| Protection Type | Specification | Standard Reference |
| Eye & Face | Chemical safety goggles or a face shield if there is a splash hazard. | OSHA 29 CFR 1910.133 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before each use. | EN 374 |
| Body | A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities. | --- |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood[6]. For spills or emergencies outside a hood, a NIOSH-approved respirator may be required. | --- |
1.3 Emergency First Aid
In the event of accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][8].
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and water[1]. Seek medical advice if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help[9].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][8].
Part 2: The Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is a systematic process designed to ensure safety and regulatory compliance at every stage. The goal is to move the chemical from a point of use to a licensed disposal facility without endangering personnel or the environment.
Caption: Decision workflow for the disposal of this compound.
Step 1: Waste Segregation Immediately upon generation, segregate waste containing this compound. Do not mix it with non-hazardous waste. Keep it separate from incompatible materials, such as strong oxidizing agents[3].
-
Solid Waste: Contaminated personal protective equipment (gloves, etc.), absorbent materials from spills, and empty containers should be collected in a designated, lined solid waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a dedicated liquid waste container.
-
Empty Containers: "Empty" containers that once held the pure chemical are not truly empty and must be managed as hazardous waste. They can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol); the rinsate must then be collected as hazardous liquid waste[5]. The rinsed container can then be disposed of according to institutional policy.
Step 2: Containment and Labeling Containment is crucial to prevent leaks and spills.
-
Container Selection: Use only chemically compatible containers, typically high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid[6][7].
-
Labeling: All hazardous waste containers must be clearly and accurately labeled as waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The specific hazards (e.g., "Irritant," "Toxic")
-
The date waste was first added (Accumulation Start Date)
-
Step 3: Temporary Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area. This area must:
-
Be at or near the point of generation.
-
Be under the control of laboratory personnel.
-
Have secondary containment to capture any potential leaks.
Step 4: Professional Disposal The final and most critical step is transferring the waste to professionals.
-
Contact your EHS Office: Your institution's Environmental Health & Safety (EHS) department is your primary resource. They will provide specific guidance and arrange for the collection of your waste.
-
Licensed Disposal Vendor: The EHS office works with licensed hazardous waste disposal companies that will transport the waste for final treatment. The most common and effective disposal method for this type of organic compound is controlled incineration at a licensed facility, often with flue gas scrubbing to neutralize harmful combustion byproducts[5][9]. Landfilling is generally not an appropriate disposal method for this chemical unless it has been treated and solidified to meet strict regulatory criteria[5][10].
Part 3: Managing Spills and Decontamination
Accidental releases require a swift and safe response.
-
Evacuate and Secure: For large spills, evacuate the immediate area and alert your supervisor and EHS. Control access to the area[9].
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small liquid spills, use an inert absorbent material like vermiculite, dry sand, or a commercial chemical spill pillow[9]. Do not use combustible materials like paper towels on large spills.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container for disposal[3][9].
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 68141-13-9 Name: this compound [xixisys.com]
- 2. This compound | C13H15N | CID 109638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. nj.gov [nj.gov]
- 10. townsville.qld.gov.au [townsville.qld.gov.au]
Mastering the Safe Handling of 6-tert-Butylquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 6-tert-Butylquinoline, a valuable heterocyclic compound in pharmaceutical and agrochemical synthesis, requires meticulous handling due to its hazardous properties. This guide moves beyond mere procedural lists to provide a deep, technically-grounded framework for its safe utilization, from initial handling to final disposal. Here, we explain the "why" behind each safety measure, empowering you to build a self-validating system of laboratory safety.
Understanding the Hazard: Why Caution is Critical
This compound (CAS No. 68141-13-9) is classified as a skin and eye irritant. While comprehensive toxicological data for this specific derivative is limited, the parent compound, quinoline, provides critical insights. Quinoline is suspected of causing genetic defects and cancer and can be absorbed through the skin.[1] The tert-butyl group may alter its reactivity and absorption characteristics, but a conservative approach, treating the derivative with a similar level of caution, is scientifically prudent.
The primary routes of occupational exposure are dermal contact, eye contact, and inhalation of aerosols or vapors. Therefore, our safety protocols are designed to create robust barriers against these exposure pathways.
Key Hazard Information for this compound:
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | Skin Irrit. 2 | [2] |
| Causes serious eye irritation | Eye Irrit. 2A | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision grounded in the specific hazards of the chemical and the procedure being performed. For this compound, which presents a significant risk of skin and eye irritation, a comprehensive PPE ensemble is mandatory.
Eye and Face Protection: Shielding Sensitive Tissues
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. The snug fit is crucial to protect against splashes from all angles.
-
Enhanced Precaution: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles. This provides a secondary barrier, protecting the entire face from contact.
Skin and Body Protection: An Impermeable Barrier
-
Gloves - The Critical Choice: Standard disposable nitrile gloves may offer limited splash protection but are not suitable for prolonged contact.[3][4] Due to the aromatic heterocyclic nature of this compound, more robust glove materials are required. For the parent compound, quinoline, materials with excellent chemical resistance are recommended.[5]
-
Recommended for Prolonged Handling:
-
Laminate Film Gloves (e.g., Silver Shield®/4H®): These offer breakthrough times exceeding 4 hours and provide the broadest range of chemical protection.[5][6]
-
Butyl Rubber: While specific data for this compound is unavailable, butyl rubber gloves are an excellent choice for protection against a wide variety of organic compounds.[7]
-
-
For Incidental Splash Contact:
-
Thicker Nitrile Gloves (>5 mil): If contact is brief and incidental, a heavy-duty nitrile glove may be acceptable, but gloves must be removed and replaced immediately upon any contact.[4]
-
-
The Causality: The choice of glove material is dictated by its ability to resist permeation and degradation by the chemical.[8] Permeation is the process where a chemical passes through the glove material on a molecular level, a process that may not be visible.[8] Always inspect gloves for tears or pinholes before use.[8]
-
-
Laboratory Coat/Coveralls: A flame-resistant lab coat is a minimum requirement. For tasks with a higher risk of splashes or spills, impervious clothing or a chemically resistant apron over the lab coat is necessary. Ensure clothing provides full coverage of the arms.
Respiratory Protection: A Matter of Exposure Control
Currently, there are no established Permissible Exposure Limits (PELs) from OSHA or Recommended Exposure Limits (RELs) from NIOSH for this compound.[2][9][10] However, for the parent compound quinoline, the American Industrial Hygiene Association (AIHA) recommends a Workplace Environmental Exposure Limit (WEEL) of 0.001 ppm as an 8-hour time-weighted average (TWA), underscoring its potential toxicity at very low concentrations.[5]
-
Primary Control: All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[11] This is the most critical engineering control.
-
When Respirators are Required: If engineering controls are not feasible or during a large spill or emergency, respiratory protection is necessary.
The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for this compound.
Donning and Doffing Procedures
Cross-contamination is a frequent cause of exposure. A strict, sequential procedure for putting on (donning) and taking off (doffing) PPE is non-negotiable.
Donning Sequence (Bottom-Up): [10]
-
Gown/Lab Coat: Fully cover torso and arms. Fasten securely.
-
Mask/Respirator: Secure ties/bands. Perform a fit-check.
-
Goggles/Face Shield: Adjust for a snug fit.
-
Gloves: Pull gloves on to cover the cuffs of the gown.
Doffing Sequence (Alphabetical Order is a useful mnemonic: Gloves, Goggles, Gown, Mask): [10]
-
Gloves: Remove using a glove-in-glove technique to avoid touching the outer contaminated surface with bare skin.
-
Goggles/Face Shield: Handle by the headband or earpieces from the back of the head.
-
Gown/Lab Coat: Unfasten and peel away from the body, turning it inside out.
-
Mask/Respirator: Remove by handling the straps, avoiding contact with the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational Plan: Safe Handling and Storage Protocols
-
Engineering Controls: As stated, a certified chemical fume hood is the primary engineering control to be used for all manipulations of this compound.[11][13]
-
Access Control: Access to areas where this chemical is handled should be restricted to authorized personnel. Keep laboratory doors closed during procedures.[13]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[14] It should be segregated from strong oxidizing agents and acids.[12] Store in a secondary containment tray to mitigate spills.
-
Transporting: When moving the chemical within the laboratory, use a bottle carrier or a cart to minimize the risk of dropping and breakage.
-
Spill Management:
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department. Only personnel with appropriate training and respiratory protection (SCBA) should attempt to clean up a large spill.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of this compound and its associated waste can pose a significant environmental hazard and is a violation of regulations. Never dispose of this chemical down the drain or in the regular trash.[15]
-
Waste Segregation: All waste streams must be kept separate.
-
Liquid Waste: Collect unused this compound and the first rinse of any emptied containers in a dedicated, sealed, and clearly labeled hazardous waste container.[16] The container must be chemically compatible (e.g., HDPE or glass).
-
Solid Waste: All contaminated disposables (gloves, bench paper, pipette tips, absorbent materials from spills) must be collected in a separate, sealed, and labeled hazardous waste container.[17]
-
-
Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[15][16]
-
Storage: Store waste containers in a designated satellite accumulation area, within secondary containment, and away from incompatible materials. Keep containers closed at all times except when adding waste.[16]
-
-
Final Disposal Method:
-
The recommended disposal method for aromatic nitrogen-containing organic compounds is high-temperature incineration in a licensed hazardous waste facility.[17][18] The EPA recommends incineration temperatures of 1000°C with a two-second retention time to ensure complete destruction.[12]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[15][17]
-
The following diagram illustrates the required waste disposal stream.
Caption: Waste disposal stream for this compound.
By integrating these expert-validated protocols into your laboratory's standard operating procedures, you can ensure the safe and effective use of this compound, fostering a culture of safety and scientific integrity.
References
- 1. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 2. Substances with No Established RELs | NIOSH | CDC [cdc.gov]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. nj.gov [nj.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. aiha.org [aiha.org]
- 8. uwyo.edu [uwyo.edu]
- 9. What to Do with Chemicals Without PELs - EHSLeaders [ehsleaders.org]
- 10. OSHA Enforcement with no Respiratory Hazard PEL - The General Duty Clause Applies [memic.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. research.columbia.edu [research.columbia.edu]
- 14. Safer Chemical Management: Can OSHA Regulate Exposures Without PELs? - EHSLeaders [ehsleaders.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. restoredcdc.org [restoredcdc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
